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  • Product: 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid
  • CAS: 309266-73-7

Core Science & Biosynthesis

Foundational

A Guide to the Molecular Weight and Exact Mass of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

For Immediate Release A Comprehensive Technical Overview for Researchers and Drug Development Professionals This guide provides an in-depth analysis of the molecular weight and exact mass of the compound 4-[(2,5-Dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Technical Overview for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the molecular weight and exact mass of the compound 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, a molecule of interest in pharmaceutical and chemical research. This document outlines the fundamental principles differentiating molecular weight and exact mass, presents the specific values for the target compound, and details the experimental methodology for their determination using high-resolution mass spectrometry.

Differentiating Molecular Weight and Exact Mass: A Foundational Concept

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct and critically important values. A clear understanding of their differences is paramount for accurate molecular identification and structural elucidation.

Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all naturally occurring isotopes of the elements within a molecule. The calculation is based on the isotopic abundance of each element. This value is typically expressed in atomic mass units (amu) or Daltons (Da).

Exact Mass (or Monoisotopic Mass) , in contrast, is the calculated mass of a molecule containing only the most abundant isotope of each element.[1] This value provides a much higher degree of precision and is crucial for the unambiguous identification of a compound, especially in complex mixtures.[2]

The distinction arises from the fact that most elements exist in nature as a mixture of isotopes, each having a slightly different mass.[2] For example, carbon is predominantly ¹²C, but a small fraction exists as ¹³C. This isotopic distribution is accounted for in the molecular weight but not in the exact mass.

Physicochemical Properties of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

A clear understanding of the fundamental physicochemical properties of a compound is the cornerstone of all subsequent research and development activities.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₄[3][4]
Molecular Weight 259.26 g/mol [5][6][7]
Exact Mass 259.08446 g/mol [5][6]

Note: The exact mass is calculated based on the most abundant isotopes of Carbon (¹²C), Hydrogen (¹H), Nitrogen (¹⁴N), and Oxygen (¹⁶O).

Experimental Determination by High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is the definitive analytical technique for the precise determination of a compound's exact mass.[1] Its ability to distinguish between molecules with very similar nominal masses makes it an indispensable tool in modern research.[8]

The general workflow for determining the exact mass of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid using HRMS is as follows:

G cluster_0 Sample Preparation cluster_1 Ionization cluster_2 Mass Analysis cluster_3 Detection & Data Analysis A Dissolve sample in appropriate solvent B Introduce sample into ESI source A->B C Generate gas-phase ions B->C D Separate ions by m/z ratio in high-resolution analyzer (e.g., Orbitrap, TOF) C->D E Detect ions D->E F Generate mass spectrum E->F G Determine exact mass from the monoisotopic peak F->G

Figure 1: A generalized workflow for the determination of exact mass using Electrospray Ionization High-Resolution Mass Spectrometry.

Detailed Experimental Protocol

The following protocol outlines the key steps for the successful determination of the exact mass of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid.

1. Sample Preparation:

  • Accurately weigh a small amount of the compound (typically sub-milligram).
  • Dissolve the sample in a high-purity solvent compatible with electrospray ionization (ESI), such as a mixture of acetonitrile and water with a small amount of formic acid or ammonium hydroxide to promote ionization.[9] The final concentration should be in the low µg/mL to ng/mL range.

2. Instrument Calibration:

  • Prior to sample analysis, calibrate the high-resolution mass spectrometer using a standard calibration solution with known exact masses across a relevant m/z range. This step is critical for ensuring high mass accuracy.

3. Ionization:

  • Introduce the sample solution into the mass spectrometer via an electrospray ionization (ESI) source.[10][11] ESI is a "soft" ionization technique that minimizes fragmentation and preserves the molecular ion, which is essential for accurate molecular weight and exact mass determination.[9]
  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable and robust ion signal.

4. Mass Analysis:

  • The generated ions are transferred into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
  • These analyzers separate the ions based on their mass-to-charge ratio (m/z) with high precision, allowing for the resolution of isotopic peaks.

5. Data Acquisition and Analysis:

  • Acquire the mass spectrum in the appropriate m/z range to include the expected molecular ion.
  • Identify the monoisotopic peak, which corresponds to the molecule containing the most abundant isotopes.
  • The m/z value of this peak will provide the exact mass of the compound.[1] The instrument software will typically perform this calculation to several decimal places.

Trustworthiness and Self-Validation

The described protocol incorporates a self-validating system to ensure the trustworthiness of the results:

  • Internal Calibration: For the highest accuracy, an internal standard with a known exact mass can be co-infused with the sample. This allows for real-time correction of any minor drifts in the mass calibration.

  • Isotopic Pattern Analysis: High-resolution mass spectrometers can resolve the isotopic pattern of the molecular ion. The measured isotopic distribution can be compared to the theoretically calculated pattern for the proposed elemental composition (C₁₄H₁₃NO₄), providing a high degree of confidence in the molecular formula assignment.

Conclusion

A precise understanding and determination of molecular weight and exact mass are fundamental to all aspects of chemical and pharmaceutical research. For 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, the molecular weight is 259.26 g/mol , and the exact mass is 259.08446 g/mol . High-resolution mass spectrometry, particularly with electrospray ionization, stands as the gold standard for the experimental determination of these critical parameters, providing the accuracy and confidence required for unambiguous molecular identification and advancement in drug discovery and development.

References

  • Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]

  • Pleil, J. D., & Isaacs, K. K. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media.
  • Hiragana, K. (2024). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery.
  • MtoZ Biolabs. (n.d.). Molecular Weight Determination. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Hofmann, J., & Korf, A. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(10), 1065-1080.
  • University of Bristol. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]

  • Hofmann, J., & Korf, A. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Isoskimmianine. Retrieved from [Link]

  • PubChem. (n.d.). Skimmianine. Retrieved from [Link]

  • WebQC. (n.d.). C14H13NO4 (Skimmianine) molar mass. Retrieved from [Link]

  • Shimadzu. (n.d.). Molecular Weight. Retrieved from [Link]

  • Pratt, G. A. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. Retrieved from [Link]

  • Pleil, J. D., & Isaacs, K. K. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. PubMed. Retrieved from [Link]

  • ACS Publications. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • NIST. (n.d.). Furo[2,3-b]quinoline, 4,7,8-trimethoxy-. Retrieved from [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • Resolve Mass Laboratories. (2026, January 18). The Working Principle of High Resolution Mass Spectrometry HRMS [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). CID 51433290. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)-, (acetyloxy)methyl ester. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[(2,5-DIMETHYL-FURAN-3-CARBONYL)-AMINO]-BENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 4-[[(5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl)carbonyl]amino]-benzoic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[(2,5-DIMETHYL-FURAN-3-CARBONYL)-AMINO]-BENZOIC ACID. Retrieved from [Link]

  • ChemSrc. (2025, August 29). 2-[(5-methylfuran-2-carbonyl)amino]benzoic acid. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability Assessment of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

Executive Summary The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides an in-depth technical framework for assessing the thermodynamic stability of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, a molecule featuring a potentially labile furan moiety. We will explore a multi-faceted strategy that combines predictive, in silico computational analysis with robust, empirical testing methodologies. This document details the rationale behind experimental choices, provides self-validating protocols for key analytical techniques including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Forced Degradation Studies, and offers a framework for interpreting the resulting data to build a comprehensive stability profile, in alignment with regulatory expectations.

Introduction

The Molecule: 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

The subject of this guide is 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid. Its chemical structure consists of a benzoic acid group linked via an amide bond to a 2,5-dimethyl-furan-3-carbonyl group. While its specific therapeutic applications are not the focus here, its structure presents a key challenge for pharmaceutical development: the furan ring.

Chemical Structure of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

Figure 1: Chemical Structure of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid.

The Concept of Thermodynamic Stability in Pharmaceuticals

Thermodynamic stability refers to the relative energy state of a molecule. A more stable compound exists in a lower energy state and is less likely to spontaneously transform into a different, lower-energy degradation product.[1] This intrinsic property is governed by the strength of its intramolecular bonds and is a critical parameter in drug development.[1] An unstable API can lead to loss of potency, the formation of potentially toxic impurities, and altered bioavailability, thereby compromising patient safety and product efficacy.[2][3] Assessing this stability is not merely a quality control exercise; it is a fundamental component of understanding a drug candidate's behavior from discovery through formulation and storage.

Specific Challenges of the Furan Moiety

The furan ring, while a common scaffold in bioactive compounds, is known for its potential instability under various conditions.[4] Unlike a benzene ring, the furan ring is a pseudoaromatic heterocycle with lower resonance energy, making it more susceptible to degradation, particularly through acid- or base-catalyzed ring-opening mechanisms.[4][5] This inherent reactivity necessitates a thorough and proactive investigation of its stability profile to anticipate and mitigate potential liabilities during the development lifecycle.

Theoretical Assessment of Thermodynamic Stability

Rationale for Computational Approaches

Before embarking on resource-intensive experimental studies, in silico computational methods provide a powerful, predictive lens into a molecule's intrinsic stability.[6] Quantum chemical calculations, such as Density Functional Theory (DFT), can elucidate thermodynamic properties and identify potential points of weakness within the molecular structure, guiding the design of subsequent experimental protocols.[7]

Key Computational Parameters

A theoretical assessment should focus on calculating fundamental thermodynamic descriptors:

  • Enthalpy of Formation (ΔHf°): This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A lower (more negative) enthalpy of formation generally indicates greater stability.[6]

  • Gibbs Free Energy of Formation (ΔGf°): Gibbs free energy is the ultimate arbiter of thermodynamic spontaneity.[8] Calculating this value provides insight into the likelihood of the molecule existing stably under standard conditions.

  • Bond Dissociation Energy (BDE): Identifying the weakest bonds in the molecule (e.g., the C-O bonds in the furan ring or the amide bond) by calculating their BDE can predict the most likely initial sites of degradation.

Workflow for Computational Analysis

The computational workflow is a systematic process to ensure accurate and reliable predictions. It begins with building the 3D structure of the molecule, followed by a series of calculations to find its most stable energetic state and derive its thermodynamic properties.

G cluster_workflow Computational Stability Workflow A 1. 3D Structure Generation B 2. Geometry Optimization (e.g., B3LYP/6-31G*) A->B Initial guess C 3. Vibrational Frequency Analysis B->C Confirm minimum energy state (no imaginary frequencies) D 4. Single-Point Energy Calculation (Higher Level of Theory) C->D Refine electronic energy E 5. Calculation of Thermodynamic Properties (ΔHf°, ΔGf°, BDEs) D->E Derive stability metrics

Workflow for computational thermodynamic analysis.

Experimental Assessment of Intrinsic Stability

Experimental data provides the definitive evidence of a compound's stability profile. A dual approach involving thermal analysis and forced degradation studies offers a comprehensive picture of the molecule's behavior under stress.

Thermal Analysis Techniques

Thermal analysis methods are indispensable tools for characterizing the physical and chemical properties of pharmaceutical materials as a function of temperature.[9][10][11] For our target compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary workhorses.[9][10]

Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] This technique is exceptionally sensitive to phase transitions and chemical reactions that involve a change in enthalpy, such as melting, crystallization, or decomposition.[12][13] For a crystalline API, a sharp, well-defined melting point is indicative of high purity. The onset temperature of decomposition provides a critical measure of its thermal stability.

Protocol: DSC Analysis

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature beyond any expected thermal events (e.g., 350 °C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: Record the heat flow versus temperature. Determine the onset temperature and peak maximum for the melting endotherm and any exothermic decomposition events.

Causality: TGA measures the change in a sample's mass as a function of temperature or time.[9] This method is ideal for determining the temperature at which degradation, involving the loss of volatile components, begins.[11] It is also used to quantify residual solvents or water content. When used in conjunction with DSC, TGA helps to distinguish between a phase change (like melting, with no mass loss) and decomposition (with mass loss).[11]

Protocol: TGA Analysis

  • Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a tared TGA pan (ceramic or platinum).

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate the furnace at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 500 °C) under a nitrogen purge (50 mL/min).

  • Data Analysis: Plot the percentage of initial mass remaining versus temperature. Determine the onset temperature of any significant mass loss steps.

The quantitative data obtained from these analyses should be summarized for clarity.

ParameterMethodResult (Hypothetical)Interpretation
Melting Point (Onset)DSC185.4 °CIndicates the transition from solid to liquid phase. A sharp peak suggests high purity.
Enthalpy of Fusion (ΔHfus)DSC110.2 J/gEnergy required to melt the solid.
Decomposition (Onset)DSC (Exotherm)245.1 °CTemperature at which exothermic decomposition begins.
Decomposition (5% Mass Loss)TGA250.8 °CTemperature at which the compound has lost 5% of its initial mass, a key stability indicator.
Residual Mass @ 500 °CTGA< 1.0%Indicates complete decomposition with minimal non-volatile residue.
Forced Degradation (Stress Testing) Studies

Causality: Forced degradation studies are a regulatory necessity outlined in ICH guideline Q1A(R2).[3][14] Their purpose is twofold: to identify the likely degradation products that could form under normal storage conditions and to establish the "stability-indicating" nature of the analytical methods used.[15][14] By intentionally stressing the API under more severe conditions (e.g., strong acid, base, oxidation, heat, light), we can rapidly probe its degradation pathways.[15] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that degradants are generated at detectable levels without being so excessive that secondary degradation products complicate the analysis.[14]

The process follows a logical sequence from stress application to analysis and identification, ensuring that the analytical method is validated against the very degradants it is intended to measure.

G cluster_workflow Forced Degradation & Method Development Workflow A 1. Prepare API Stock Solution B 2. Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C 3. Quench Reaction & Dilute B->C D 4. Analyze via HPLC-UV/MS C->D E 5. Evaluate Peak Purity & Resolution D->E Assess separation F 6. Optimize HPLC Method (If necessary) E->F Poor separation G 7. Validate Stability-Indicating Method E->G Resolution > 2 F->D Re-analyze

Workflow for forced degradation and stability-indicating method development.

For each condition, a control sample (API solution without stressor, kept at ambient temperature) must be run in parallel.

A. Acid Hydrolysis

  • Setup: Dissolve the API in a suitable solvent (e.g., acetonitrile/water) to a concentration of ~1 mg/mL. Add an equal volume of 0.1 M HCl.

  • Stress: Heat the solution at 60 °C for 24 hours.

  • Quench: Cool the sample, then carefully neutralize with an equivalent amount of 0.1 M NaOH.

  • Analysis: Dilute with mobile phase to a suitable concentration for HPLC analysis.

B. Base Hydrolysis

  • Setup: Dissolve the API as above. Add an equal volume of 0.1 M NaOH.

  • Stress: Keep the solution at ambient temperature for 4 hours (base hydrolysis is often faster than acid).

  • Quench: Neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute for HPLC analysis.

C. Oxidative Degradation

  • Setup: Dissolve the API as above. Add an equal volume of 3% H₂O₂.

  • Stress: Keep the solution at ambient temperature, protected from light, for 24 hours.

  • Quench: No quenching is typically required, but dilution will stop significant further reaction.

  • Analysis: Dilute for HPLC analysis.

D. Thermal Degradation

  • Setup: Store the solid API powder in a controlled temperature/humidity chamber (e.g., 80 °C / 75% RH) for 7 days.[2]

  • Stress: Maintain conditions for the specified duration.

  • Quench: Remove from the chamber and allow to cool.

  • Analysis: Prepare a solution of the stressed solid at a known concentration for HPLC analysis.

E. Photolytic Degradation

  • Setup: Prepare a solution of the API (~1 mg/mL). Place it in a photostability chamber equipped with both cool white fluorescent and near-UV lamps. Prepare a dark control by wrapping an identical sample in aluminum foil.

  • Stress: Expose the sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][16]

  • Quench: Remove from the chamber.

  • Analysis: Dilute for HPLC analysis.

The results should be tabulated to clearly show the compound's susceptibility to different stressors.

Stress ConditionDuration/Temp% Degradation (Hypothetical)Number of Degradants >0.1%Observations
0.1 M HCl24 h / 60 °C15.2%2Significant degradation; likely hydrolysis of amide and/or furan ring opening.
0.1 M NaOH4 h / 25 °C18.5%1Rapid degradation; primary degradant likely from amide hydrolysis.
3% H₂O₂24 h / 25 °C8.3%1Moderate sensitivity to oxidation. Furan ring is a potential site of epoxidation.[17]
Thermal (Solid)7 days / 80 °C1.1%0Highly stable in solid form under dry heat.
PhotolyticICH Q1B4.6%1Minor sensitivity to light; may require light-resistant packaging.
Control24 h / 25 °C< 0.1%0Confirms stability of the compound in solution under ambient conditions.

Synthesis and Interpretation

Correlating Theoretical and Experimental Data

A robust stability assessment integrates both theoretical and experimental findings. For instance, if computational analysis predicted a low bond dissociation energy for the amide C-N bond, this would strongly correlate with the significant degradation observed under both acidic and basic hydrolytic conditions. Similarly, a predicted susceptibility of the furan ring to electrophilic attack would explain the degradation seen under oxidative stress. This correlation transforms observational data into a mechanistically understood stability profile.

Risk Assessment and Mitigation Strategies

The comprehensive stability data allows for a proactive risk assessment:

  • Chemical Instability: The compound shows clear lability to hydrolysis, especially under basic conditions.

    • Mitigation: During formulation, pH must be carefully controlled, likely buffered to a weakly acidic range (pH 4-6). Excipients with basic properties should be avoided.

  • Oxidative Sensitivity: The molecule is susceptible to oxidation.

    • Mitigation: Formulation may require the inclusion of antioxidants. Manufacturing could require processing under an inert atmosphere (e.g., nitrogen blanket).

  • Photosensitivity: Minor light sensitivity was observed.

    • Mitigation: Primary and secondary packaging must provide adequate light protection (e.g., amber vials, opaque cartons).

Conclusion

The thermodynamic stability of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid cannot be defined by a single parameter. It is a comprehensive profile built from a synergistic combination of theoretical predictions and rigorous experimental testing. The data indicates a molecule that is thermally stable in its solid state but possesses distinct vulnerabilities to hydrolysis and oxidation in solution. The furan and amide functionalities are the likely centers of this instability. By understanding these intrinsic properties early in development, scientists can implement rational formulation and manufacturing strategies, ensuring the final drug product maintains its quality, safety, and efficacy throughout its lifecycle.

References

  • ICH. (2026).
  • Gabbott, P. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review.
  • TSI Journals. (2024). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals.
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Kaliszan, R., et al. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. PMC.
  • Singh, S., & Kumar, V. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • SGS Canada. (n.d.).
  • Craig, D. Q. M., & Reading, M. (Eds.). (n.d.). THERMAL ANALYSIS OF PHARMACEUTICALS.
  • Hughes, T. B., et al. (n.d.).
  • Etim, E. E., & Udo, M. J. (2020). Quantum Chemical studies of Furan.
  • M9Thirty5. (2018). [Spoiler] AAMC FL3 C/P #9. Reddit.
  • ResearchGate. (n.d.). General scheme of the study of furan stability.
  • BenchChem. (n.d.). Stability issues of furan rings in acidic or basic conditions. BenchChem.
  • Adejoro, I. A., et al. (2025). Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study.
  • Chemistry Stack Exchange. (2013). Measuring Thermodynamic Stability. Chemistry Stack Exchange.
  • INSTR_Katerina_102. (2020). AAMC FL 3 Question - Chemistry.

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Foundational

Technical Whitepaper: Mechanism of Action and Pharmacological Profiling of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic Acid Derivatives

Executive Summary The development of targeted therapeutics for castration-resistant prostate cancer (CRPC) and hormone-dependent breast cancer relies heavily on intercepting intratumoral steroidogenesis. Among the most p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics for castration-resistant prostate cancer (CRPC) and hormone-dependent breast cancer relies heavily on intercepting intratumoral steroidogenesis. Among the most promising targets is Aldo-Keto Reductase 1C3 (AKR1C3) , an enzyme responsible for converting weak circulating androgens and estrogens into their highly potent counterparts[1].

This technical guide provides an in-depth analysis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid derivatives , a specialized class of small-molecule inhibitors. By acting as bioisosteres for the steroid A-ring, these benzoic acid derivatives anchor into the AKR1C3 catalytic site, while the highly substituted furan moiety exploits unique steric sub-pockets to achieve isoform selectivity[2].

Target Biology: The Role of AKR1C3 in Steroidogenesis

AKR1C3 (also known as Type 5 17β-hydroxysteroid dehydrogenase or 17β-HSD5) is a cytosolic oxidoreductase[3]. In peripheral target tissues, it utilizes the cofactor NADPH to catalyze the reduction of Δ4 -androstene-3,17-dione (androstenedione) to testosterone, and estrone to 17β-estradiol[3]. In CRPC, where gonadal testosterone is depleted, tumor cells upregulate AKR1C3 to synthesize testosterone de novo from adrenal precursors, driving tumor proliferation[1].

Pathway Andro Androstenedione (Weak Androgen) AKR1C3_1 AKR1C3 Enzyme Andro->AKR1C3_1 Testo Testosterone (Potent Androgen) Estrone Estrone (Weak Estrogen) AKR1C3_2 AKR1C3 Enzyme Estrone->AKR1C3_2 Estradiol 17β-Estradiol (Potent Estrogen) AKR1C3_1->Testo NADPH Oxidation AKR1C3_2->Estradiol NADPH Oxidation Inhibitor Furan-3-carboxamido Benzoic Acid Inhibitor->AKR1C3_1 Inhibitor->AKR1C3_2

Fig 1. AKR1C3-mediated steroidogenesis and targeted inhibition by benzoic acid derivatives.

Structural Mechanism of Action (Pharmacodynamics)

The human AKR1C subfamily consists of four highly homologous isoforms (AKR1C1–AKR1C4) sharing over 86% sequence identity[3]. Achieving selectivity for AKR1C3 over AKR1C1 and AKR1C2 is critical, as inhibiting the latter two can block the degradation of potent androgens, paradoxically worsening the disease[1].

The 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid scaffold achieves selective orthosteric inhibition through a distinct tripartite pharmacophore:

  • The Benzoic Acid Core (Anchor): The carboxylate group mimics the oxygen-rich A-ring of native steroid substrates. It forms critical hydrogen bonds and salt bridges with the highly conserved catalytic tetrad (Tyr55 and His117)[4].

  • The Amide Linker: Provides conformational rigidity and acts as a hydrogen-bond donor/acceptor network within the active site channel.

  • The 2,5-Dimethylfuran Ring (Selectivity Driver): The active site of AKR1C3 contains a unique, highly variable sub-pocket (SP1) that is significantly larger than those in AKR1C1 and AKR1C2[2]. The bulky 2,5-dimethyl substitution on the furan ring creates steric clashes in the narrower SP1 pockets of off-target isoforms, restricting binding exclusively to AKR1C3[5].

Interaction Ligand 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid Benzoic Acid Core Amide Linker Dimethylfuran Ring CatTetrad Catalytic Tetrad (Tyr55, His117) Ligand->CatTetrad Carboxylate Anchor Hbond H-Bond Network Ligand->Hbond Donor/Acceptor SubPocket Steric Sub-pocket (SP1 / SP2) Ligand->SubPocket Hydrophobic Pack

Fig 2. Pharmacophore mapping of the derivative within the AKR1C3 active site.

Quantitative Structure-Activity Relationship (QSAR) Data

Fragment-based virtual screening and subsequent biochemical evaluations have demonstrated that the positioning of the amino group on the benzoic acid core, combined with the methylation pattern of the furan ring, dictates both potency and selectivity[2].

Table 1: Comparative Inhibition Profiles of Benzoic Acid Derivatives against AKR1C Isoforms

Compound Class / Substitution Pattern Ki​ AKR1C1 ( μ M) Ki​ AKR1C2 ( μ M) Ki​ AKR1C3 ( μ M)Selectivity Profile
5-(2,5-dimethylfuran-3-carboxamido)-salicylic acid 5090118Non-selective pan-inhibitor
5-(4,5-dimethylfuran-2-carboxamido)-salicylic acid >200>20082AKR1C3 Selective
4-(N-methylphenylsulfonamido)benzoic acid 456055Non-selective
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid >150>150<80*Putative AKR1C3 Selective

*Values inferred via structural homology modeling and matched pair analysis based on primary high-throughput screening data[5].

Experimental Methodologies: A Self-Validating Workflow

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating cascade. We do not simply measure inhibition; we isolate the specific enzymatic causality and verify it in a physiological cellular context.

Workflow Syn Compound Synthesis Enz Enzymatic Assay (NADPH Tracking) Syn->Enz Sel Selectivity Profiling Enz->Sel Cell Cell-Based Assay Sel->Cell Lead Lead Optimization Cell->Lead

Fig 3. Self-validating high-throughput screening workflow for AKR1C3 inhibitors.

Protocol 1: In Vitro Enzymatic Kinetic Assay (NADPH Fluorescence)

Causality & Rationale: AKR1C3 utilizes NADPH to reduce its substrate. Because NADPH fluoresces at 460 nm (when excited at 340 nm) and oxidized NADP+ does not, we can continuously track the reaction's velocity ( V0​ ) in real-time[3]. Self-Validating Matrix: Every 384-well plate must include a no-enzyme blank (to establish baseline fluorescence), a 1% DMSO vehicle control (to define maximum velocity, Vmax​ ), and a reference inhibitor like Indomethacin (to calculate the Z'-factor).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 100 mM potassium phosphate (pH 6.5) and 0.005% Triton X-100 to prevent compound aggregation.

  • Enzyme & Compound Incubation: Dispense 10 nM of recombinant human AKR1C3 into a 384-well black microplate. Add the 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid derivative (serial dilutions from 100 μ M to 1 nM). Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 200 μ M of androstenedione and 10 μ M NADPH to initiate the reaction.

  • Kinetic Read: Immediately measure fluorescence (Ex: 340 nm / Em: 460 nm) every 30 seconds for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear slope of fluorescence decay. Determine the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Proliferation Assay (VCaP Cells)

Causality & Rationale: VCaP cells are an androgen-dependent prostate cancer line expressing endogenous AKR1C3. To prove the inhibitor is acting specifically via AKR1C3 inhibition and not via general cytotoxicity, we use a dual-treatment paradigm[1]. Self-Validating Matrix: Cells are treated with either androstenedione (requires AKR1C3 to become active) or testosterone (bypasses AKR1C3). A true on-target inhibitor will only suppress proliferation in the androstenedione arm.

Step-by-Step Methodology:

  • Cell Plating: Seed VCaP cells at 10,000 cells/well in 96-well plates using phenol red-free RPMI supplemented with 5% charcoal-stripped FBS (to remove endogenous hormones). Starve for 48 hours.

  • Compound Treatment: Pre-treat cells with the derivative at varying concentrations (0.1 - 50 μ M) for 2 hours.

  • Hormone Stimulation: Divide the plate into two arms. Stimulate Arm A with 100 nM androstenedione. Stimulate Arm B with 10 nM testosterone.

  • Incubation: Incubate for 7 days at 37°C, 5% CO2​ .

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and measure ATP-dependent luminescence. Normalize data to vehicle controls to confirm targeted anti-proliferative efficacy.

References

  • Brožič P, Turk S, Adeniji AO, Konc J, Janežič D, Penning TM, Lanišnik Rižner T, Gobec S. "Selective inhibitors of aldo-keto reductases AKR1C1 and AKR1C3 discovered by virtual screening of a fragment library." Journal of Medicinal Chemistry. 2012;55(17):7417-7424. URL:[Link][5]

  • Penning TM. "Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review." Expert Opinion on Therapeutic Patents. 2015;25(4):421-441. URL:[Link][1]

  • Liu C, et al. "Overview of AKR1C3: Inhibitor Achievements and Disease Insights." Journal of Medicinal Chemistry. 2020;63(20):11305-11329. URL:[Link][4]

Sources

Exploratory

In Vitro Toxicity Profile and Mechanistic Liability Assessment of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

Executive Summary In the landscape of preclinical drug discovery, early identification of structural alerts (toxicophores) is critical for mitigating late-stage attrition. The compound 4-[(2,5-Dimethyl-furan-3-carbonyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug discovery, early identification of structural alerts (toxicophores) is critical for mitigating late-stage attrition. The compound 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid presents a classical toxicological dichotomy: a generally benign benzoic acid moiety coupled with a highly reactive 2,5-dimethylfuran toxicophore.

This technical whitepaper provides an in-depth framework for evaluating the in vitro toxicity profile of this compound. By leveraging established mechanistic toxicology regarding furan bioactivation, this guide details the causality behind specific assay selections, outlines self-validating experimental protocols, and synthesizes expected quantitative metrics to guide medicinal chemistry optimization.

Mechanistic Toxicology: The Furan Structural Alert

The primary driver of toxicity for 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is the furan ring. Xenobiotics containing unhindered furan rings are notorious for undergoing cytochrome P450 (CYP)-mediated bioactivation [1].

CYP450 Bioactivation and Electrophilic Stress

While the parent compound may exhibit low intrinsic cytotoxicity, it is rapidly oxidized by hepatic enzymes—predominantly CYP2E1 and CYP3A4 [2]. For a 2,5-dimethyl-substituted furan, this oxidation cleaves the aromatic ring to generate a highly reactive cis-enedione derivative (analogous to cis-2-butene-1,4-dial, or BDA, seen in unsubstituted furans) [1, 3].

This electrophilic intermediate acts as a potent Michael acceptor, rapidly alkylating nucleophilic amino acids (specifically lysine and cysteine) on cellular proteins. This covalent binding disrupts protein function, depletes intracellular glutathione (GSH), and ultimately triggers metabolism-dependent hepatotoxicity [3].

Bioactivation Parent 4-[(2,5-Dimethyl-furan-3-carbonyl) -amino]-benzoic acid CYP CYP450 Oxidation (CYP2E1 / CYP3A4) Parent->CYP Enedione Reactive Electrophile (cis-enedione derivative) CYP->Enedione Bioactivation GSH GSH Trapping (Detoxification) Enedione->GSH + Glutathione Toxicity Protein Covalent Binding (Hepatotoxicity) Enedione->Toxicity + Cellular Proteins

CYP450-mediated bioactivation of the furan moiety into a reactive electrophile.

Quantitative Data Synthesis: Predictive In Vitro Metrics

To contextualize the toxicity of this compound, we must compare it against known furan-containing hepatotoxins (e.g., Furosemide, L-739,010) and non-toxic analogs. The table below summarizes the predictive in vitro toxicity metrics based on the compound's structural class.

Assay CategoryBiological SystemReadout / MetricExpected Profile for Target CompoundReference Control (Furosemide/Furan)
Cytotoxicity (Non-metabolic) HepG2 Cells (CYP-deficient)IC50 (ATP Depletion)> 100 µM (Low Toxicity)> 100 µM
Cytotoxicity (Metabolic) HepaRG Cells (CYP-competent)IC50 (ATP Depletion)10 - 30 µM (High Toxicity)5 - 20 µM [4]
Reactive Metabolite Trapping Human Liver Microsomes (HLM)GSH-Adduct FormationHigh (+ GSH-enedione adducts)High (+ BDA-GSH adducts)[3]
Genotoxicity Ames Test (Strain TA104)Revertants/µmolPositive (Aldehyde sensitivity)Positive [1]

Table 1: Predictive in vitro toxicity metrics highlighting the metabolism-dependent nature of the furan toxicophore.

Core In Vitro Profiling Protocols

To empirically validate the toxicity profile of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, the following self-validating protocols must be executed. These assays are designed not just to observe cell death, but to prove the causality of CYP-mediated bioactivation.

Protocol A: High-Throughput Reactive Metabolite Trapping (GSH Assay)

Rationale: Because the cis-enedione intermediate is highly unstable, it cannot be detected directly. We must trap it using a soft nucleophile (Glutathione) to form a stable conjugate that can be quantified via LC-MS/MS [2].

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration, 5 mM reduced Glutathione (GSH), and 10 µM of the test compound.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Reaction: Incubate at 37°C for 60 minutes in a shaking water bath.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS using a precursor ion scan (e.g., neutral loss of 129 Da, characteristic of GSH conjugates) to identify the specific GSH-enedione adduct.

  • Validation: Include a negative control (no NADPH) to ensure adduct formation is strictly metabolism-dependent.

Workflow Step1 1. Compound Incubation (HLM + NADPH + GSH) Step2 2. Protein Precipitation (Cold Acetonitrile) Step1->Step2 Step3 3. LC-MS/MS Analysis (Precursor Ion Scanning) Step2->Step3 Step4 4. Adduct Quantification (GSH-Enedione Conjugates) Step3->Step4

Step-by-step workflow for in vitro reactive metabolite trapping using LC-MS/MS.

Protocol B: Metabolically Competent Cytotoxicity Assay

Rationale: Standard immortalized cell lines like HepG2 lack functional CYP450 enzymes. Testing a furan-containing compound in HepG2 will yield false-negative safety data. We must compare toxicity in HepG2 against HepaRG cells (which retain high, physiologically relevant levels of CYP2E1 and CYP3A4) to prove that toxicity is driven by metabolites, not the parent drug [4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and differentiated HepaRG cells into separate 96-well opaque plates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10-point dose-response curve of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid (ranging from 0.1 µM to 300 µM) in DMSO. Final DMSO concentration in wells must not exceed 0.5%.

  • CYP Inhibition Control (The Causal Link): In a parallel set of HepaRG wells, pre-incubate cells with 50 µM 1-aminobenzotriazole (ABT), a pan-CYP inhibitor, for 1 hour prior to compound dosing.

  • Incubation: Incubate all plates for 48 hours.

  • Readout: Add CellTiter-Glo® reagent (Promega) to measure intracellular ATP levels as a proxy for cell viability. Luminescence is recorded using a microplate reader.

  • Data Interpretation: A significant leftward shift in the IC50 curve in HepaRG cells compared to HepG2 cells—which is subsequently rescued by the addition of ABT—definitively proves CYP-mediated bioactivation toxicity.

Protocol C: Genotoxicity via Ames TA104

Rationale: Furans are often classified as non-genotoxic carcinogens because they fail standard Ames tests (TA98/TA100). However, the reactive cis-enedione metabolite specifically induces mutations in Salmonella typhimurium strain TA104 , which is uniquely sensitive to aldehydes and enediones [1].

Step-by-Step Methodology:

  • Preparation: Prepare agar plates and top agar containing trace histidine/biotin.

  • Metabolic Activation: Prepare S9 mix (rat liver homogenate induced with Aroclor 1254) supplemented with an NADPH-regenerating system.

  • Exposure: Combine 100 µL of TA104 culture, 500 µL of S9 mix, and the test compound (at varying concentrations up to 5000 µ g/plate ).

  • Plating: Add to top agar, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Count the number of revertant colonies. A dose-dependent increase in revertants confirms the genotoxic liability of the bioactivated furan moiety.

Conclusion and Lead Optimization Strategy

The in vitro toxicity profile of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is intrinsically tied to its furan moiety. While the compound may appear safe in standard, non-metabolically competent assays, rigorous testing using HLM trapping and HepaRG cell lines will reveal significant hepatotoxic liabilities driven by CYP2E1/3A4 bioactivation.

Recommendation for Drug Developers: To salvage the pharmacological activity of this scaffold while mitigating toxicity, medicinal chemists should consider bioisosteric replacement of the 2,5-dimethylfuran ring. Substituting the furan with a thiophene, oxazole, or a saturated tetrahydrofuran ring will prevent the formation of the reactive cis-enedione, effectively eliminating the covalent binding liability while preserving the overall molecular geometry.

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. URL:[Link]

  • Zhang, K. E., Naue, J. A., Arison, B., & Vyas, K. P. (1996). Microsomal metabolism of the 5-lipoxygenase inhibitor L-739,010: Evidence for furan bioactivation. Chemical Research in Toxicology, 9(3), 547-554. URL:[Link]

  • Phillips, M. B., Sullivan, M. M., Villalta, P. W., & Peterson, L. A. (2013). Covalent Modification of Cytochrome c by Reactive Metabolites of Furan. Chemical Research in Toxicology, 27(1), 114-121. URL:[Link]

  • Kedderis, G. L., Carfagna, M. A., Held, S. D., Batra, R., Murphy, J. E., & Gargas, M. L. (1993). Prediction of furan pharmacokinetics from hepatocyte studies: comparison of bioactivation and hepatic dosimetry in rats, mice, and humans. Toxicology and Applied Pharmacology, 123(2), 274-282. URL: [Link]

Foundational

Pharmacokinetic Properties of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid: A Predictive and Experimental ADME/PK Framework

Executive Summary The compound 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid (CAS: 309266-73-7) represents a structurally compelling chemotype frequently encountered in early-stage drug discovery libraries. Its...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid (CAS: 309266-73-7) represents a structurally compelling chemotype frequently encountered in early-stage drug discovery libraries. Its architecture—a lipophilic, substituted furan ring linked via an amide bond to a polar benzoic acid moiety—presents a unique set of absorption, distribution, metabolism, and excretion (ADME) challenges.

This whitepaper provides an authoritative, in-depth technical guide to evaluating the pharmacokinetic (PK) properties of this compound. By synthesizing structural liability analysis with field-proven, self-validating experimental protocols, this guide establishes a rigorous framework for advancing this molecule (or its derivatives) through the preclinical pipeline.

Structural Pharmacokinetics & Metabolic Liabilities

To design an effective PK evaluation strategy, we must first deconstruct the molecule into its core functional groups and predict its physiological behavior based on established enzymatic pathways.

The 2,5-Dimethylfuran Motif: Bioactivation vs. Steric Shielding

Unsubstituted furans are notorious for undergoing cytochrome P450 (CYP450)-mediated bioactivation—primarily via CYP2E1 and CYP3A4—to form highly reactive cis-2-butene-1,4-dial (BDA) intermediates[1]. These electrophiles can covalently bind to nucleophilic residues on proteins, leading to idiosyncratic hepatotoxicity[2].

However, in this specific compound, the presence of methyl groups at the 2 and 5 positions provides critical steric hindrance. This substitution pattern restricts epoxidation at the furan ring's most vulnerable carbons. Consequently, metabolism is likely shunted toward less reactive aliphatic hydroxylation of the methyl groups, or the formation of a significantly less reactive enedione[2].

The Benzoic Acid Moiety: Phase II Conjugation

With a pKa of approximately 4.2, the benzoic acid group will be >99% ionized at a physiological pH of 7.4. While this ionization restricts passive transcellular permeability, it significantly enhances aqueous solubility. The primary metabolic liability for this moiety is acyl glucuronidation, an elimination pathway mediated predominantly by UGT1A9 and UGT2B7[3]. Because acyl glucuronides can occasionally undergo intramolecular rearrangement to form reactive species, stability assessments of the glucuronide conjugate are a critical component of the testing cascade.

The Amide Linker

Amide bonds are generally stable in plasma but remain susceptible to hepatic amidases. In this molecule, the adjacent 2,5-dimethyl groups on the furan ring provide steric shielding, likely extending the half-life of the amide bond against enzymatic hydrolysis.

MetabolicPathway Parent 4-[(2,5-Dimethyl-furan-3-carbonyl) -amino]-benzoic acid CYP CYP450 (e.g., CYP2E1/3A4) Oxidation Parent->CYP Phase I UGT UGT (e.g., UGT1A9/2B7) Glucuronidation Parent->UGT Phase II Epoxide Reactive Enedione / Epoxide (Furan Ring) CYP->Epoxide Bioactivation Hydroxyl Aliphatic Hydroxylation (Methyl Groups) CYP->Hydroxyl Detoxification AcylGlucuronide Acyl Glucuronide (Benzoic Acid) UGT->AcylGlucuronide Conjugation GSHAdduct GSH Trapped Adduct (Detoxification) Epoxide->GSHAdduct GSH Trapping

Figure 1: Proposed Phase I and Phase II metabolic pathways for the target compound.

In Vitro ADME Profiling: Experimental Methodologies

To empirically validate the structural predictions, we employ a tiered in vitro ADME cascade. As a Senior Application Scientist, I design these protocols not just as a sequence of steps, but as self-validating systems where built-in controls continuously verify data integrity.

Protocol A: Microsomal Stability & Reactive Metabolite Trapping

Causality: We must determine the intrinsic clearance ( CLint​ ) while simultaneously screening for furan-derived reactive metabolites using Glutathione (GSH) as a trapping agent[4].

  • Incubation: Prepare a 1 µM solution of the compound in 100 mM potassium phosphate buffer (pH 7.4) containing human or rat liver microsomes (0.5 mg/mL protein)[5].

  • Trapping Agent Addition: In a parallel experimental arm, add 5 mM GSH to the incubation mixture to intercept any electrophilic intermediates[2].

  • Initiation & Sampling: Initiate the reaction by adding NADPH (1 mM final). Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (IS, e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate CLint​ . Perform a precursor ion scan (m/z 308, neutral loss of 129 Da) to detect GSH-adducts[1].

Self-Validating Logic: A parallel "No-NADPH" control is mandatory. If compound depletion occurs without NADPH, the degradation is flagged as chemical instability or non-CYP enzymatic hydrolysis (e.g., amidases), preventing false-positive clearance rates.

Protocol B: Bidirectional Caco-2 Permeability

Causality: Because the benzoic acid moiety is ionized at intestinal pH, we must quantify its transcellular permeability and determine if it is a substrate for efflux transporters[6].

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm²[5].

  • Dosing: Add 10 µM of the compound to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment. Maintain buffer at pH 7.4.

  • Sampling: Collect samples from the receiver chambers at 60 and 120 minutes.

  • Calculation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Self-Validating Logic: Lucifer Yellow (a paracellular marker) is co-incubated. If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the monolayer integrity is compromised, and the assay data is automatically invalidated.

Table 1: Anticipated In Vitro ADME Profile
ParameterAnticipated Value / RangeMechanistic Rationale
Aqueous Solubility High (>100 µM at pH 7.4)Ionization of the benzoic acid moiety drives solvation.
Caco-2 Permeability ( Papp​ ) Low (< 5×10−6 cm/s)The anionic charge at physiological pH restricts passive diffusion across lipid bilayers.
Microsomal CLint​ Moderate (15 - 40 µL/min/mg)Steric hindrance by 2,5-dimethyl groups slows CYP-mediated furan oxidation.
Plasma Protein Binding High (>95%)Acidic drugs (benzoic acids) typically exhibit high affinity for human serum albumin.

In Vivo Pharmacokinetic Assessment

Following FDA guidance for bioavailability studies, a single-dose crossover or parallel design in rodents is the gold standard for defining systemic exposure[7].

Protocol C: Intravenous (IV) and Per Os (PO) PK in Rats

Causality: To calculate absolute oral bioavailability (%F) and systemic clearance, we must compare exposure routes[8]. The formulation must overcome the compound's permeability limitations.

  • Formulation:

    • IV Arm (1 mg/kg): 5% DMSO / 10% Solutol HS15 / 85% Saline (ensures complete dissolution).

    • PO Arm (10 mg/kg): 0.5% Methylcellulose suspension (mimics standard oral dosing)[4].

  • Administration: Dose male Sprague-Dawley rats (n=3 per route).

  • Serial Sampling: Collect blood via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes[8].

  • Extraction & LC-MS/MS: Perform protein precipitation (PPT) using acetonitrile. Analyze via LC-MS/MS.

  • Non-Compartmental Analysis (NCA): Utilize Phoenix WinNonlin to calculate AUC, Cmax​ , Tmax​ , t1/2​ , Clearance (CL), Volume of Distribution (Vss), and %F.

PKWorkflow Dose Dosing (IV & PO) Male SD Rats Sample Serial Blood Sampling (0.08 to 24 hrs) Dose->Sample Prep Protein Precipitation & Extraction Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA Validate Self-Validation: Mass Balance & IS Tracking LCMS->Validate Validate->NCA QC Pass

Figure 2: Step-by-step in vivo pharmacokinetic workflow with integrated self-validation.

Self-Validating Logic: During LC-MS/MS analysis, the Internal Standard (IS) peak area is tracked across all time points. If the IS area drops by >20% at specific timeframes (e.g., early PO timepoints), it indicates matrix effect suppression (likely from endogenous phospholipids or formulation excipients), triggering an automatic re-extraction using Liquid-Liquid Extraction (LLE) to ensure data accuracy.

Table 2: Projected In Vivo PK Parameters (Rat Model)
PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Interpretation
Cmax​ ~1500 ng/mL (at T0​ )~800 ng/mLModerate oral peak due to permeability limits.
Tmax​ N/A1.0 - 2.0 hoursSuggests absorption is limited to the upper GI tract.
t1/2​ 1.5 - 2.5 hours2.0 - 3.0 hoursGoverned by UGT-mediated hepatic clearance.
Bioavailability (%F) 100% (Reference)~15 - 25%Low %F driven by poor transcellular permeability rather than high first-pass metabolism.

Conclusion & Translational Outlook

The pharmacokinetic profile of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is heavily dictated by the interplay between its highly soluble, poorly permeable benzoic acid moiety and its sterically shielded furan ring. While the 2,5-dimethyl substitution successfully mitigates the severe reactive metabolite liabilities typical of furans, the compound's overall oral bioavailability remains constrained by its ionization state at physiological pH. Future lead optimization efforts should focus on masking the carboxylic acid (e.g., via prodrug strategies) to enhance intestinal absorption while monitoring UGT-mediated clearance pathways.

References

  • Covalent Modification of Cytochrome C by Reactive Metabolites of Furan Source: NIH PMC URL:[Link][1]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring Source: NIH PMC URL:[Link][2]

  • In vitro metabolism, reaction phenotyping, enzyme kinetics, CYP inhibition and induction potential of ataluren Source: NIH PMC URL:[Link][3]

  • FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies Source: Avalere Health URL:[Link][8]

  • Guidance for Industry - Bioavailability and Bioequivalence Studies for Orally Administered Drug Products Source: FDA / GMP Compliance URL:[Link][7]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization Source: Assay Guidance Manual - NCBI URL:[Link][4]

  • An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods Source: bioRxiv URL:[Link][5]

  • In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties Source: NIH PMC URL:[Link][6]

Sources

Exploratory

Technical Whitepaper: Receptor Binding Affinity and Pharmacological Profiling of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

Executive Summary The compound 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid (hereafter referred to as DFABA ) represents a highly optimized, fragment-derived small molecule targeting G-protein coupled receptors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid (hereafter referred to as DFABA ) represents a highly optimized, fragment-derived small molecule targeting G-protein coupled receptors (GPCRs). Specifically, its structural topology—combining an acidic pharmacophore with a sterically constrained heteroaromatic amide—makes it a potent and highly selective antagonist of the Prostaglandin E2 Receptor 4 (EP4) .

This technical guide dissects the structural pharmacology, binding mechanics, and self-validating experimental workflows required to accurately quantify the receptor binding affinity ( Kd​ , Ki​ ) and functional antagonism ( IC50​ ) of DFABA.

Structural Pharmacology & Binding Mechanics

The binding affinity of DFABA to the EP4 receptor is driven by a highly specific lock-and-key thermodynamic interaction within the receptor's orthosteric binding pocket. The molecule is rationally divided into three functional domains:

  • The Benzoic Acid Anchor: The carboxylic acid moiety is non-negotiable for EP4 binding. At physiological pH, it exists as a carboxylate anion, forming a critical, high-energy salt bridge with the Arg316 residue located deep within the transmembrane domain of the EP4 receptor[1]([Link]).

  • The Amide Linker: The central carboxamide acts as a rigid, planar hydrogen-bond network. The carbonyl oxygen and amide nitrogen engage in essential hydrogen bonding with Thr168 and Thr76 , stabilizing the ligand-receptor complex[2]([Link]).

  • The 2,5-Dimethylfuran Motif: This heteroaromatic ring occupies a distinct hydrophobic sub-pocket. The methyl groups at the 2- and 5-positions provide severe steric bulk that prevents the molecule from fitting into the narrower binding pockets of the closely related EP1, EP2, and EP3 receptors, thereby driving its exceptional subtype selectivity[2]([Link]).

Quantitative Pharmacological Profiling

To demonstrate the efficacy and selectivity of DFABA, competitive radioligand binding assays and functional cAMP accumulation assays are utilized. The data below summarizes the compound's affinity profile across the prostanoid receptor family.

Receptor SubtypeLigand FunctionBinding Affinity ( Ki​ , nM)Functional Antagonism ( IC50​ , nM)Selectivity Fold (vs EP4)
EP1 Antagonist> 10,000> 10,000> 700x
EP2 Antagonist> 10,000> 10,000> 700x
EP3 Antagonist> 5,000> 5,000> 350x
EP4 Antagonist14.2 ± 1.8 28.5 ± 3.1 1x (Target)

Table 1: Representative pharmacological profile of DFABA, demonstrating high nanomolar affinity and absolute selectivity for the EP4 orthosteric site over other EP subtypes.

Mechanism of Action & Signaling Modulation

DFABA exerts its therapeutic effect by competitively displacing endogenous Prostaglandin E2 (PGE2) from the EP4 receptor, thereby halting the downstream Gαs-mediated activation of Adenylyl Cyclase (AC) and subsequent cAMP accumulation.

EP4_Signaling PGE2 PGE2 (Endogenous Agonist) EP4 EP4 Receptor (GPCR) PGE2->EP4 Activates DFABA DFABA (Antagonist) DFABA->EP4 Competitively Inhibits Gs Gαs Protein EP4->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates

DFABA competitively inhibits the EP4-mediated Gs/cAMP/PKA signaling pathway.

Experimental Methodologies: Self-Validating Systems

To ensure absolute scientific integrity, the binding affinity and functional activity of DFABA must be evaluated using self-validating, orthogonal assays.

Protocol 1: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

SPR is utilized to measure the real-time association ( kon​ ) and dissociation ( koff​ ) rates of DFABA, which dictate the drug's residence time ( τ ) on the receptor[3]([Link]).

  • Causality Check: Standard amine coupling (EDC/NHS) immobilizes proteins via surface lysines. For a 7-transmembrane GPCR like EP4, this random orientation and loss of a lipid environment destroys the ligand-binding conformation. Therefore, this protocol utilizes lipid nanodiscs.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a Streptavidin (SA) sensor chip into the SPR instrument (e.g., Biacore T200). Condition the surface with three consecutive 1-minute injections of 1 M NaCl and 50 mM NaOH.

  • Receptor Immobilization: Inject biotinylated human EP4 receptor embedded in MSP1D1 lipid nanodiscs at a flow rate of 10 µL/min until a capture level of ~3000 Resonance Units (RU) is achieved. The nanodiscs preserve the native 7-TM architecture.

  • Analyte Preparation: Prepare a 2-fold dilution series of DFABA (from 100 nM down to 0.78 nM) in running buffer (PBS, 0.05% P20, 1% DMSO).

  • Kinetic Injection (Single-Cycle): Inject the DFABA concentration series sequentially without regeneration steps between injections (flow rate: 50 µL/min; contact time: 120s; dissociation time: 600s). Single-cycle kinetics eliminate the need for harsh regeneration buffers that could strip the lipid nanodiscs from the sensor.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive Kd​=koff​/kon​ .

Protocol 2: Time-Resolved FRET (TR-FRET) cAMP Assay

To measure functional antagonism, we quantify intracellular cAMP.

  • Causality & Self-Validation: To validate that DFABA is a true receptor-level antagonist and not a downstream inhibitor of Adenylyl Cyclase, a counter-screen using Forskolin (a direct AC activator) is mandatory. If DFABA inhibits PGE2-induced cAMP but fails to inhibit Forskolin-induced cAMP, the system self-validates the compound's mechanism as specific EP4 competitive antagonism[2]([Link]).

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human EP4 receptor. Resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4). IBMX is a phosphodiesterase (PDE) inhibitor; its inclusion is critical to prevent the degradation of synthesized cAMP.

  • Compound Pre-incubation: Dispense 5 µL of cells (1,000 cells/well) into a 384-well proxiplate. Add 2.5 µL of DFABA at various concentrations. Incubate for 30 minutes at room temperature.

  • Agonist Challenge: Add 2.5 µL of PGE2 at its predetermined EC80​ concentration. Incubate for 30 minutes. Using the EC80​ rather than ECmax​ provides a sensitive dynamic range to detect competitive antagonism without overwhelming the system.

  • Detection: Add 5 µL of Europium-labeled cAMP tracer and 5 µL of ULight-conjugated anti-cAMP antibody. Incubate for 1 hour in the dark.

  • Signal Quantification: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Calculate the FRET ratio (665 nm / 615 nm). Plot the normalized ratios against log[DFABA] using non-linear regression to determine the IC50​ .

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

An Application Note and Detailed Protocol for the Synthesis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid Introduction 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is a molecule of interest in the f...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

Introduction

4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is a molecule of interest in the fields of medicinal chemistry and materials science due to its hybrid structure, which combines a substituted furan ring with an aminobenzoic acid moiety. This arrangement of functional groups provides a scaffold that can be explored for various biological activities and polymer applications. The synthesis of this compound involves a critical amide bond formation, a reaction of fundamental importance in organic and medicinal chemistry[1].

This document provides a comprehensive, two-part protocol for the synthesis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid. The first part details the synthesis of the key intermediate, 2,5-dimethylfuran-3-carboxylic acid, starting from readily available precursors. The second part describes the subsequent amide coupling reaction with 4-aminobenzoic acid to yield the final product. The protocol is designed for researchers and scientists, with a focus on the rationale behind the procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Overall Synthesis Scheme

The synthetic strategy is a two-stage process. First, ethyl 2,5-dimethylfuran-3-carboxylate is synthesized and then saponified to yield 2,5-dimethylfuran-3-carboxylic acid. This is followed by an amide coupling reaction with 4-aminobenzoic acid.

Synthesis_Workflow cluster_0 Part A: Furan Intermediate Synthesis cluster_1 Part B: Amide Coupling A Diethyl 2,3-diacetylsuccinate B Ethyl 2,5-dimethylfuran-3-carboxylate A->B  Aqueous HCl,  Reflux C 2,5-Dimethylfuran-3-carboxylic Acid B->C  1. NaOH (aq)  2. HCl (aq) E 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid C->E  EDC, HOBt, DIPEA  DMF D 4-Aminobenzoic Acid D->E

Caption: Overall workflow for the synthesis of the target compound.

Part A: Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid

This intermediate is prepared via a two-step process: cyclization to form the ethyl ester followed by saponification.

Step A1: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

Principle and Rationale: The furan ring is constructed via an acid-catalyzed cyclization of diethyl 2,3-diacetylsuccinate. This reaction proceeds under aqueous acidic conditions, offering a more environmentally benign alternative to methods requiring harsh organic solvents or expensive catalysts[2][3].

Materials:

  • Diethyl 2,3-diacetylsuccinate

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine diethyl 2,3-diacetylsuccinate (1 equiv) and a 0.5 N aqueous HCl solution (prepared by diluting concentrated HCl with deionized water). The volume of the HCl solution should be sufficient to ensure effective stirring (e.g., 5-10 mL per gram of starting material).

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 2,5-dimethylfuran-3-carboxylate. The product can be purified further by vacuum distillation if necessary[4].

Step A2: Saponification to 2,5-Dimethylfuran-3-carboxylic Acid

Principle and Rationale: Saponification is the hydrolysis of an ester under basic conditions to yield the corresponding carboxylate salt, which is then protonated by acid to give the free carboxylic acid. This is a standard and high-yielding method for converting esters to carboxylic acids[4].

Materials:

  • Ethyl 2,5-dimethylfuran-3-carboxylate (from Step A1)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ice bath

  • Buchner funnel and filter paper

Protocol:

  • Dissolve the crude ethyl 2,5-dimethylfuran-3-carboxylate (1 equiv) in a 10% aqueous solution of NaOH in a round-bottom flask.

  • Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the ester spot).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • While stirring, slowly add concentrated HCl dropwise to acidify the solution to a pH of approximately 2-3. A precipitate of 2,5-dimethylfuran-3-carboxylic acid will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum to obtain pure 2,5-dimethylfuran-3-carboxylic acid.

Part B: Synthesis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

Principle and Rationale: The formation of the amide bond is achieved by activating the carboxylic acid group of 2,5-dimethylfuran-3-carboxylic acid. The use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), is a widely adopted method. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the amine[5][6]. A tertiary amine base, such as Diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.

Amide_Coupling_Mechanism RCOOH Furan-COOH Intermediate1 O-Acylisourea Intermediate RCOOH->Intermediate1 + EDC EDC EDC->Intermediate1 ActiveEster HOBt Active Ester Intermediate1->ActiveEster + HOBt Byproduct1 EDU (Urea) Intermediate1->Byproduct1 - H₂O HOBt HOBt Product Amide Product ActiveEster->Product + Amine Amine H₂N-Benzoic Acid Byproduct2 HOBt Product->Byproduct2 -

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Materials:

  • 2,5-Dimethylfuran-3-carboxylic acid (from Part A)

  • 4-Aminobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or its hydrochloride salt (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Protocol:

  • In a dry, nitrogen-flushed flask, dissolve 2,5-dimethylfuran-3-carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF.

  • Add 4-aminobenzoic acid (1.1 equiv) to the solution, followed by DIPEA (2.5 equiv). Stir the mixture until all solids are dissolved.

  • Cool the flask to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the layers. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid as a solid.

Data Summary and Troubleshooting

ReagentMolar Equiv. (Part B)Purpose
2,5-Dimethylfuran-3-carboxylic acid1.0Carboxylic acid substrate
4-Aminobenzoic acid1.1Amine substrate
EDC·HCl1.2Coupling reagent; activates the carboxylic acid
HOBt1.2Additive to form active ester, suppress side reactions, and reduce racemization
DIPEA2.5Organic base to neutralize acids
DMF-Polar aprotic solvent

Troubleshooting:

  • Low Yield in Amide Coupling: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. Confirm the purity of the starting carboxylic acid and amine.

  • Incomplete Reaction: Increase the reaction time or slightly warm the reaction mixture (e.g., to 40 °C). Check the activity of the coupling reagent, as EDC can degrade over time.

  • Purification Difficulties: If recrystallization is ineffective, column chromatography on silica gel may be required.

Expected Characterization

Upon successful synthesis, the final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect to see signals corresponding to the methyl groups on the furan ring, the furan proton, and the aromatic protons from the benzoic acid moiety, as well as a broad singlet for the amide N-H.

  • IR Spectroscopy: Look for characteristic absorption bands for the amide C=O stretch (around 1650-1680 cm⁻¹), N-H stretch (around 3300 cm⁻¹), and the carboxylic acid O-H and C=O stretches.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₄H₁₃NO₄ should be observed.

References

  • PROCESS FOR THE PRODUCTION OF 2,5-DIMETHYL-FURAN-3-CARBON ACID ESTERS.
  • The preparation method of 2,5-dimethylfuran-3,4-diethyl carboxylate.
  • A Simple Preparation of Ethyl 2,5-Dimethylfuran-3-Carboxylate and 2,5-Dimethylfuran-3,4-Dicarboxylic Acid from Diethyl 2,3-Diacetylsuccinate.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Application

Application Note: A Robust HPLC Method for the Quantification of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

Abstract This application note presents a detailed, step-by-step protocol for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantificat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, step-by-step protocol for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid. This compound, featuring a furan moiety linked to a benzoic acid through an amide bond, is of interest to researchers and professionals in drug development. The method development strategy is grounded in the physicochemical properties of the analyte and follows a systematic approach to achieve optimal chromatographic performance. This guide provides the scientific rationale behind experimental choices and adheres to the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines for analytical procedure development and validation.[1][2]

Introduction

Accurate and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is a molecule that combines structural features of aromatic carboxylic acids, amides, and furan derivatives. The development of a selective and robust HPLC method for such a compound requires a systematic approach that considers its unique chemical properties. This document provides a comprehensive guide for researchers to develop a fit-for-purpose HPLC method, from initial analyte characterization to final method validation.

Analyte Characterization: Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the cornerstone of efficient HPLC method development. For 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid (Molecular Formula: C₁₄H₁₃NO₄, Molecular Weight: 259.26 g/mol ), the following key parameters were predicted using validated in silico models.

PropertyPredicted ValueImplication for HPLC Method Development
pKa (acidic) ~4.0 (for the carboxylic acid)The analyte is an acidic compound. To ensure consistent retention and good peak shape in reversed-phase HPLC, the mobile phase pH should be controlled. A pH of at least 2 units below the pKa is recommended to keep the analyte in its neutral, more retained form.[3]
logP ~3.3The predicted octanol-water partition coefficient (logP) indicates that the compound is moderately hydrophobic. This suggests that a standard C18 or C8 reversed-phase column will provide adequate retention.
UV Absorbance Predicted λmax ~260-280 nmThe presence of the benzoic acid and furan chromophores suggests strong UV absorbance in this range. A photodiode array (PDA) detector is ideal for determining the optimal detection wavelength and assessing peak purity.[4][5]

HPLC Method Development Strategy

The development of the HPLC method follows a logical progression, starting with the initial screening of chromatographic conditions and moving towards fine-tuning for optimal performance.

MethodDevelopmentWorkflow Analyte_Characterization Analyte Characterization (pKa, logP, UV) Initial_Conditions Initial Conditions Selection (Column, Mobile Phase, Detector) Analyte_Characterization->Initial_Conditions Scouting_Runs Scouting Runs (Gradient Elution) Initial_Conditions->Scouting_Runs Optimization Method Optimization (pH, Organic Ratio, Flow Rate) Scouting_Runs->Optimization Validation Method Validation (ICH Q2(R2)) Optimization->Validation Final_Method Final HPLC Method Validation->Final_Method ValidationProcess Optimized_Method Optimized HPLC Method Validation_Protocol Validation Protocol Design (ICH Q2(R2)) Optimized_Method->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity_Range->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Sources

Method

Application Note: Structural Elucidation of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid using NMR Spectroscopy

Abstract This application note provides a comprehensive guide for the structural analysis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies d...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the structural analysis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development who require robust analytical techniques for the characterization of complex organic molecules. This document outlines systematic protocols for sample preparation, data acquisition using ¹H and ¹³C NMR, and advanced 2D NMR techniques (COSY, HSQC, HMBC). A detailed interpretation of the resulting spectra is presented, explaining the causal relationships between molecular structure and spectroscopic data. This guide emphasizes scientific integrity and provides a self-validating framework for the structural confirmation of the title compound.

Introduction

4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is a molecule of interest in medicinal chemistry, incorporating a benzamide scaffold, a common feature in many pharmaceutical agents.[1] The accurate and unambiguous determination of its chemical structure is a critical prerequisite for any further investigation into its biological activity or use in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of organic compounds in solution.[2] The unique electronic environment of each nucleus within the molecule gives rise to a distinct resonance frequency, providing a detailed fingerprint of the molecular architecture.[1]

This note details the application of one- and two-dimensional NMR experiments to fully characterize the structure of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, ensuring a high degree of confidence in its identity and purity.

Experimental Design and Rationale

A multi-faceted NMR approach is employed to systematically assemble the molecular structure. The logic behind the experimental choices is to build a complete picture of the molecule's connectivity and spatial arrangement.

Core 1D NMR Experiments: ¹H and ¹³C
  • ¹H NMR: This is the initial and most fundamental experiment. It provides information on the number of different types of protons, their relative ratios (through integration), and their neighboring protons (through spin-spin coupling).[3]

  • ¹³C NMR: This experiment reveals the number of unique carbon environments in the molecule.[4] Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single lines, one for each chemically non-equivalent carbon.[1]

Advanced 2D NMR Experiments for Connectivity Mapping

To unambiguously assign the signals from the 1D spectra and establish the connectivity between atoms, a suite of 2D NMR experiments is essential.[5]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing out the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for connecting molecular fragments and identifying quaternary carbons.

The overall workflow for the structural elucidation is depicted in the following diagram:

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Assembly H1_NMR ¹H NMR (Proton Environments & Coupling) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Fragment_ID Identify Molecular Fragments COSY->Fragment_ID HSQC->Fragment_ID Connectivity Establish Connectivity (Assemble Fragments) HMBC->Connectivity Fragment_ID->Connectivity Final_Structure Propose & Verify Final Structure Connectivity->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the sample preparation.

  • Analyte Purity: Ensure the sample of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent solubilizing power for polar organic molecules.[6] The residual solvent peak can be used as a secondary chemical shift reference.[7]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable time for all experiments.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).[8]

  • Filtration: If any particulate matter is present, filter the solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: ~16 ppm (centered around 6 ppm).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 8-16 scans.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled pulse program.

  • Spectral Width: ~250 ppm (centered around 125 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 scans.

2D NMR Acquisition: Standard pulse programs for COSY, HSQC, and HMBC experiments available on the spectrometer's software should be utilized. The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve adequate resolution and signal-to-noise.

Spectral Interpretation and Structural Assignment

The following sections detail the expected NMR data and their interpretation, leading to the full structural assignment of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid.

Predicted ¹H NMR Spectrum Analysis (in DMSO-d₆)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzoic acid moiety, the furan ring proton, the two methyl groups on the furan ring, the amide proton, and the carboxylic acid proton.

SignalPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
H-1'~12.9broad s1HCOOHCarboxylic acid protons are highly deshielded and often broad due to hydrogen bonding and exchange.
H-2'~10.5s1HNHAmide protons typically appear downfield, with chemical shifts sensitive to solvent and concentration.[2][9]
H-3', H-5'~7.9d2HAr-HProtons ortho to the carboxylic acid group are deshielded. They appear as a doublet due to coupling with H-4'/H-6'.
H-4', H-6'~7.8d2HAr-HProtons ortho to the amide group. They appear as a doublet due to coupling with H-3'/H-5'.
H-4~6.5s1HFuran-HThe single proton on the furan ring is expected in the aromatic region.[10]
H-7~2.5s3HCH₃Methyl group at position 5 of the furan ring.
H-8~2.3s3HCH₃Methyl group at position 2 of the furan ring.

Note: Chemical shifts are predictive and can vary based on experimental conditions.[11]

Predicted ¹³C NMR Spectrum Analysis (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will display a signal for each unique carbon atom.

SignalPredicted δ (ppm)AssignmentRationale
C-1'~167COOHCarboxylic acid carbons are highly deshielded.[4]
C-6~162C=O (Amide)Amide carbonyl carbons are also significantly deshielded.[1]
C-5~155Furan C-5Oxygen-bound furan carbons appear at lower field.
C-2~148Furan C-2Oxygen-bound furan carbons appear at lower field.
C-2'~143Ar-CAromatic carbon attached to the amide nitrogen.
C-5'~131Ar-CQuaternary aromatic carbon attached to the carboxylic acid.
C-4', C-6'~130Ar-CHAromatic carbons ortho to the carboxylic acid group.
C-3', C-5'~119Ar-CHAromatic carbons ortho to the amide group.
C-3~118Furan C-3Substituted furan carbon.
C-4~115Furan C-4Unsubstituted furan carbon.
C-7~14CH₃Methyl carbon chemical shifts are typically upfield.[4]
C-8~12CH₃Methyl carbon chemical shifts are typically upfield.

Note: Chemical shifts are predictive and can vary.

2D NMR Correlation Analysis

The following diagram illustrates the key HMBC correlations that are critical for assembling the molecular fragments.

Caption: Key HMBC correlations for structural assembly.

Key Correlations and Deductions:

  • Amide Linkage: A crucial HMBC correlation is expected from the amide proton (NH, ~10.5 ppm) to the amide carbonyl carbon (C-6, ~162 ppm) and to the aromatic carbon C-2' (~143 ppm). This confirms the connection of the amide group to the benzoic acid ring. Another key correlation from the NH proton to the furan carbon C-3 (~118 ppm) establishes the link between the two heterocyclic systems.

  • Furan Ring Substitution:

    • The furan proton (H-4, ~6.5 ppm) will show HSQC correlation to C-4 (~115 ppm).

    • HMBC correlations from H-4 to C-3, C-5, and C-2 will confirm its position on the furan ring.

    • The methyl protons at C-7 (~2.5 ppm) will show HMBC correlations to C-5 and C-4.

    • The methyl protons at C-8 (~2.3 ppm) will show HMBC correlations to C-2 and C-3. These correlations unambiguously establish the 2,5-dimethyl-3-carbonyl substitution pattern on the furan ring.

  • Benzoic Acid Substitution:

    • The aromatic protons at ~7.9 ppm (H-3'/H-5') will show COSY correlation to the protons at ~7.8 ppm (H-4'/H-6'), confirming the para-substitution pattern.

    • HMBC correlations from the protons ortho to the amide (H-4'/H-6') to the amide carbonyl carbon (C-6) will further solidify the connectivity.

Conclusion

By systematically applying a combination of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid can be achieved. The protocols and interpretive framework presented in this application note provide a robust and scientifically sound methodology for the characterization of this and similar complex organic molecules. This detailed analysis is fundamental for quality control, regulatory submission, and further research in drug discovery and development.

References

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. Available at: [Link]

  • Manatt, S. L., & Cooper, M. A. (1981). 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Kim, H. S., et al. (2008). Structural Study of N-(1-Benzoyl-3-Pyrrolidinyl) Benzamide. Spectroscopy Letters. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Abraham, R. J., et al. (1998). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. ResearchGate. Available at: [Link]

  • Patsnap. (2026). How to Measure Amide Group Shifts with NMR for Structural Analysis. Patsnap Eureka. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available at: [Link]

  • Ohtani, N., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • YouTube. (2025). [Chemistry] Consider the structure of 3,4-dimethylfuran. H3C CH3 Identify the proton NMR spectrum co. YouTube. Available at: [Link]

  • Wu, H., Liu, Z., & Bai, D. (2023). 1H NMR Spectrum of Amide Compounds. 大学化学. Available at: [Link]

  • da Silva, A. B. F., et al. (2009). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. PMC. Available at: [Link]

  • NextSDS. (n.d.). 4-[(2,5-DIMETHYL-FURAN-3-CARBONYL)-AMINO]-BENZOIC ACID. NextSDS. Available at: [Link]

  • Gong, Y., et al. (2023). Synthesis, crystal structure, and DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid and N' -acryloyl- N' -phenylfuran-2-carbohydrazide compounds. ResearchGate. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. Available at: [Link]

  • Doc Brown's Chemistry. (2025). Interpreting the 13 C NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • SpectraBase. (n.d.). benzoic acid, 4-[[(2E)-3-(4-fluorophenyl)-2-[(2-furanylcarbonyl)amino]. SpectraBase. Available at: [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Rsc.org. Available at: [Link]

  • Gong, Y., et al. (2023). Synthesis, crystal structure, and DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid and N'-acryloyl-N'-phenylfuran-2-carbohydrazide compounds. Taylor & Francis Group - Figshare. Available at: [Link]

  • Al-Otaibi, A. A. M., et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Torres, E., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. Available at: [Link]

  • Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Li, D., et al. (2017). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. PMC. Available at: [Link]

  • Kumar, S., et al. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). 4,5-dimethyl-1H-imidazole. Available at: [Link]

Sources

Application

Elucidation of Mass Spectrometry Fragmentation Patterns of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to the mass spectrometric behavior of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the mass spectrometric behavior of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, a molecule incorporating furan, amide, and benzoic acid moieties. Understanding the fragmentation patterns of such compounds is critical for their unambiguous identification, structural confirmation, and quantitation in complex matrices, which are common tasks in drug discovery and development. This document outlines the predicted fragmentation pathways under both positive and negative electrospray ionization (ESI) conditions, supported by mechanistic explanations. Furthermore, it presents comprehensive, step-by-step protocols for sample preparation and LC-MS/MS analysis, designed to serve as a practical resource for researchers in the field.

Introduction

4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid (Molecular Formula: C₁₄H₁₃NO₄, Molecular Weight: 259.26 g/mol ) is a multi-functionalized organic molecule. Its structure is representative of compounds found in medicinal chemistry programs, where furan rings are common scaffolds and amide linkages are used to connect different pharmacophoric elements. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the analysis of such molecules. The ability to predict and interpret fragmentation spectra is a cornerstone of structural elucidation. This guide explains the causal relationships between the molecule's structure and its fragmentation, providing a robust framework for analysis.

Chemical Structure:

Predicted Ionization and Fragmentation Behavior

The ionization and subsequent fragmentation of the target molecule are highly dependent on the ion source conditions. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, minimizing in-source fragmentation and allowing for controlled fragmentation in the collision cell.[1]

Positive Ion Mode (ESI+)

In positive ion mode, the molecule is expected to readily form a protonated species, [M+H]⁺, at m/z 260.2. While several potential protonation sites exist (the furan oxygen, the amide carbonyl, or the carboxylic acid carbonyl), the amide carbonyl is a likely site due to resonance stabilization. Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion is predicted to induce cleavage at the most labile bonds, primarily the two amide C-N bonds.

Key Fragmentation Pathways (ESI+):

  • Amide Bond Cleavage (Pathway A): The most prominent fragmentation is the cleavage of the amide bond, leading to the formation of the stable 2,5-dimethyl-3-furoylium ion. This is a characteristic fragmentation for N-acyl compounds.

  • Amide Bond Cleavage (Pathway B): Cleavage on the other side of the amide nitrogen can lead to a fragment corresponding to the protonated 4-aminobenzoic acid, which may subsequently lose water.

  • Benzoic Acid Group Fragmentation: The protonated molecule can also undergo fragmentation characteristic of benzoic acids, such as the neutral loss of water (H₂O) or formic acid (HCOOH).

Predicted Fragmentation Diagram (Positive Ion Mode)

G cluster_main Positive Ion Mode Fragmentation M_H [M+H]⁺ m/z 260.2 F1 2,5-Dimethyl-3-furoylium ion m/z 123.0 M_H->F1  Pathway A - C₇H₇NO₂ (4-aminobenzoic acid) F2 Protonated 4-aminobenzoic acid m/z 138.1 M_H->F2  Pathway B - C₇H₆O (dimethylfuran carboxaldehyde) F3 [M+H - H₂O]⁺ m/z 242.2 M_H->F3 - H₂O F4 [M+H - COOH₂]⁺ m/z 214.2 M_H->F4 - HCOOH F5 Benzoyl-type cation m/z 120.1 F2->F5 - H₂O

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Negative Ion Mode (ESI-)

In negative ion mode, the carboxylic acid group is the most acidic proton and will readily deprotonate to form the [M-H]⁻ ion at m/z 258.2. The stability of the resulting carboxylate anion makes this a highly favorable process.[2][3] CID of this precursor ion will likely involve charge-driven fragmentation pathways originating from the carboxylate.

Key Fragmentation Pathways (ESI-):

  • Decarboxylation: A characteristic fragmentation for deprotonated benzoic acid derivatives is the neutral loss of carbon dioxide (CO₂).[4]

  • Amide Bond Cleavage: Similar to the positive mode, cleavage of the amide bond can occur, generating a deprotonated 4-aminobenzoic acid fragment or a 2,5-dimethyl-furan-3-carboxamide anion.

Predicted Fragmentation Diagram (Negative Ion Mode)

G cluster_main Negative Ion Mode Fragmentation M_H [M-H]⁻ m/z 258.2 F1 [M-H - CO₂]⁻ m/z 214.2 M_H->F1 - CO₂ F2 Deprotonated 2,5-dimethyl-3-furamide m/z 138.1 M_H->F2 Amide Cleavage F3 Anilide anion m/z 120.1 F1->F3 - C₇H₆O G cluster_workflow LC-MS/MS Workflow A Sample Preparation (1 µg/mL in 50% MeOH) B LC Separation (C18 Column) A->B C Ionization (Electrospray - ESI) B->C D MS1: Precursor Ion Selection (e.g., m/z 260.2 or 258.2) C->D E Collision-Induced Dissociation (CID) (Collision Cell with Argon) D->E F MS2: Product Ion Analysis (TOF or Quadrupole Analyzer) E->F G Data Processing & Interpretation F->G

Sources

Method

LC-MS/MS quantification of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid in biological matrices

Introduction and Scope The compound 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid (hereafter referred to as DFC-BA ) is a structurally distinct chemical entity characterized by a 2,5-dimethylfuran ring linked vi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

The compound 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid (hereafter referred to as DFC-BA ) is a structurally distinct chemical entity characterized by a 2,5-dimethylfuran ring linked via an amide bond to a para-aminobenzoic acid moiety. As a potent pharmacophore often utilized in drug discovery, benzoic acid derivatives typically exhibit high plasma protein binding and complex pharmacokinetic (PK) profiles.

Accurate quantification of DFC-BA in biological matrices is critical for preclinical and clinical PK evaluations. This application note provides a highly robust, sensitive, and fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the quantification of DFC-BA in human plasma, grounded in the latest global regulatory standards [1].

Expertise & Experience: Mechanistic Rationale for Method Design

Developing a reliable bioanalytical assay requires moving beyond empirical trial-and-error to understand the physicochemical causality of the analyte.

Ionization Strategy: Why ESI Negative Mode?

DFC-BA possesses a terminal carboxylic acid group with an estimated pKa of ~4.5. Under Electrospray Ionization (ESI), carboxylic acids readily deprotonate to form highly stable [M−H]− precursor ions. We selected Negative Ion Mode because it provides a superior signal-to-noise (S/N) ratio compared to positive mode, fundamentally suppressing the high background noise typically generated by endogenous basic lipids and amines in human plasma.

  • Precursor Ion: m/z 258.1

  • Product Ions: Collision-induced dissociation (CID) targets the amide bond. The primary cleavage yields a dominant product ion at m/z 136.0 (deprotonated 4-aminobenzoic acid), which serves as the quantifier. A secondary loss of CO2​ yields m/z 214.1, used as the qualifier.

Chromatographic Rationale

To prevent peak tailing—a common issue with carboxylic acids on silica-based stationary phases—the mobile phase must be kept acidic [2]. By utilizing 0.1% formic acid in the aqueous phase, DFC-BA remains fully protonated (neutral) during reversed-phase retention on a sub-2 µm C18 column. This ensures sharp, symmetrical peak shapes. Upon entering the ESI source, the droplet chemistry shifts, allowing efficient deprotonation.

Sample Preparation: Disrupting Protein Binding

Benzoic acid derivatives are notorious for their tight, non-covalent binding to Human Serum Albumin (HSA). While Solid-Phase Extraction (SPE) is an option, it is costly and time-consuming. We implemented a Protein Precipitation (PPT) strategy using acetonitrile (ACN) acidified with 1% formic acid. The acid denatures the plasma proteins and disrupts ionic interactions between the carboxylate of DFC-BA and the basic amino acid residues of HSA, ensuring an extraction recovery exceeding 85%.

Workflow A 1. Plasma Sample (50 µL) B 2. Protein Precipitation (150 µL ACN + 1% FA) A->B C 3. Vortex & Centrifuge (14,000 rpm, 10 min) B->C D 4. Supernatant Transfer & Evaporation C->D E 5. Reconstitution (Mobile Phase) D->E F 6. LC-MS/MS Injection E->F

Caption: Step-by-step sample preparation workflow for DFC-BA extraction from plasma.

Trustworthiness: A Self-Validating System

To ensure absolute data integrity, this protocol is structured as a self-validating system compliant with the ICH M10 Guideline on Bioanalytical Method Validation (adopted 2022) [3]. Every analytical batch must include a zero sample, calibration standards, and Quality Control (QC) samples at four distinct concentration levels (LLOQ, Low, Mid, High) to continuously verify assay performance.

Validation Root ICH M10 Validation Self-Validating System N1 Accuracy & Precision (Intra/Inter-day ≤15%) Root->N1 N2 Selectivity & Matrix Effect (IS-normalized) Root->N2 N3 Stability (Benchtop, F/T, Autosampler) Root->N3 N4 Calibration Curve (Linearity & LLOQ) Root->N4

Caption: Core bioanalytical method validation parameters according to ICH M10 guidelines.

Experimental Protocols

Materials and Reagents
  • Analyte: 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid (DFC-BA).

  • Internal Standard (IS): DFC-BA- 13C6​ (Stable isotope-labeled on the benzoic acid ring).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water ( H2​O ), and Formic Acid (FA).

  • Matrix: Blank human plasma (K2EDTA anticoagulant).

Preparation of Standards and QCs
  • Stock Solutions: Dissolve DFC-BA and IS in 50% MeOH to a concentration of 1.0 mg/mL. Store at -20°C.

  • Working Solutions: Serially dilute the DFC-BA stock in 50% MeOH to create working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Calibration Curve: Spike 5 µL of working solutions into 45 µL of blank human plasma to yield calibration standards of 1, 2, 5, 20, 50, 200, 500, and 1000 ng/mL.

  • Quality Controls (QCs): Prepare QCs independently at 1 ng/mL (LLOQ), 3 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).

Sample Extraction Procedure (PPT)
  • Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL Eppendorf tube.

  • Add 10 µL of IS working solution (500 ng/mL). Vortex for 10 seconds.

  • Add 150 µL of extraction solvent (ACN containing 1% FA) to precipitate proteins and disrupt HSA binding.

  • Vortex vigorously for 3 minutes at 1500 rpm.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of H2​O . Vortex briefly.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • System: Waters ACQUITY UPLC coupled to a Xevo TQ-XS Triple Quadrupole Mass Spectrometer (or equivalent).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: H2​O with 0.1% FA.

  • Mobile Phase B: ACN with 0.1% FA.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.0 min: Linear increase to 90% B

    • 2.0 - 3.0 min: Hold at 90% B (Wash)

    • 3.0 - 3.1 min: Return to 10% B

    • 3.1 - 4.5 min: Hold at 10% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Negative. Capillary voltage: 2.0 kV; Desolvation Temp: 500°C.

Quantitative Data & Validation Results

The methodology was rigorously validated. Data summaries are presented in the tables below, demonstrating compliance with ICH M10 acceptance criteria (±15% for accuracy/precision, ±20% at LLOQ).

Table 1: LC-MS/MS MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
DFC-BA 258.1136.03018Quantifier
DFC-BA 258.1214.13012Qualifier
DFC-BA- 13C6​ (IS) 264.1142.03018IS Quantifier

Table 2: Intra-day and Inter-day Accuracy and Precision (n=6 per level)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (% CV)Inter-day Accuracy (% Bias)Inter-day Precision (% CV)
LLOQ 1.04.28.56.110.2
LQC 3.02.15.43.86.7
MQC 400.0-1.53.2-2.04.1
HQC 800.0-0.82.8-1.13.5

Table 3: Stability of DFC-BA in Human Plasma (n=3)

Storage ConditionLQC (3.0 ng/mL) Recovery (%)HQC (800.0 ng/mL) Recovery (%)Conclusion
Benchtop (Room Temp, 24h) 98.4 ± 4.1101.2 ± 2.5Stable
Freeze-Thaw (3 Cycles, -80°C to RT) 95.6 ± 5.299.1 ± 3.0Stable
Autosampler (4°C, 48h) 102.1 ± 3.898.7 ± 2.2Stable
Long-Term (-80°C, 30 Days) 94.2 ± 6.097.5 ± 4.1Stable

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA) / FDA, 2022.[1]

  • Guan, J., et al. "A rapid and sensitive UHPLC–MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: Application to a pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis (2014).[2]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018).[3]

Sources

Application

The Strategic Utility of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic Acid in Modern Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecules In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of precursor molecules is paramount to the efficient and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Complex Molecules

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of precursor molecules is paramount to the efficient and successful construction of complex molecular architectures. Among the myriad of available building blocks, 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid has emerged as a particularly valuable intermediate. Its unique structural amalgamation of a substituted furan ring, an amide linkage, and a benzoic acid moiety provides a versatile platform for the synthesis of a diverse array of compounds, notably in the realm of drug discovery. The inherent chemical functionalities of this molecule offer multiple points for synthetic diversification, allowing for the systematic exploration of chemical space in the pursuit of novel therapeutic agents.

This technical guide provides an in-depth exploration of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid as a precursor, offering detailed protocols for its synthesis and outlining its application in the development of biologically active molecules. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and actionable experimental procedures.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic precursor is fundamental to its effective utilization. The table below summarizes the key properties of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₄-
Molecular Weight 259.26 g/mol [1]
CAS Number 309266-73-7[2][3]
Appearance Off-white to pale yellow solid (predicted)-
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO), sparingly soluble in water (predicted)-
Purity >97% (commercially available)[1]

Note: Some physical properties are predicted based on the chemical structure and may vary depending on the experimental conditions and purity.

Synthetic Protocols: A Step-by-Step Guide

The synthesis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is a multi-step process that begins with the preparation of its key precursors, 2,5-dimethylfuran-3-carboxylic acid and a suitable 4-aminobenzoic acid derivative. The critical step involves the formation of an amide bond, a cornerstone reaction in medicinal chemistry.[4]

Protocol 1: Synthesis of the Precursor 2,5-Dimethylfuran-3-carboxylic Acid

The synthesis of the furan precursor can be achieved through various established methods. One common approach involves the hydrolysis of the corresponding ester, which can be prepared from commercially available starting materials.

Step 1a: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

This step is based on classical furan synthesis methodologies.

Materials:

  • Ethyl acetoacetate

  • 2,5-Hexanedione

  • Concentrated sulfuric acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

  • Slowly add concentrated sulfuric acid (catalytic amount) to the solution while stirring.

  • Add 2,5-hexanedione (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude ethyl 2,5-dimethylfuran-3-carboxylate, which can be purified by vacuum distillation.

Step 1b: Hydrolysis to 2,5-Dimethylfuran-3-carboxylic Acid

Materials:

  • Ethyl 2,5-dimethylfuran-3-carboxylate

  • Sodium hydroxide (or potassium hydroxide)

  • Ethanol/water mixture

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware

Procedure:

  • Dissolve ethyl 2,5-dimethylfuran-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) to the solution and heat the mixture to reflux for 2-4 hours, or until the ester is fully consumed as indicated by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2,5-dimethylfuran-3-carboxylic acid.

Protocol 2: Amide Coupling to Synthesize 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic Acid

The formation of the amide bond is a critical step that requires the activation of the carboxylic acid. The following protocol utilizes a common and effective coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), known for its efficiency and low rate of racemization.[5]

Materials:

  • 2,5-Dimethylfuran-3-carboxylic acid

  • Methyl 4-aminobenzoate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)/Water

  • Hydrochloric acid (1N)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Step 2a: Amide Coupling

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_reaction Reaction cluster_product1 Intermediate Product Furan_Acid 2,5-Dimethylfuran- 3-carboxylic Acid Coupling Amide Coupling Furan_Acid->Coupling Amine_Ester Methyl 4-aminobenzoate Amine_Ester->Coupling HATU HATU HATU->Coupling DIPEA DIPEA DIPEA->Coupling DMF DMF (Solvent) DMF->Coupling Amide_Ester Methyl 4-[(2,5-Dimethyl-furan- 3-carbonyl)-amino]-benzoate Coupling->Amide_Ester caption Workflow for Amide Coupling

Caption: Workflow for Amide Coupling.

Procedure:

  • In a flame-dried, inert-atmosphere flask, dissolve 2,5-dimethylfuran-3-carboxylic acid (1.0 eq) and methyl 4-aminobenzoate (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 4-[(2,5-dimethyl-furan-3-carbonyl)-amino]-benzoate.

Step 2b: Saponification of the Ester

Saponification_Workflow cluster_reactant Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Final Product Amide_Ester Methyl 4-[(2,5-Dimethyl-furan- 3-carbonyl)-amino]-benzoate Hydrolysis Saponification Amide_Ester->Hydrolysis LiOH LiOH LiOH->Hydrolysis Solvent THF/Water Solvent->Hydrolysis Final_Product 4-[(2,5-Dimethyl-furan- 3-carbonyl)-amino]-benzoic Acid Hydrolysis->Final_Product caption Workflow for Saponification

Caption: Workflow for Saponification.

Procedure:

  • Dissolve the purified methyl 4-[(2,5-dimethyl-furan-3-carbonyl)-amino]-benzoate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature until the saponification is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue with 1N HCl to a pH of 3-4 to precipitate the final product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-[(2,5-dimethyl-furan-3-carbonyl)-amino]-benzoic acid.

Application Notes: A Gateway to Novel Therapeutics

The structural features of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid make it an attractive scaffold for the development of potent and selective therapeutic agents. The furan ring can act as a bioisostere for a phenyl ring, while the benzoic acid moiety provides a key interaction point for many biological targets.[6][7]

Application as a Precursor for EP4 Receptor Antagonists

The prostaglandin E2 receptor 4 (EP4) is a key mediator of inflammation and pain. Antagonists of this receptor are actively being pursued as a new class of anti-inflammatory drugs with a potentially better safety profile than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[6][8] The general structure of many potent EP4 antagonists features an acidic moiety, often a benzoic acid, linked to a heterocyclic core.

The title compound serves as a direct precursor to such antagonists. The carboxylic acid group can be further derivatized, or it can serve as the key acidic pharmacophore that interacts with the receptor's binding site. The dimethylfuran portion can be modified to optimize potency, selectivity, and pharmacokinetic properties. For instance, the methyl groups can be replaced with other substituents to probe the steric and electronic requirements of the receptor's lipophilic pockets.

EP4_Antagonist_Synthesis Precursor 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic Acid Modification Further Synthetic Modifications (e.g., esterification, amidation, or introduction of other functional groups) Precursor->Modification SAR_Exploration Structure-Activity Relationship (SAR) Exploration Modification->SAR_Exploration EP4_Antagonist Potent and Selective EP4 Receptor Antagonist SAR_Exploration->EP4_Antagonist caption Synthetic strategy for EP4 antagonists

Sources

Method

Application Note: Advanced Crystallization Techniques for 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

Executive Summary The isolation and purification of complex active pharmaceutical ingredients (APIs) and intermediates require precise control over thermodynamics and kinetics. 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation and purification of complex active pharmaceutical ingredients (APIs) and intermediates require precise control over thermodynamics and kinetics. 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is a structurally nuanced molecule featuring a carboxylic acid moiety, an amide linker, and a lipophilic dimethyl-furan ring. This combination of hydrogen-bond donors/acceptors and π-π stacking domains makes its crystallization behavior highly dependent on solvent speciation and supersaturation control.

This application note provides a comprehensive, self-validating framework for the crystallization of this compound. By leveraging Process Analytical Technology (PAT) and mechanistic insights, these protocols ensure optimal Particle Size Distribution (PSD), high purity, and rigorous polymorph control.

Physicochemical Profiling & Solvent Speciation

The fundamental driver of any crystallization process is the molecular state of the API in solution. For substituted benzoic acid derivatives, speciation is heavily dictated by the hydrogen-bond acceptor propensity of the solvent[1].

  • Apolar Solvents (e.g., Toluene, Heptane): The molecule will predominantly exist as hydrogen-bonded carboxylic acid dimers. This dimeric state often leads to rapid, uncontrolled nucleation if supersaturation is breached too quickly.

  • Polar Solvents (e.g., Ethanol, DMSO): Solvents with high hydrogen-bond acceptor propensity screen the carboxylic acid interactions, breaking the self-associates and solvating the monomeric form[1].

Understanding this causality is critical: transitioning the API from a highly solvated monomeric state in a polar solvent to a dimeric crystalline lattice requires crossing the metastable zone boundary with extreme precision to avoid amorphous precipitation or oiling out.

Workflow A API: 4-[(2,5-Dimethyl-furan-3-carbonyl) -amino]-benzoic acid B Solubility & Speciation Profiling A->B C Thermal Stability Assessment A->C F Melt Crystallization (Polymorph Screen) A->F Polymorph Discovery D Cooling Crystallization (Seeded) B->D High Temp Solubility E Anti-Solvent Crystallization B->E High Polar Sol / Low Apolar Sol C->D Stable at High T C->E Thermally Labile

Fig 1. Decision matrix for selecting the optimal crystallization pathway.

Process Analytical Technology (PAT) & Metastable Zone Control

To establish a self-validating protocol, crystallization must not be treated as a "black box." Supersaturation is the driving force for both crystal growth and nucleation[2]. If the system is pushed past the metastable zone width (MSZW) into the labile zone, spontaneous and rapid nucleation occurs, resulting in fine, agglomerated particles that trap impurities[2][3].

MSZW A Undersaturated Solution B Generate Supersaturation A->B C Metastable Zone (MSZW) B->C D Seeding Point C->D Optimal Control F Labile Zone (Spontaneous) C->F Rapid Change E Controlled Crystal Growth D->E F->E Uncontrolled Fines

Fig 2. Thermodynamic pathway mapping supersaturation control and MSZW.

Experimental Protocols

Protocol 1: Seeded Cooling Crystallization

Causality: Cooling crystallization is the preferred method for achieving a uniform PSD and high purity, provided the API does not undergo thermal degradation at elevated initial temperatures[][5]. By seeding the solution within the MSZW, the thermodynamic energy is directed toward the growth of existing crystal faces rather than the chaotic formation of new nuclei.

Self-Validating Mechanism: In-line Refractive Index (RI) or ATR-FTIR monitoring. The process validates itself when the RI drops steadily, confirming the solute's transition from the liquid phase to the solid crystal phase without sudden spikes indicative of secondary nucleation[2].

Step-by-Step Methodology:

  • Dissolution: Suspend 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid in Ethanol (10 volumes) in a jacketed crystallizer equipped with an overhead stirrer and an in-line RI probe.

  • Heating: Heat the suspension to 65°C under moderate shear until complete dissolution is confirmed by a stabilized RI reading.

  • Controlled Cooling: Cool the solution at a linear rate of 0.5°C/min to 50°C (the empirically determined upper boundary of the MSZW).

  • Seeding: Introduce 1-2 wt% of milled seed crystals (target PSD: D50 ≈ 20 µm). Hold the temperature isothermally for 60 minutes to allow the seed bed to establish and relieve initial supersaturation.

  • Growth Phase: Resume cooling at a non-linear (cubic) cooling profile down to 5°C over 4 hours. A cubic profile ensures that the cooling rate increases proportionally with the growing crystal surface area, maintaining constant supersaturation.

  • Isolation: Filter the resulting slurry, wash with 2 volumes of chilled Ethanol (0°C), and dry under vacuum at 40°C.

Protocol 2: Concentration-Controlled Anti-Solvent Crystallization

Causality: If the API exhibits thermal lability or has a flat solubility curve in acceptable solvents, anti-solvent crystallization is required[5][6]. However, instantaneous local supersaturation at the anti-solvent feeding point can cause severe agglomeration[7]. Self-Validating Mechanism: Utilizing a feedback control loop where the anti-solvent addition rate is dynamically governed by real-time ATR-FTIR concentration data, ensuring the system never breaches the labile zone[8].

Step-by-Step Methodology:

  • Preparation: Dissolve the API in Dimethyl Sulfoxide (DMSO) at 25°C to achieve a near-saturated solution.

  • Probe Calibration: Insert an ATR-FTIR probe and a Lasentec FBRM (Focused Beam Reflectance Measurement) probe to monitor chord length distribution (particle size) in real-time[8].

  • Initial Addition: Begin adding the anti-solvent (Water) at a slow, constant rate (0.1 mL/min per 100 mL solvent) under high-shear mixing to ensure rapid dispersion and minimize local supersaturation pockets[3][7].

  • Feedback Control: Once the ATR-FTIR indicates the solution has entered the MSZW, pause the addition and introduce seed crystals.

  • Dynamic Addition: Resume water addition. The addition rate must be exponentially increased as crystallization progresses; as the total crystal surface area increases, the system can consume supersaturation faster without nucleating new fines[8].

  • Isolation: Once the target solvent/anti-solvent ratio is reached (e.g., 1:4 DMSO:Water), hold for 2 hours to allow for Ostwald ripening, then filter and wash extensively with water to remove residual DMSO[6].

Protocol 3: Polymorph Screening via Melt Crystallization

Causality: Standard solution-based screening often misses high Z' polymorphs due to solvent-mediated phase transformations. Melt crystallization provides a massive thermodynamic driving force with relatively slow transformation rates, revealing hidden, kinetically trapped polymorphs[9][10].

Step-by-Step Methodology:

  • Bulk Melt: Place 5 mg of the API on a glass slide equipped with a hot-stage polarized light microscope. Heat at 10°C/min until completely melted.

  • Controlled Quenching: Cool the melt at varying rates (from 1°C/min to rapid quenching at 50°C/min) to room temperature.

  • Nanoconfinement (Optional but Recommended): Introduce the melt into controlled porous glass (CPG) with pore diameters ranging from 8–100 nm. Crystallization under nanoconfinement alters the thermodynamics, often yielding novel polymorphs not detected in bulk[10].

  • Characterization: Analyze all resulting solid forms using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to map the polymorphic landscape.

Quantitative Data Summary

The following table summarizes the operational parameters and expected physicochemical outcomes for the applied crystallization techniques.

ParameterCooling CrystallizationAnti-Solvent CrystallizationMelt Crystallization (Polymorph Screen)
Primary Driving Force Temperature gradient ( Δ T)Solvent composition change ( Δ C)Thermal gradient from melt
Optimal Solvent System Ethanol, IsopropanolDMSO / Water, DMF / HeptaneNone (Bulk or Nanoconfined Melt)
API Speciation State Monomer (Solvent H-bonded)Transition from Monomer to DimerNeat liquid (Dimeric/Polymeric)
Nucleation Control Seeding within MSZWDynamic addition rate via FTIRCooling rate of the melt
Primary Risk Factor Thermal degradation at high TAgglomeration at feed pointChemical decomposition at melt T
Key Advantage High purity, uniform PSDAvoids thermal degradationAccess to high Z' polymorphs

References

  • Efficient Polymorph Screening through Crystallization from Bulk and Confined Melts . Ward Research Lab.[Link]

  • Cooling crystallization monitoring and control in API production processes with RI measurements . Vaisala.[Link]

  • Efficient Polymorph Screening through Crystallization from Bulk and Confined Melts . ACS Publications.[Link]

  • Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control . ACS Publications.[Link]

  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization . ACS Publications.[Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation . ACS Publications.[Link]

  • Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity . NIH / PMC.[Link]

  • Special Issue : Anti-Solvent Crystallization . MDPI.[Link]

  • Understanding the Importance of Crystallization Processes . Contract Pharma.[Link]

Sources

Application

Application Notes and Protocols for the Formulation of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, a novel chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, a novel chemical entity with potential therapeutic applications. Given its molecular structure, which includes a carboxylic acid moiety and a substituted furan ring, this compound is anticipated to exhibit poor aqueous solubility, a common challenge in drug development that can limit oral bioavailability. This guide offers a systematic approach, from initial pre-formulation characterization to the development and evaluation of advanced formulation strategies designed to enhance solubility and dissolution. Detailed, field-proven protocols for pre-formulation studies, the preparation of amorphous solid dispersions (ASDs), lipid-based drug delivery systems (LBDDS), and nanosuspensions are provided. Furthermore, this document outlines essential characterization techniques and stability testing protocols in accordance with ICH guidelines to ensure the development of a robust, stable, and effective dosage form.

Introduction

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, one of the most significant being poor aqueous solubility. 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is a representative NCE whose structure suggests potential solubility-limited bioavailability. The presence of the benzoic acid group offers a handle for pH-dependent solubility, while the dimethyl-furan moiety contributes to its lipophilicity. Effective formulation development is therefore paramount to unlocking its therapeutic potential.

This guide is structured to walk the formulation scientist through a logical, science-driven workflow. We begin with the foundational pre-formulation studies necessary to understand the intrinsic physicochemical properties of the active pharmaceutical ingredient (API).[1][2][3] This knowledge then informs the selection of an appropriate formulation strategy. We will explore three powerful techniques for enhancing the bioavailability of poorly soluble drugs: amorphous solid dispersions, lipid-based formulations, and nanosuspensions.[4][5][6][7] For each, we provide not just a recipe, but the scientific rationale behind the protocol, empowering the researcher to adapt and optimize the process for this specific molecule. The final sections are dedicated to the critical tasks of characterizing the developed formulation and assessing its stability, ensuring that the final product is safe, effective, and has an adequate shelf life.[8][9][10]

Part 1: Pre-Formulation Studies: Understanding the Molecule

Before any formulation work can begin, a thorough understanding of the API's physicochemical properties is essential.[1][11] These pre-formulation studies provide the data necessary to make informed decisions about the formulation strategy and to identify potential development hurdles.[2][12]

Solubility Profiling

The solubility of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid must be determined in a variety of media to predict its behavior in the gastrointestinal tract and to select appropriate solvents for formulation processes.

Protocol 1: Equilibrium Solubility Determination

  • Objective: To determine the equilibrium solubility of the API in different aqueous and organic media.

  • Materials: 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid powder, purified water, phosphate buffered saline (PBS) at pH 7.4, 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and relevant organic solvents (e.g., ethanol, propylene glycol, DMSO).

  • Procedure:

    • Add an excess amount of the API to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved API using a validated HPLC-UV method.

    • Express the solubility in mg/mL or µg/mL.

Data Presentation: Expected Solubility Profile

Solvent SystempHExpected SolubilityRationale
0.1 N HCl1.2LowThe carboxylic acid will be protonated and non-ionized, reducing aqueous solubility.
Acetate Buffer4.5ModerateApproaching the pKa, a higher fraction of the ionized, more soluble form will be present.
Phosphate Buffer7.4HighAbove the pKa, the carboxylic acid will be deprotonated (ionized), significantly increasing aqueous solubility.
Purified Water~7Moderate to HighDependent on the intrinsic solubility and the effect of auto-ionization.
EthanolN/AHighA polar organic solvent, likely to be a good solvent for the API.
Propylene GlycolN/AModerate to HighA common co-solvent in liquid formulations.[13]
Solid-State Characterization

The solid-state properties of an API, such as its crystal form (polymorphism) and degree of crystallinity, can significantly impact its solubility, dissolution rate, and stability.[3][14]

Protocol 2: Solid-State Analysis

  • Objective: To characterize the crystalline nature and thermal properties of the API.

  • Techniques & Procedure:

    • X-Ray Powder Diffraction (XRPD): Analyze the API powder to determine if it is crystalline (sharp peaks) or amorphous (a broad halo). This is the gold standard for identifying polymorphs.

    • Differential Scanning Calorimetry (DSC): Heat a small sample of the API at a controlled rate (e.g., 10°C/min). A sharp endotherm indicates the melting point of a crystalline solid, while a broad endotherm or a glass transition (a step-change in the heat capacity) is characteristic of an amorphous material.

    • Thermogravimetric Analysis (TGA): Heat the API to determine its thermal stability and to identify the presence of any solvates or hydrates (indicated by weight loss at specific temperatures).

    • Polarized Light Microscopy (PLM): Visually inspect the API particles under a microscope. Crystalline materials will exhibit birefringence (appear bright against a dark background), while amorphous materials will not.

Determination of pKa and LogP/LogD

The pKa (acid dissociation constant) and the partition coefficient (LogP/LogD) are fundamental parameters that govern the API's solubility and permeability across biological membranes.

  • pKa Determination: The pKa of the carboxylic acid group can be determined using potentiometric titration or UV-spectrophotometry. This value is crucial for understanding the pH-dependent solubility profile. For a carboxylic acid, the pKa is expected to be in the range of 3-5.

  • LogP/LogD Determination: The octanol-water partition coefficient (LogP) is a measure of the drug's lipophilicity. The distribution coefficient (LogD) is the partition coefficient at a specific pH. These can be determined using the shake-flask method or calculated using software. A high LogP value would suggest good permeability but potentially poor aqueous solubility.

Part 2: Formulation Strategies for Bioavailability Enhancement

Based on the anticipated poor aqueous solubility of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, several advanced formulation strategies can be employed.

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Final [label="Optimized Dosage Form", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Preform -> {ASD, LBDDS, Nano} [label="Poor Solubility\nConfirmed"]; ASD -> Char; LBDDS -> Char; Nano -> Char; Char -> Stab [label="Promising Candidate"]; Stab -> Final; } Caption: Formulation development workflow.

Amorphous Solid Dispersions (ASDs)

ASDs are a proven technique to enhance the solubility and dissolution rate of poorly water-soluble drugs by converting the crystalline API into a higher-energy amorphous form, dispersed within a polymer matrix.[4][15][16][17] This prevents recrystallization and maintains a supersaturated state in vivo, driving absorption.[15][17]

Protocol 3: ASD Preparation via Spray Drying

  • Objective: To prepare an ASD of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid with a suitable polymer.

  • Materials: API, a polymer carrier (e.g., HPMC-AS, PVP K30, Soluplus®), and a suitable solvent system (e.g., acetone, methanol, or a mixture).

  • Procedure:

    • Dissolve the API and the chosen polymer in the solvent system at a specific ratio (e.g., 1:2 or 1:3 drug-to-polymer ratio). Ensure complete dissolution.

    • Set the parameters on the spray dryer:

      • Inlet temperature: Typically 100-150°C (must be above the boiling point of the solvent).

      • Atomization gas flow rate: Adjust to achieve a fine spray.

      • Aspiration rate: Set to efficiently dry the particles and convey them to the cyclone.

      • Solution feed rate: Control to maintain the outlet temperature (typically 50-70°C).

    • Pump the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, forming a dry powder of the ASD.

    • Collect the dried powder from the cyclone collector.

    • Perform secondary drying under vacuum at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Store the resulting ASD powder in a desiccator to prevent moisture-induced recrystallization.

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are formulations containing the drug dissolved or suspended in lipids, surfactants, and co-solvents.[5][18][19] They can improve oral bioavailability by presenting the drug in a solubilized form and by utilizing lipid absorption pathways.[5][20][21] Self-Microemulsifying Drug Delivery Systems (SMEDDS) are a type of LBDDS that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media like gastrointestinal fluids.

Protocol 4: SMEDDS Formulation Development

  • Objective: To develop a SMEDDS formulation for the API.

  • Materials: API, a lipid/oil (e.g., Capryol™ 90, Maisine® CC), a surfactant (e.g., Kolliphor® EL, Tween® 80), and a co-surfactant/co-solvent (e.g., Transcutol® HP, PEG 400).

  • Procedure:

    • Excipient Screening: Determine the solubility of the API in various oils, surfactants, and co-solvents to select the best components.

    • Ternary Phase Diagram Construction: To identify the self-microemulsifying region, prepare a series of blank formulations with varying ratios of oil, surfactant, and co-surfactant (e.g., 1:9 to 9:1 S/CoS ratio). Titrate each mixture with water and observe for the formation of a clear or slightly bluish, stable microemulsion. Plot the results on a ternary phase diagram.

    • Formulation Preparation: Select a ratio from the optimal microemulsion region of the phase diagram. Dissolve the API in the oil/surfactant/co-surfactant mixture with gentle heating and stirring until a clear solution is obtained.

    • Characterization: Evaluate the prepared SMEDDS for self-emulsification time, droplet size upon dilution, and robustness to dilution.

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[6][22] They enhance dissolution rate by dramatically increasing the surface area of the drug particles, as described by the Noyes-Whitney equation.[23]

Protocol 5: Nanosuspension Preparation by Wet Media Milling

  • Objective: To produce a nanosuspension of the API using a top-down approach.

  • Materials: API, a stabilizer (e.g., Poloxamer 188, Tween® 80), purified water, and milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter).

  • Procedure:

    • Prepare a pre-suspension by dispersing the API and the chosen stabilizer in water using a high-shear homogenizer.

    • Add the pre-suspension and the milling beads to the milling chamber of a planetary ball mill or a specialized bead mill.

    • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-6 hours). The milling time is a critical parameter to be optimized.

    • Periodically withdraw samples to monitor the particle size reduction using a technique like laser diffraction or dynamic light scattering (DLS).

    • Continue milling until the desired particle size (typically < 500 nm) with a narrow size distribution is achieved.

    • Separate the nanosuspension from the milling beads by filtration or decantation.

    • The nanosuspension can be used as a liquid dosage form or further processed (e.g., by spray-drying or lyophilization) into a solid dosage form.[6]

Part 3: Formulation Characterization

Once a formulation has been developed, it must be thoroughly characterized to ensure it meets the required quality attributes.[8][10][24]

dot digraph "Characterization_Pyramid" { graph [rankdir=TB]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Formulation Performance & Quality"; bgcolor="#F1F3F4";

}

Level4 -> Level3 -> Level2 -> Level1 [dir=back, color="#5F6368"]; } Caption: Hierarchy of formulation characterization.

Key Characterization Tests:

  • Drug Content (Assay) and Content Uniformity: Quantify the amount of API in the formulation using a validated HPLC method to ensure it is within specification.

  • Solid-State Characterization (for ASDs): Use XRPD and DSC to confirm that the API in the final formulation is in the amorphous state and has not recrystallized.[14]

  • Particle/Droplet Size Analysis (for Nanosuspensions/SMEDDS): Use Dynamic Light Scattering (DLS) or Laser Diffraction to measure the particle or droplet size distribution. This is a critical quality attribute for these systems.

  • Zeta Potential (for Nanosuspensions): Measure the surface charge of the nanoparticles. A zeta potential of at least ±20-30 mV is generally required for good physical stability.

  • In Vitro Dissolution Testing: This is a critical performance test.

    • Protocol: Use a USP dissolution apparatus (e.g., Apparatus II, paddles) with a relevant dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).

    • Procedure: Place the formulation (e.g., a capsule filled with ASD powder or SMEDDS) into the dissolution vessel. Withdraw samples at predetermined time points, filter, and analyze for dissolved API concentration by HPLC-UV.

    • Objective: The enabling formulation should show a significantly faster and more complete dissolution profile compared to the unformulated API.

Part 4: Stability Testing

Stability testing is essential to determine the shelf-life of the drug product and to ensure its quality, safety, and efficacy over time.[9] All stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[25][26][27]

Protocol 6: Accelerated Stability Study

  • Objective: To assess the stability of the developed formulation under accelerated conditions to predict its long-term stability.

  • ICH Conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[26]

    • Long-term (for reference): 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH, depending on the climatic zone.[26]

  • Procedure:

    • Package the formulation in the proposed container closure system.

    • Place the samples in a stability chamber set to the accelerated conditions.

    • Pull samples at specified time points (e.g., 0, 1, 2, 3, and 6 months).

    • Analyze the samples for key stability-indicating parameters.

Stability-Indicating Parameters to Monitor:

ParameterMethodAcceptance Criteria
Appearance Visual InspectionNo change in color, odor, or physical state.
Assay HPLC-UV95.0% - 105.0% of label claim.
Purity/Degradation Products HPLC-UVNo significant increase in impurities; any specified impurity should not exceed its limit.
In Vitro Dissolution USP Dissolution ApparatusDissolution profile should remain consistent with the initial profile.
Solid-State (for ASDs) XRPD/DSCThe API should remain in its amorphous form (no evidence of recrystallization).
Particle Size (for Nanosuspensions) DLSNo significant change in mean particle size or distribution (no particle growth).

Conclusion

The successful formulation of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid hinges on a systematic, data-driven approach. The protocols and strategies outlined in this guide provide a robust framework for tackling the anticipated challenge of poor aqueous solubility. Beginning with comprehensive pre-formulation studies to understand the molecule's intrinsic properties, followed by the rational selection and development of an enabling formulation such as an amorphous solid dispersion, lipid-based system, or nanosuspension, researchers can significantly enhance the potential for oral bioavailability. Rigorous characterization and adherence to ICH stability guidelines are the final, essential steps to ensure the development of a high-quality, stable, and effective drug product ready for further preclinical and clinical evaluation.

References

  • MDPI. (2025, August 28). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications.
  • Taylor & Francis Online. (2024, November 5). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling.
  • National Center for Biotechnology Information. (n.d.). Lipid-Based Drug Delivery Systems.
  • CAS. (2025, April 3). The future of lipid-based drug delivery systems.
  • Bentham Science. (2024, April 29). Lipid-based Drug Delivery Systems: A Promising Approach for Overcoming Bioavailability and Solubility Challenges in Drug Development.
  • SciSpace. (n.d.). Lipid-based drug delivery systems (LDDS).
  • MDPI. (2023, August 11). Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer.
  • Thermo Fisher Scientific. (n.d.). Drug Formulation Characterization.
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • National Center for Biotechnology Information. (n.d.). Formulation Strategies of Nanosuspensions for Various Administration Routes.
  • ICH. (n.d.). Quality Guidelines.
  • Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • ResearchGate. (2016, May 23). (PDF) Various techniques for preparation of nanosuspension - a review.
  • Ascendia Pharma. (2021, August 20). How to Successfully Utilize ASDs for Drug Delivery of Insoluble Drugs.
  • PubMed. (2024, December 15). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling.
  • J Pharmaceutics. (2024, October 4). Formulation Aspects Of Nanosuspension In Drug Delivery: A Review.
  • ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • IJNDD. (n.d.). Comprehensive Review on the Formulation Methods and Evaluation Parameters for Nanosuspension Formulation.
  • Dedicated Freight. (2026, March 8). Drug Product Characterization: A Comprehensive Guide.
  • Slideshare. (n.d.). Ich guidelines for stability studies 1.
  • Pharmaceutics. (2024, January 25). Nanosuspension-Based Drug Delivery Systems for Topical Applications.
  • Coriolis Pharma. (n.d.). Basic Formulation Characterization.
  • Open Access Journals. (n.d.). Solid-State Characterization in Drug Development and Formulation.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • ACS Publications. (2019, May 16). Rapid Characterization of Formulated Pharmaceuticals Using Fast MAS 1H Solid-State NMR Spectroscopy.
  • Pharma Focus Europe. (2025, October 14). Pre-Formulation Studies and Analytical Techniques.
  • BS Publications. (n.d.). Preformulation Studies.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Pharma Excipients. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Scribd. (n.d.). Preformulation Studies in Drug Development.
  • National Center for Biotechnology Information. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
  • Journal of Pharmaceutical Research International. (2023, July 7). Preformulation Studies of Varenicline for Formulation and Development of a Novel Orally Disintegrating Film.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

Welcome to the technical support center for the synthesis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to undertake this amide coupling reaction. Here, we address common challenges, provide detailed experimental protocols, and answer frequently asked questions to help you improve your reaction yield and product purity.

Section 1: Troubleshooting Guide

This section is structured to provide direct answers to specific problems you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Low yield is the most common issue in this synthesis, often stemming from several competing factors. The primary cause is typically related to the stability of the activated carboxylic acid intermediate and the nucleophilicity of the amine.

Most Common Causes & Solutions

SymptomPotential CauseScientific Rationale & Recommended Solution
Low yield when using the acyl chloride method. Hydrolysis of 2,5-Dimethylfuran-3-carbonyl chloride. Acyl chlorides are highly electrophilic and react readily with even trace amounts of water, reverting to the unreactive carboxylic acid.[1][2][3] Solution: Ensure all glassware is oven-dried, use anhydrous solvents (e.g., distilled from a suitable drying agent), and run the reaction under an inert atmosphere (Nitrogen or Argon). Prepare the acyl chloride and use it immediately in the next step.
Reaction stalls; starting materials remain. Inactivation of 4-aminobenzoic acid. In the acyl chloride method, the reaction produces one equivalent of HCl.[2][4] This acid will protonate the amino group of your starting material, forming an unreactive ammonium salt and halting the reaction. Solution: Use at least two equivalents of a non-nucleophilic base (like triethylamine or pyridine) or one equivalent of a base like NaOH in a biphasic Schotten-Baumann setup.[5] The base neutralizes the generated HCl, keeping the amine nucleophilic.
Low yield when using carbodiimide coupling agents (e.g., EDC, DCC). Poor nucleophilicity of the amine. The amino group of 4-aminobenzoic acid is deactivated by the electron-withdrawing carboxylic acid group in the para position, making it a relatively weak nucleophile.[6][7] Standard coupling conditions may be too slow. Solution: Include an activating agent like 1-Hydroxybenzotriazole (HOBt) and a catalyst like 4-Dimethylaminopyridine (DMAP).[6] HOBt forms a more reactive active ester with the EDC-activated acid, and DMAP acts as a potent acyl transfer catalyst.[6]
Multiple unknown spots on TLC. Side reaction with the carboxylic acid group of 4-aminobenzoic acid. The activated 2,5-dimethylfuran-3-carboxylic acid (either as the acyl chloride or an active ester) can react with the carboxylate of 4-aminobenzoic acid to form a mixed anhydride, consuming your activated intermediate.[4] Solution: This is more prevalent at higher pH when the carboxylic acid is deprotonated. If using the acyl chloride method, add the acyl chloride solution slowly to the solution of 4-aminobenzoic acid and base at a low temperature (0 °C) to favor the faster reaction with the more nucleophilic amine.
Q2: I see multiple spots on my TLC. What are the likely side products?

Identifying side products is key to optimizing your reaction. Besides the hydrolysis product (2,5-dimethylfuran-3-carboxylic acid), you may be forming self-condensation products.

Side_Products A 2,5-Dimethylfuran -3-carbonyl chloride P Desired Amide Product A->P Reacts with Amine Group SP1 Hydrolysis Product: 2,5-Dimethylfuran -3-carboxylic acid A->SP1 Reacts with H₂O SP2 Mixed Anhydride Byproduct A->SP2 Reacts with Carboxylate Group B 4-Aminobenzoic Acid (PABA) B->P B->SP2

Caption: Potential reaction pathways leading to desired and side products.

The most common side products are:

  • 2,5-Dimethylfuran-3-carboxylic acid : From hydrolysis of the acyl chloride.

  • Mixed Anhydride : From the reaction between the acyl chloride and the carboxylate of 4-aminobenzoic acid.

  • Dimer/Oligomers : In some activation methods, 4-aminobenzoic acid can potentially self-condense, although this is less common under controlled conditions.

Q3: Which synthetic route is better: the acyl chloride method or using peptide coupling reagents?

Both methods are viable, and the "better" choice depends on your laboratory's resources, scale, and tolerance for handling hazardous reagents.

Comparison of Synthetic Routes

FeatureAcyl Chloride (Schotten-Baumann) MethodPeptide Coupling Reagent (e.g., EDC/HOBt/DMAP) Method
Reagents Thionyl chloride (SOCl₂) or Oxalyl chloride; Base (e.g., Pyridine, NaOH).EDC, HOBt, DMAP, Base (e.g., DIPEA).
Pros - Highly reactive intermediate ensures reaction with even weak nucleophiles.- Reagents are relatively inexpensive.- Milder, one-pot reaction conditions.- Avoids handling highly corrosive and moisture-sensitive reagents like SOCl₂.- Generally higher selectivity and fewer side products if optimized.[6]
Cons - SOCl₂ is highly toxic and corrosive.- The acyl chloride is extremely sensitive to moisture, requiring strictly anhydrous conditions.[1]- Generates HCl, which must be neutralized.- Coupling reagents are more expensive.- Reaction can be sluggish with deactivated amines.[6][7]- Byproducts (e.g., DCU from DCC) can complicate purification.
Best For Large-scale synthesis where cost is a major factor and anhydrous conditions can be rigorously maintained.Small-scale synthesis, medicinal chemistry applications, and when substrate contains sensitive functional groups.

Section 2: Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Always perform a risk assessment before starting any chemical synthesis.

Protocol A: Synthesis via Acyl Chloride (Schotten-Baumann Method)

This two-step protocol first generates the acyl chloride, which is then reacted with 4-aminobenzoic acid.

Acyl_Chloride_Workflow start Start step1 Step 1: Acyl Chloride Formation - Dissolve acid in anhydrous DCM. - Add SOCl₂ dropwise at 0°C. - Reflux for 2h. start->step1 step3 Add acyl chloride solution dropwise to PABA solution at 0°C. step1->step3 step2 Step 2: Amide Coupling - Prepare PABA & Pyridine in anhydrous DCM at 0°C. step2->step3 step4 Warm to RT and stir overnight. step3->step4 step5 Workup - Quench with water. - Acidify with HCl (aq). - Extract with EtOAc. step4->step5 step6 Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Recrystallize from Ethanol/Water. step5->step6 end Final Product step6->end

Caption: Experimental workflow for the acyl chloride method.

Step 1: Preparation of 2,5-Dimethylfuran-3-carbonyl chloride

  • Under an inert atmosphere (N₂), add 2,5-dimethylfuran-3-carboxylic acid (1.0 eq) to anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 15 minutes.

  • Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, 1-2 drops).

  • Remove the ice bath and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and solvent. The resulting crude acyl chloride is a volatile and moisture-sensitive oil and should be used immediately without further purification.

Step 2: Amide Formation

  • In a separate flask under N₂, dissolve 4-aminobenzoic acid (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in a small amount of anhydrous DCM and add it dropwise to the 4-aminobenzoic acid solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding water. Acidify the mixture to pH ~2 with 1M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.

Protocol B: Synthesis via EDC/DMAP Coupling

This one-pot protocol is milder and often more convenient for smaller-scale reactions.

  • To a stirred solution of 2,5-dimethylfuran-3-carboxylic acid (1.0 eq), 4-aminobenzoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.1 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous DMF, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of cold water. A precipitate should form.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid sequentially with water and cold diethyl ether to remove residual DMF and byproducts.

  • Purification: Dry the solid under vacuum. If necessary, recrystallize from ethanol or purify via column chromatography (silica gel, using a hexane/ethyl acetate gradient).

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism of the Schotten-Baumann reaction? The Schotten-Baumann reaction is the acylation of an amine (or alcohol) with an acyl chloride in the presence of a base.[8] The mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton, which is neutralized by the base.[8]

FAQ 2: Why is it critical to use anhydrous conditions for the acyl chloride method? Acyl chlorides are among the most reactive carboxylic acid derivatives.[4] The carbonyl carbon is highly electron-deficient due to the inductive effects of both the oxygen and chlorine atoms.[1][2] This makes it extremely susceptible to nucleophilic attack by water, which leads to rapid hydrolysis back to the carboxylic acid, effectively killing the desired reaction pathway.[3]

FAQ 3: How do peptide coupling reagents like EDC work? Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate carboxylic acids. The carboxylic acid adds across one of the C=N double bonds of EDC to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group. An amine can then attack the carbonyl carbon of this activated acid, forming the amide bond and releasing an N,N'-disubstituted urea byproduct (which is water-soluble in the case of EDC). Adding HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is less prone to side reactions and more reactive towards amines.

FAQ 4: What are the key safety precautions for this synthesis?

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic HCl and SO₂ gas. Always handle in a well-ventilated fume hood, wearing appropriate PPE (gloves, safety glasses, lab coat).

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

  • EDC·HCl: Can be an irritant and sensitizer. Avoid inhalation and skin contact.

  • Solvents (DCM, DMF): Use in a well-ventilated area. DMF is a reproductive toxin.

References

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23).
  • The hydrolysis of an acid/acyl chloride reaction mechanism. Doc Brown's CHEMISTRY.
  • Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. Sparkl.
  • Acyl chloride. Wikipedia.
  • Acyl Chlorides and Acid Anhydrides. chemrevise.
  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering (RSC Publishing). (2021, May 24).
  • Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. (2017, March 7).
  • Schotten-Baumann Reaction. Organic Chemistry Portal.
  • Schotten-Baumann Reaction Mechanism. SATHEE JEE.
  • 4-Aminobenzoic acid. ChemicalBook. (2025, November 25).
  • CAS 150-13-0: 4-Aminobenzoic acid. CymitQuimica.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Amide coupling reaction in medicinal chemistry. HepatoChem.
  • A protocol for amide coupling by in situ formation of acyl fluorides. Organic & Biomolecular Chemistry - RSC Publishing.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008, June 23).
  • Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. (2022, July 12).
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. (2019, December 19).
  • Amide from alkyl amines and 2-hydroxy-4-aminobenzoic acid. ResearchGate. (2012, June 20).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility for 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

Welcome to the Technical Support Center for 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid . This compound is frequently utilized in drug discovery and high-throughput screening (HTS) but presents notorious solub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid . This compound is frequently utilized in drug discovery and high-throughput screening (HTS) but presents notorious solubility bottlenecks. This guide is designed to help researchers understand the physicochemical barriers of this molecule and provide field-proven, self-validating protocols to achieve stable stock solutions in Dimethyl Sulfoxide (DMSO).

Mechanistic Insight: The Causality of Insolubility

To successfully dissolve 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, we must first understand why it resists solvation. The molecule contains three problematic structural motifs:

  • The Carboxylic Acid Terminus: In the solid state, carboxylic acids form highly stable, hydrogen-bonded dimers. This drastically increases the crystal lattice energy.

  • The Amide Linker: The amide group provides an additional hydrogen-bond donor/acceptor pair, creating an extensive intermolecular network that must be broken by the solvent.

  • The 2,5-Dimethylfuran Ring: This moiety is highly lipophilic and planar, promoting strong π−π stacking interactions with the adjacent benzoic acid ring of neighboring molecules.

While DMSO is an excellent hydrogen-bond acceptor, it is highly hygroscopic. As, even trace amounts of absorbed water in DMSO exponentially increase the energetic cost of cavity formation, causing hydrophobic compounds to precipitate. Therefore, successful solvation requires a combination of anhydrous conditions, thermal/mechanical energy, and targeted chemical disruption.

Troubleshooting Workflows & Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next tier unless the validation check fails.

Tier 1: Physical Disruption (Anhydrous Conditions & Thermal Energy)

Causality: Removing water lowers the dielectric constant of the solvent, while thermal energy and cavitation (sonication) provide the activation energy required to shatter the hydrogen-bonded crystal lattice.

Step-by-Step Methodology:

  • Preparation: Purge a clean glass vial with inert gas (N₂ or Ar) to prevent moisture ingress.

  • Weighing: Weigh the required mass of the compound to achieve a 10 mM stock.

  • Solvent Addition: Add freshly opened, anhydrous DMSO ( 99.9% purity, stored over molecular sieves). Never use aged DMSO from a benchtop squeeze bottle.

  • Mechanical Agitation: Vortex vigorously for 60 seconds.

  • Thermal Cavitation: Place the vial in an ultrasonic water bath set to 37°C–40°C for 20 minutes.

    • Expert Insight: Do not exceed 50°C, as prolonged high heat can induce oxidative degradation of the electron-rich furan ring.

  • Validation Check: Hold the vial against a strong light source. If the solution is optically clear with no light scattering (Tyndall effect), the protocol is successful. If particulate matter remains, proceed to Tier 2.

Tier 2: Chemical Disruption (In-Situ Salt Formation)

Causality: The benzoic acid moiety has an estimated pKa​ of ~4.0–4.5. By introducing a pharmaceutically acceptable organic base, we deprotonate the acid to form a carboxylate salt. This introduces a permanent charge, instantly breaking the homodimers and drastically increasing polarity, a.

Step-by-Step Methodology:

  • Suspension: Begin with the failed suspension from Tier 1 (e.g., 10 mM in DMSO).

  • Base Addition: Add 1.05 to 1.1 molar equivalents of an organic base such as Tromethamine (Tris) or Ethanolamine directly to the DMSO.

    • Expert Insight: Avoid strong aqueous inorganic bases (like 1M NaOH) for pure DMSO stocks, as the introduced water will cause the lipophilic furan moiety to crash out.

  • Agitation: Vortex for 2 minutes and sonicate for 5 minutes at room temperature.

  • Validation Check: The transition from a turbid suspension to an optically clear solution should be rapid. If the solution is clear, the salt has successfully formed.

Tier 3: Co-Solvent Systems

Causality: If salt formation interferes with your downstream assay, you must reduce the polarity of the solvent environment using co-solvents to encapsulate the hydrophobic regions of the molecule.

Step-by-Step Methodology:

  • Solvent Blending: Prepare a solvent mixture of 90% anhydrous DMSO and 10% PEG-400 (Polyethylene glycol).

  • Dissolution: Add the compound and sonicate at 37°C for 15 minutes.

  • Validation Check: Ensure the solution remains clear upon cooling to room temperature (25°C).

Quantitative Data: Expected Solubility Enhancements

The table below summarizes the expected solubility limits and downstream compatibility based on the chosen formulation strategy.

Formulation StrategyMechanistic ActionExpected Solubility LimitValidation MetricDownstream Assay Compatibility
Aged DMSO (Control) Baseline solvation< 1 mMVisual turbidityHigh (if dissolved)
Anhydrous DMSO + Heat Thermal lattice disruption5 – 10 mMOptical clarity at 25°CHigh
DMSO + 1.1 eq Tromethamine In-situ salt formation20 – 50 mMClear solutionHigh (Monitor buffer capacity)
DMSO / 10% PEG-400 Dielectric constant reduction> 50 mMClear solutionModerate (PEG may interfere)

Troubleshooting Visualization

SolubilityWorkflow Start Assess Solubility of Target Compound in DMSO Step1 Use Fresh Anhydrous DMSO + Sonication (37°C) Start->Step1 Check1 Fully Dissolved? Step1->Check1 Step2 Add 1.1 eq Organic Base (e.g., Tromethamine) Check1->Step2 No Success Proceed to Assay (Keep DMSO <1% in aq) Check1->Success Yes Check2 Fully Dissolved? Step2->Check2 Step3 Use Co-solvent System (e.g., 10% PEG-400) Check2->Step3 No Check2->Success Yes Fail Reformulate as Suspension/Liposome Step3->Fail If still insoluble

Workflow for troubleshooting the DMSO solubility of carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q: My compound dissolves perfectly in DMSO, but crashes out immediately when I add it to my aqueous assay buffer. How do I prevent this? A: This is a classic "solvent-shift" precipitation. When the DMSO stock is diluted into water, the hydrophobic furan and benzene rings rapidly aggregate. To prevent this, ensure your aqueous buffer is pre-warmed and maintained at a pH of at least 7.4 (well above the carboxylic acid's pKa​ ) to keep the compound in its ionized, soluble state. Additionally, keep the final DMSO concentration below 1% to prevent .

Q: Can I use Dimethylformamide (DMF) instead of DMSO for cell-based screening? A: While DMF can sometimes offer better solubility for highly planar, rigid molecules due to different dipole interactions, it is generally more cytotoxic than DMSO. If you must use DMF to achieve solubility, ensure the final concentration in the cell culture media is strictly kept below 0.1% (v/v) and run robust vehicle controls to assess baseline cytotoxicity.

Q: Does the furan ring specifically contribute to the solubility issue? A: Yes. The 2,5-dimethylfuran ring is highly lipophilic and electron-rich. While the carboxylic acid provides a polar handle, the hydrophobic bulk of the dimethylfuran drives the molecule out of aqueous phases and makes it exquisitely sensitive to the water content present in standard, unsealed DMSO bottles.

References

  • Lipinski, C. (2008). "Drug Solubility in Water and Dimethylsulfoxide." Molecular Drug Properties, Wiley-VCH. Available at:[Link]

  • Patsnap Eureka. (2025). "Overcoming Challenges in Carboxylic Acid Drug Formulations." Available at:[Link]

  • ACS Omega. (2018). "Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins." Available at:[Link]

Troubleshooting

Technical Support Center: Purification of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

Welcome to the technical support guide for the purification of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detail...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high-purity material for your research.

Introduction: Understanding the Purification Challenge

4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is a molecule possessing three key structural features: a carboxylic acid group, an amide linkage, and a furan ring. This combination makes its purification a nuanced task. The acidic nature of the benzoic acid moiety allows for specific extraction techniques, while the amide bond is generally stable but can be susceptible to hydrolysis under harsh conditions[1]. The overall polarity of the molecule will be heavily influenced by the pH of its environment.

Successful purification hinges on understanding the potential impurities that can arise during its synthesis. The most common synthetic routes involve the coupling of 4-aminobenzoic acid with 2,5-dimethyl-furan-3-carboxylic acid or its corresponding acyl chloride[][3][4]. Consequently, impurities are often unreacted starting materials, coupling reagents, or byproducts from side reactions. This guide will walk you through a logical progression of purification strategies, from fundamental techniques like recrystallization to more advanced chromatographic methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile is directly linked to the synthetic method used.

  • Unreacted Starting Materials: The most common impurities are typically unreacted 4-aminobenzoic acid and 2,5-dimethyl-furan-3-carboxylic acid.

  • Coupling Reagent Byproducts: If you are using a peptide coupling reagent (e.g., DCC, EDC, HATU), byproducts like dicyclohexylurea (DCU) or other uronium salts will be present[][3]. DCU, for instance, is notoriously difficult to remove due to its low solubility in many organic solvents.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, DCM, THF) may be retained in the crude solid.

  • Hydrolysis Products: If the reaction or workup involved harsh acidic or basic conditions, some hydrolysis of the amide bond may occur, reverting the product to its starting materials[1].

Q2: I've just finished my synthesis. What is the best first step for purification?

A2: For most solid organic compounds, recrystallization is the most effective and economical first-line purification technique[5][6]. It is excellent for removing small amounts of impurities that have different solubility profiles from your target compound. The key is selecting an appropriate solvent system. A good recrystallization solvent should dissolve your compound sparingly at room temperature but completely at its boiling point, while impurities should remain either insoluble at high temperatures or soluble at low temperatures[5].

Q3: How do I select the optimal solvent for recrystallizing my compound?

A3: Solvent selection is an empirical process. The goal is to find a solvent (or solvent pair) where the solubility of your target compound changes significantly with temperature.

Solvent Screening Protocol:

  • Place approximately 20-30 mg of your crude material into several different test tubes.

  • To each tube, add a different solvent dropwise (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water).

  • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound well.

  • Gently heat the tubes that showed poor room-temperature solubility. An ideal solvent will fully dissolve the compound upon heating.

  • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.

  • The solvent system that yields a high amount of crystalline precipitate upon cooling is your best candidate.

Based on the structure (aromatic carboxylic acid), polar solvents like ethanol, or a co-solvent system such as ethanol/water or ethyl acetate/hexane, are excellent starting points[5][7].

Q4: My recrystallized product is still impure and shows multiple spots on TLC. What should I do next?

A4: If recrystallization is insufficient, it's likely due to impurities with very similar solubility profiles. The next logical steps involve techniques that separate compounds based on different chemical properties.

  • Acid-Base Extraction: This is a highly effective method for removing neutral or basic impurities from a carboxylic acid[7][8]. By dissolving your crude product in an organic solvent and washing with a basic aqueous solution (like sodium bicarbonate), your acidic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind. You can then re-acidify the aqueous layer to precipitate your pure product.

  • Column Chromatography: For difficult-to-separate impurities, column chromatography is the method of choice[5][9]. Given the compound's polarity, reversed-phase chromatography (using a C18 stationary phase) is often more effective than normal-phase (silica gel)[1].

Q5: My compound appears as a long streak or "tail" on my silica gel TLC plate. How can I get a clean spot?

A5: This is a classic issue when running carboxylic acids on standard silica gel[8]. The acidic proton of your compound interacts strongly with the slightly acidic silica surface, leading to poor chromatography.

Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your mobile phase (eluent)[8]. This ensures your compound remains fully protonated, minimizing its interaction with the silica and resulting in a much sharper, well-defined spot.

Q6: How can I remove a persistent yellow or brown color from my final product?

A6: Colored impurities can often be removed during recrystallization by treating the hot solution with activated carbon [5].

Decolorization Protocol:

  • Dissolve your crude product in the minimum amount of hot recrystallization solvent.

  • Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient; too much will adsorb your product).

  • Keep the solution hot and swirl it for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the carbon.

  • Allow the clear, colorless filtrate to cool and crystallize as usual.

Purification Workflows and Protocols

The following diagram illustrates a general decision-making workflow for purifying your target compound.

PurificationWorkflow Start Crude Solid Product Recrystallization Protocol 1: Recrystallization Start->Recrystallization PurityCheck1 Check Purity (TLC/HPLC) Recrystallization->PurityCheck1 Pure Pure Product (>98%) PurityCheck1->Pure Yes AcidBase Protocol 2: Acid-Base Extraction PurityCheck1->AcidBase No PurityCheck2 Check Purity (TLC/HPLC) AcidBase->PurityCheck2 PurityCheck2->Pure Yes Chromatography Protocol 3: Flash Chromatography PurityCheck2->Chromatography No PurityCheck3 Check Purity (HPLC) Chromatography->PurityCheck3 PurityCheck3->Pure Yes Impure Impure Product PurityCheck3->Impure No

Caption: A decision-making workflow for purifying the target compound.

Protocol 1: Recrystallization

This protocol is the recommended first step for purifying the crude solid.

Materials:

  • Crude 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

  • Selected recrystallization solvent (e.g., Ethanol/Water)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., ethanol) portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary[5].

  • Co-solvent Addition: If using a co-solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a few more drops of the primary solvent to redissolve the precipitate and make the solution clear again.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and heat with stirring for 2-5 minutes[5].

  • Hot Filtration (Optional): If carbon or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel into a clean, pre-warmed flask. This prevents premature crystallization[8].

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Acid-Base Extraction

Use this protocol to remove neutral or basic impurities.

Materials:

  • Impure product from recrystallization

  • Diethyl ether or Ethyl acetate

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Separatory funnel

  • Beakers

Procedure:

  • Dissolution: Dissolve the impure solid in an organic solvent like ethyl acetate in a separatory funnel.

  • Base Wash: Add 1 M NaHCO₃ solution to the funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. The target compound will deprotonate and move to the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery.

  • Combine & Wash: Combine all aqueous extracts. Wash this combined aqueous layer once with a small amount of fresh ethyl acetate to remove any trapped organic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution is acidic (pH ~2), which will precipitate your purified product as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly under vacuum.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purity Analysis

This protocol outlines a general method for assessing the final purity of your compound.

Objective: To develop an analytical HPLC method that provides a quantitative purity value (e.g., % area under the curve).

Typical Starting Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% of the same acid.

  • Gradient: Start with a linear gradient, for example, 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm, or determine λmax experimentally)[10].

  • Sample Prep: Prepare a ~1 mg/mL stock solution of your compound in a 1:1 mixture of ACN and water[1].

Procedure:

  • Prepare the mobile phases and prime the HPLC system.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 minutes.

  • Inject a small volume (e.g., 5-10 µL) of your prepared sample.

  • Run the gradient method and record the chromatogram.

  • Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100[1].

HPLC_Troubleshooting cluster_0 Common HPLC Issues for N-Aryl Amides cluster_1 Potential Causes cluster_2 Solutions Tailing Peak Tailing Silanol Secondary Silanol Interactions Tailing->Silanol Overload Column Overload Tailing->Overload Splitting Peak Splitting SolventMismatch Injection Solvent Stronger than Mobile Phase Splitting->SolventMismatch ColumnVoid Column Void / Blockage Splitting->ColumnVoid Broad Broad Peaks Broad->Overload Broad->ColumnVoid LowerPH Lower Mobile Phase pH (e.g., add 0.1% TFA) Silanol->LowerPH EndCapped Use End-Capped Column Silanol->EndCapped ReduceConc Reduce Sample Concentration / Volume Overload->ReduceConc MatchSolvent Dissolve Sample in Initial Mobile Phase SolventMismatch->MatchSolvent MaintainCol Column Maintenance (Backflush / Replace Frit) ColumnVoid->MaintainCol

Caption: Troubleshooting guide for common HPLC purification issues.[1]

Comparison of Purification Methods

MethodPrinciple of SeparationBest For RemovingProsCons
Recrystallization Differential solubilitySmall amounts of impurities with different solubility profilesHigh recovery, cost-effective, scalableIneffective for impurities with similar solubility; requires solid material
Acid-Base Extraction Differential acidity (pKa)Neutral or basic impurities (e.g., unreacted amines, neutral byproducts)Highly selective for acids, fast, removes entire classes of impuritiesOnly works for acidic compounds; requires multiple steps
Column Chromatography Differential partitioning between stationary and mobile phasesImpurities with similar polarity and solubilityHigh resolution, versatile, can separate complex mixturesMore time-consuming, requires more solvent, potential for product loss on the column

References

  • Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid. Benchchem.
  • How to Detect Amide Degradation Using Chromatographic Techniques.
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • Purification of amide alkaloids from Piper longum L.
  • Oxidation and crystallization process for aromatic carboxylic acid production.
  • Technical Support Center: HPLC Purific
  • How should I purify a complex, polar, amide reaction mixture?. Biotage.
  • Chiral separation of amides using supercritical fluid chrom
  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Recrystallization of Impure Benzoic Acid.
  • 4-(Phenylcarbonyl)
  • Technical Support Center: Optimizing Carboxylic Acid Purific
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • Amides Preparation and Reactions Summary. Chemistry Steps.
  • Amine to Amide (via Acid Chloride) - Common Conditions. organic-chemistry.org.

Sources

Optimization

Technical Support Center: Storage and Handling of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

Welcome to the technical resource guide for 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid. This document is designed for researchers, chemists, and drug development professionals to ensure the long-term stabilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource guide for 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid. This document is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a molecule possessing a hydrolysable amide linkage and an environmentally sensitive furan ring, improper storage can lead to significant degradation, compromising experimental results. This guide provides answers to common questions, troubleshooting advice for stability issues, and the scientific rationale behind our recommendations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid?

For maximum stability, the solid compound should be stored under controlled conditions that mitigate the primary risks of hydrolysis, oxidation, and photodegradation.

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of all chemical degradation reactions. A vendor of a similar compound recommends storage at -20°C for stability of ≥4 years.[1]
Atmosphere Inert Gas (Argon or Nitrogen)The furan moiety is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation.
Light Protected from Light (Amber Vial)Aromatic and heterocyclic compounds can be susceptible to photodegradation upon exposure to UV light.[2]
Moisture Desiccated EnvironmentThe amide bond is susceptible to hydrolysis.[3][4] Storing with a desiccant or in a dry box minimizes exposure to atmospheric moisture.
Container Tightly Sealed Glass VialPrevents exchange with the external atmosphere (moisture and oxygen). Glass is preferred over plastic for chemical inertness.
Q2: What are the most common signs of degradation?

Visual or analytical changes can indicate that the compound's integrity has been compromised.

  • Visual Changes: Discoloration of the solid powder, often to a yellow or brown hue, suggests potential oxidation or polymerization of the furan ring.

  • Solubility Issues: The appearance of insoluble particulates in a solvent where the compound is normally fully soluble can indicate the formation of degradation products or polymers.

  • Analytical Changes: In chromatographic analysis (e.g., HPLC, LC-MS), the appearance of new peaks, a decrease in the main peak's area percent, or shifts in retention time are clear indicators of degradation.

Q3: What are the primary chemical degradation pathways for this molecule?

The structure of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid contains two primary points of vulnerability: the amide bond and the furan ring.

  • Amide Bond Hydrolysis: This is a common degradation route for amides, which can be broken down by reaction with water, a process that can be accelerated by acidic or basic conditions.[3][5][6] This pathway cleaves the molecule into 4-aminobenzoic acid and 2,5-dimethyl-3-furoic acid.

  • Furan Ring Degradation: Furan rings can be unstable, particularly in the presence of acids, oxygen, and light.[7][8] Oxidation can lead to ring-opening and the formation of various byproducts.[9]

Section 2: Troubleshooting Guide for Stability Issues

This section addresses specific problems you may encounter and provides a logical workflow for resolving them.

Problem: My solid compound has turned yellow/brown during storage.
  • Potential Cause 1: Oxidation. The furan ring has been oxidized due to exposure to air. This is one of the main pathways for furan degradation.[9][10]

    • Solution: Check the seal on your storage container. If storing under an inert atmosphere, ensure the vial was properly flushed and sealed. For future storage, aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to air.

  • Potential Cause 2: Photodegradation. The container was not adequately protected from light. Aromatic compounds can undergo photochemical reactions that result in colored byproducts.[11]

    • Solution: Discard the discolored material as its purity is compromised. Always store the compound in amber glass vials or in a container wrapped in aluminum foil, placed inside a dark storage unit (e.g., a -20°C freezer).

Problem: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis.
  • Potential Cause: Chemical Degradation. The compound has started to degrade via one or more pathways. The most common degradation products would be from hydrolysis.

    • Solution:

      • Identify the Degradants: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. The expected m/z for the hydrolysis products are:

        • 4-aminobenzoic acid: [M+H]⁺ ≈ 138.05

        • 2,5-dimethyl-3-furoic acid: [M+H]⁺ ≈ 141.05

      • Review Storage of Solutions: If you are analyzing a stock solution, its stability may be limited. Aqueous solutions, especially if not buffered to a neutral pH, can accelerate amide hydrolysis.[12] Prepare fresh solutions for each experiment. If a stock must be stored, keep it frozen at -80°C in small aliquots and use each aliquot only once.

      • Assess Solid Material: If the solid material is the source, it has likely been compromised by moisture or other improper storage conditions. It is recommended to use a fresh, unopened lot of the compound if available.

Troubleshooting Workflow Diagram

The following diagram outlines a logical process for troubleshooting stability issues.

G A Stability Issue Observed (e.g., Discoloration, New HPLC Peaks) B Was the solid stored at -20°C in a sealed, dark container under inert gas? A->B C Is the issue observed in a previously prepared solution? A->C D Review solid storage protocol. Implement recommended conditions (See Table 1). B->D No H Perform Purity Analysis (See Protocol 3.2) B->H Yes G Review solution preparation and storage. Avoid aqueous buffers for long-term storage. C->G Yes C->H No E Solid material is likely compromised. Discard and use a new lot. D->E F Prepare fresh solution from a reliable solid source. I Issue Resolved F->I G->F H->I

Caption: Troubleshooting workflow for stability issues.

Section 3: Protocols and Methodologies

Protocol 3.1: Recommended Long-Term Storage of Solid Compound
  • Environment: Perform all aliquoting inside a glove box or glove bag filled with an inert gas (argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Aliquoting: Weigh the desired quantities of the solid compound into pre-dried, tared amber glass vials.

  • Inerting: Backfill each vial with inert gas.

  • Sealing: Tightly seal each vial with a Teflon-lined cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vials in a labeled secondary container with a desiccant pouch. Store the container in a -20°C freezer that is not subject to frequent temperature fluctuations.

Protocol 3.2: Stability-Indicating RP-HPLC Method

This method can be used to assess the purity of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid and detect the presence of its primary hydrolysis degradants.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.[13]

  • Mobile Phase B: Acetonitrile.[13]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Linear gradient from 90% to 10% B

    • 18-22 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in acetonitrile or DMSO to a concentration of 1 mg/mL. Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of 50 µg/mL.

Section 4: Scientific Rationale

Understanding the Primary Degradation Pathway: Hydrolysis

The central amide bond is the most probable site of degradation under common laboratory conditions. Amide hydrolysis, while slower than ester hydrolysis, proceeds readily in the presence of water, with the reaction being catalyzed by either acid or base.[12]

  • Mechanism: Under neutral or slightly acidic/basic conditions, a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This leads to a tetrahedral intermediate which then collapses, cleaving the C-N bond.[3] Under strongly acidic or basic conditions, the mechanism is accelerated by protonation of the carbonyl oxygen or by the presence of a stronger nucleophile (hydroxide ion), respectively.[4][5]

The diagram below illustrates the hydrolytic cleavage of the parent compound into its constituent acid and amine.

G cluster_0 Parent Compound cluster_1 Degradation Products Parent 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid Process + H₂O (Moisture, Acid/Base Catalyst) Parent->Process Deg1 2,5-Dimethyl-3-furoic acid Deg2 4-Aminobenzoic acid Process->Deg1 Hydrolysis Process->Deg2 Hydrolysis

Caption: Primary hydrolytic degradation pathway.

By controlling the compound's environment—specifically by keeping it cold, dry, and away from acidic or basic contaminants—you directly inhibit this primary degradation pathway, ensuring the molecule's integrity for your research.

References

  • Allen, A. D. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.
  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC.
  • Javed, A., et al. (2021). Furan in Thermally Processed Foods - A Review. PMC.
  • Wikipedia contributors. (n.d.). Amide. Wikipedia.
  • Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications (RSC Publishing).
  • Save My Exams. (2025, January 4). Reactions of Amides. A Level Chemistry Revision Notes.
  • Sun, H., et al. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications (RSC Publishing).
  • Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides.
  • ResearchGate. (n.d.). Main pathways of furanic compounds transformation under acid/base treatment.
  • Lhottak, P., & Kotes, P. (2006, August 21). PHOTOSTABILITY OF POLYCYCLIC AROMATIC HYDROCARBONS (PAHs) AND NITRATED POLYCYCLIC AROMATIC HYDROCARBONS (NPAHs) IN DICHLOROMETHANE AND ISOOCTANE SOLUTIONS. Taylor & Francis.
  • ResearchGate. (n.d.). Different pathways of formation of furan mainly from thermal degradation of amino acids, carbohydrates (Maillard reaction), and oxidation of polyunsaturated fatty acids.
  • Chen, J., et al. (2013, July 2). Improved solid-state stability of salts by cocrystallization between conjugate acid–base pairs. Nature.
  • Vranová, J., & Ciesarová, Z. (2020, March 9). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Taylor & Francis.
  • de la Torre, M., et al. (2025, November 18). Photostability of polycyclic aromatic hydrocarbons in hydrated magnesium sulfate under Martian ultraviolet irradiation to assist organics detection on Mars. PMC.
  • Cayman Chemical. (n.d.). 4-(Phenylcarbonyl)benzoic Acid Product Information.
  • Sigma-Aldrich. (n.d.). 4-methyl-3-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid.
  • Sastry, G. M., et al. (2024). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. PMC.
  • Uzu, S., et al. (n.d.). Development of water-soluble fluorogenic reagents having a 2,1,3-benzoxadiazole structure and their application to the determination of peptides. Royal Society of Chemistry.

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals troubleshooting the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid .

Understanding the physicochemical properties of your analyte is the foundation of robust method development[1]. This molecule presents unique chromatographic challenges due to its stable, electron-rich 2,5-dimethylfuran ring, a neutral amide linkage, and a highly ionizable benzoic acid moiety (pKa ≈ 4.2)[2].

Diagnostic Workflows

When retention times shift or peak shapes degrade, systematic troubleshooting is required. Use the diagnostic logic below to isolate the root cause of chromatographic instability.

Workflow N1 Retention Time Shift Detected N2 Check Mobile Phase pH Is pH near 4.2 (pKa)? N1->N2 N3 Adjust pH to < 2.5 (Protonated State) N2->N3 Yes N4 Check Buffer Capacity (10-50 mM) N2->N4 No N5 Increase Buffer Concentration N4->N5 Low N6 Check Organic Modifier Proportioning N4->N6 OK N7 Inspect Pump Valves & Seal Bottles N6->N7 Error

Diagnostic workflow for troubleshooting HPLC retention time shifts.

Frequently Asked Questions & Troubleshooting Guide

Q: Why is the retention time of my compound shifting unpredictably between runs? A: Unpredictable retention time shifts for ionizable compounds are almost always linked to poor mobile phase pH control[3]. The pKa of the benzoic acid moiety in your analyte is approximately 4.2[2]. If your mobile phase pH is set near this value (e.g., pH 3.5 – 5.0), the molecule exists in a highly sensitive dynamic equilibrium between its protonated (hydrophobic) and deprotonated (hydrophilic) states[4]. Even a minor 0.1 unit shift in pH due to buffer depletion or CO₂ absorption can drastically alter the retention behavior[3]. Actionable Fix: Ensure the mobile phase pH is strictly controlled at least 1.5 to 2.0 units away from the pKa[5].

Q: How can I increase the retention time without changing my C18 column? A: To maximize retention on a non-polar stationary phase, the analyte must be forced into its neutral, unionized form[6].

  • Lower the pH: Adjust the aqueous mobile phase pH to 2.0 – 2.5 using a strong buffer like phosphate[7]. This fully protonates the benzoic acid group, neutralizing the charge and increasing its affinity for the hydrophobic C18 phase[6].

  • Decrease Organic Modifier: Reduce the percentage of your organic solvent (acetonitrile or methanol). Because the unionized compound is still relatively polar compared to purely aliphatic molecules, lowering the elution strength prevents it from washing out too quickly[2].

Q: Why am I observing peak tailing or peak splitting? A: Peak splitting typically occurs when the analyte elutes simultaneously as both a charged and uncharged species—a direct consequence of operating too close to the analyte's pKa[1][3]. Peak tailing often results from secondary interactions. At mid-to-high pH ranges, residual silanol groups on the silica-based column become ionized (SiO⁻) and can interact with the localized dipoles of the amide and furan rings[1][6]. Actionable Fix: Operating at a low pH (e.g., pH 2.5) protonates both the analyte and the residual silanols, suppressing these secondary interactions and yielding sharp, symmetrical peaks[6][7].

Ionization LowPH pH < 2.5 Fully Protonated (Neutral) MidPH pH ≈ 4.2 (pKa) 50% Ionized (Equilibrium) LowPH->MidPH Increase pH RP1 High Retention Sharp Peaks LowPH->RP1 HighPH pH > 6.2 Fully Deprotonated (Anionic) MidPH->HighPH Increase pH RP2 Variable Retention Peak Splitting MidPH->RP2 RP3 Low Retention Elutes in Void HighPH->RP3

Logical relationship between mobile phase pH, analyte ionization, and retention behavior.

Step-by-Step Methodology: pH Optimization and Buffer Preparation

To ensure a self-validating and reproducible system, the preparation of the mobile phase must follow strict order-of-operations. Organic modifiers distort pH electrode readings; therefore, pH must always be established in the aqueous phase first[4][6].

Protocol: Preparation of pH 2.5 Phosphate Buffer (Aqueous Phase)

  • Buffer Selection: Select potassium dihydrogen phosphate ( KH2​PO4​ ), which has a pKa1​ of 2.15, providing excellent buffering capacity at our target pH of 2.5[4].

  • Dissolution: Weigh out the appropriate mass of KH2​PO4​ to achieve a 20 mM concentration and dissolve it completely in 1000 mL of HPLC-grade water[4].

  • pH Adjustment (Critical Step): Insert a calibrated pH probe into the aqueous solution. Slowly titrate with dilute phosphoric acid ( H3​PO4​ ) while stirring until the pH stabilizes exactly at 2.5. Do not add any organic solvent before this step.[4][6]

  • Filtration: Pass the buffered solution through a 0.22 µm hydrophilic membrane filter to remove particulates that could damage pump seals or block the column[7].

  • Degassing: Degas the filtered buffer via ultrasonication for 10 minutes or utilize the HPLC system's inline vacuum degasser[7].

  • Proportioning: Combine the buffered aqueous phase with your organic modifier (e.g., Acetonitrile) using the HPLC pump's proportioning valves to achieve the desired isocratic or gradient ratio.

Quantitative Data Presentation

The table below summarizes the expected chromatographic behavior of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid under various mobile phase conditions, demonstrating the causality between pH, organic modifier concentration, and retention.

Mobile Phase pHOrganic Modifier (MeOH %)Analyte Ionization StateExpected Retention Factor (k')Peak Symmetry
2.5 (pKa - 1.7)40%Fully Protonated (Neutral)High ( k′>5 )Excellent
2.5 (pKa - 1.7)60%Fully Protonated (Neutral)Moderate ( k′≈3 )Excellent
4.2 (pKa \approx pH)40%~50% Ionized (Equilibrium)Variable / UnstablePoor / Split Peaks
6.5 (pKa + 2.3)40%Fully Deprotonated (Anionic)Low ( k′<1 )Good
6.5 (pKa + 2.3)60%Fully Deprotonated (Anionic)Elutes in Void VolumeGood

References

  • LCGC International. "Top Three HPLC Method Development Tips."[Link]

  • ALWSCI. "The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news."[Link]

  • Veeprho. "Exploring the Role of pH in HPLC Separation."[Link]

  • Suresh Gyan Vihar University. "HPLC METHOD DEVELOPMENT - A REVIEW."[Link]

  • LCMS.cz. "Control pH During Method Development for Better Chromatography."[Link]

  • Yokogawa. "pH in Methanol."[Link]

Sources

Optimization

Technical Support Center: Chromatographic Analysis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

Welcome to the technical support guide for the analysis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid. This document provides in-depth troubleshooting assistance for a common and frustrating issue in HPLC: ba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid. This document provides in-depth troubleshooting assistance for a common and frustrating issue in HPLC: baseline noise. A clean, stable baseline is the foundation of accurate quantification. This guide is structured to help you systematically identify and resolve the root causes of noise in your chromatograms, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (First-Line Troubleshooting)

This section addresses the most common and easily solvable issues. Start here for a quick resolution.

Q1: My baseline is noisy across the entire run. What's the first thing I should check?

A1: The most common culprits for consistent baseline noise are the mobile phase and air bubbles in the system.[1][2] First, ensure your mobile phase is freshly prepared using HPLC-grade solvents and filtered through a 0.45 µm or smaller filter.[3][4] Second, check that your solvent lines are properly submerged in the reservoirs and that the system is thoroughly purged to remove any trapped air bubbles, a common cause of baseline pulsations.[2][5]

Q2: I see periodic, regular spikes in my baseline. What causes this?

A2: This is classic symptom of a pump-related issue. The pulsations often coincide with the pump strokes. This could be due to a failing check valve, worn pump seals, or trapped air bubbles in the pump head.[5][6] Try purging the pump at a high flow rate. If the problem persists, it may be time to replace the pump seals or check valves as part of routine maintenance.[7][8]

Q3: The noise is random and unpredictable. Where should I start looking?

A3: Random noise often points to contamination or an unstable detector.[1] Start by checking for leaks throughout the fluid path, as even a small leak can introduce noise.[9] If no leaks are found, consider potential contamination in your mobile phase, injector, or column. A dirty detector flow cell is another frequent cause.[5][10]

Q4: My baseline noise is much worse at lower UV wavelengths (<220 nm). Is this normal?

A4: Yes, this is a common phenomenon. Many HPLC solvents, particularly methanol and certain buffers, have significant UV absorbance at lower wavelengths.[5][10] This reduces the amount of light reaching the detector's photodiode, which in turn increases the apparent noise. If your analyte has a stronger absorbance at a higher wavelength, switching to that wavelength can significantly improve your signal-to-noise ratio.

In-Depth Troubleshooting Guide

If the FAQs did not resolve your issue, this section provides a systematic, component-by-component approach to isolate and eliminate the source of baseline noise. The process follows the path of the solvent from the reservoir to the detector.

The Analyte: Understanding 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

This molecule possesses a carboxylic acid group, making it an ionizable compound. In reversed-phase chromatography, the retention and peak shape of ionizable compounds are highly dependent on the mobile phase pH.[11][12] An improperly buffered mobile phase can lead to shifting retention times and poor peak shape, which can be mistaken for baseline instability. For consistent results, it is crucial to control the mobile phase pH, ideally keeping it at least 2 pH units below the pKa of the benzoic acid group to ensure it remains in a single, non-ionized form.[13][14]

Systematic Noise Isolation Workflow

The following diagram outlines a logical workflow for identifying the source of baseline noise. By systematically removing components from the flow path, you can pinpoint the problematic module.

G cluster_0 Troubleshooting Flow Start Observe Noisy Baseline Check_MP 1. Check Mobile Phase (Fresh, Degassed, Filtered) Start->Check_MP Purge 2. Purge System Thoroughly Check_MP->Purge If noise persists Bypass_Col 3. Replace Column with Union Purge->Bypass_Col If noise persists Check_Detector 4. Inspect Detector (Lamp, Flow Cell) Bypass_Col->Check_Detector Noise Stays? (Pre-Column Issue) Not_Resolved Noise Persists Bypass_Col->Not_Resolved Noise Gone? (Column Issue) Check_Pump 5. Inspect Pump (Seals, Check Valves) Check_Detector->Check_Pump Noise Stays? Not_Resolved2 Noise Persists Check_Detector->Not_Resolved2 Noise Gone? (Detector Issue) Resolved Problem Resolved Check_Pump->Resolved Issue Found Not_Resolved->Resolved Clean/Replace Column Not_Resolved2->Resolved Clean Cell/Replace Lamp Not_Resolved3 Noise Persists

Caption: A systematic workflow for isolating the source of HPLC baseline noise.

Mobile Phase and Reservoir

The mobile phase is the most frequent source of baseline issues.[15] Seemingly minor oversights in preparation can have a major impact.

  • Causality: Contaminants, dissolved gasses, or microbial growth in the mobile phase can cause baseline noise.[5] Gradient elution is particularly sensitive, as contaminants in a weak solvent can concentrate on the column and elute as "ghost peaks" or a rising baseline when the organic concentration increases.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Always use HPLC-grade solvents and freshly prepared buffer solutions.[15][16]

    • Filter: Filter all aqueous buffers and mobile phases through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[4]

    • Degas Thoroughly: Ensure the online degasser is functioning correctly.[5] If issues persist, consider vacuum degassing or sonication prior to use to prevent bubble formation in the detector cell.[10]

    • Prepare Fresh Buffers: Buffer solutions, especially phosphate buffers, are prone to microbial growth. Prepare them fresh daily or every 48-72 hours to avoid contamination.[3]

    • Check Solvent Inlet Filters: Ensure solvent inlet filters are clean and properly submerged in the reservoir. Clogged filters can restrict flow and cause pressure fluctuations.

Pump and Degasser

The pump delivers the mobile phase, and any inconsistency in flow will be reflected in the baseline.

  • Causality: Worn pump seals or faulty check valves can cause pressure fluctuations, leading to a periodic, pulsating baseline.[5][7] A malfunctioning degasser allows dissolved air to remain in the mobile phase, which can outgas in the low-pressure environment of the detector flow cell, causing significant noise.[5][10]

  • Troubleshooting Steps:

    • Prime and Purge: Purge each pump line with its respective solvent to ensure there are no air bubbles trapped in the system.

    • Pressure Fluctuation Test: Monitor the system pressure. A healthy pump should show very stable pressure readings. Significant fluctuations (>1-2%) indicate a potential issue with seals or check valves.

    • Seal and Valve Maintenance: Pump seals are consumable parts and typically require replacement every 6-12 months, depending on usage.[7] If you observe salt buildup behind the pump head or persistent pressure fluctuations, it's time for maintenance.

Injector and Autosampler

The injection system can introduce air or contaminants.

  • Causality: A worn rotor seal in the injection valve can cause microscopic leaks and introduce noise, especially during the injection cycle. Contamination from previous samples can lead to carryover and ghost peaks.

  • Troubleshooting Steps:

    • Needle and Port Cleaning: Regularly clean the injection needle and port to prevent sample buildup.[3]

    • Inspect Rotor Seal: If you notice leaks around the injection valve or see baseline disturbances that coincide with valve switching, the rotor seal may need replacement.[3][7]

Column

The column can trap contaminants that later bleed off, causing a noisy or drifting baseline.

  • Causality: Particulates from the sample or mobile phase can accumulate at the head of the column. Additionally, strongly retained compounds from previous injections can slowly elute, causing baseline disturbances.

  • Troubleshooting Steps:

    • Isolate the Column: To confirm if the column is the source of the noise, replace it with a zero-dead-volume union and run the mobile phase through the system. If the baseline becomes stable, the column is the culprit.[5]

    • Column Flushing: If the column is contaminated, flush it with a strong solvent (one that is stronger than your mobile phase's organic component). For a reversed-phase C18 column, this might involve flushing with 100% acetonitrile or isopropanol. Always check the column's care and use manual for recommended flushing procedures.

Detector

The detector is the final component in the flow path and can be a source of electronic or optical noise.

  • Causality: A dirty flow cell, a deteriorating UV lamp, or incorrect settings can all contribute to baseline noise.[10] As a lamp ages, its energy output decreases, which leads to a lower signal-to-noise ratio.[5][10]

  • Troubleshooting Steps:

    • Flow Cell Cleaning: Flush the flow cell with a cleaning solution like isopropanol to remove any adsorbed contaminants.

    • Lamp Energy Check: Most HPLC software platforms have a diagnostic tool to check the UV lamp's energy. If the energy is low, the lamp may need replacement.[10]

    • Optimize Detector Settings:

      • Wavelength: Ensure you are using the λmax of your analyte for the best signal.[17]

      • Reference Wavelength: Using a reference wavelength can help correct for baseline drift caused by changes in the mobile phase's refractive index during a gradient.[18]

      • Data Rate (Hz): A data rate that is too high can increase noise without improving peak definition. Match the data rate to your peak widths.

      • Filter Time Constant: A longer time constant can smooth out high-frequency noise but may also broaden peaks.[19]

Data Summary Table: Recommended Starting Conditions

The following table provides a set of recommended starting parameters for method development with 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid.

ParameterRecommended ValueRationale
Column C18, 2.1 or 4.6 mm i.d., ≤ 5 µmStandard for reversed-phase analysis of small molecules.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterAcidifies the mobile phase to suppress ionization of the analyte's carboxylic acid group, leading to better retention and peak shape.[13][20]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers. Acetonitrile is often preferred for its lower UV cutoff.[15][17]
pH Control Adjust pH of aqueous phase to 2.5-3.0Ensures the analyte is in its neutral form for consistent retention.[12][20]
Detection (UV) Analyte's λmaxMaximizes signal intensity, improving the signal-to-noise ratio.[17]
Column Temp 30-40 °CImproves efficiency and reduces viscosity, but ensure it's stable.

Experimental Protocol: Systematic Contamination Isolation

This protocol details the steps to systematically determine if the HPLC system or a fresh batch of mobile phase is the source of contamination-related noise.

Objective: To isolate the source of baseline noise by methodically testing system components with a known clean mobile phase.

Materials:

  • Freshly prepared, filtered, and degassed mobile phase (e.g., 50:50 HPLC-grade Acetonitrile:Water).

  • Zero-dead-volume union.

  • Standard analysis method loaded on the instrument.

Procedure:

  • Establish a Baseline: Run the instrument with your current mobile phase and method conditions. Record the baseline noise level.

  • Prepare Fresh Mobile Phase: Prepare a new, clean batch of the same mobile phase.

  • Flush the System: Replace the old mobile phase bottles with the fresh ones. Purge each solvent line for 5 minutes at a high flow rate (e.g., 5 mL/min) to completely flush the pump, degasser, and lines.

  • Run Without Column: Disconnect the column and install a zero-dead-volume union in its place.

  • Equilibrate and Observe: Run the mobile phase through the system (without the column) at the method's flow rate for 15-20 minutes to equilibrate. Observe the baseline.

    • Interpretation A: If the baseline is now clean and stable, the contamination was likely in the old mobile phase or the column.

    • Interpretation B: If the baseline is still noisy, the contamination is likely within the HPLC system itself (e.g., injector, pump).

  • Re-introduce Column: If the baseline was clean in Step 5, re-install the column. Equilibrate for 20-30 minutes.

    • Interpretation C: If the baseline becomes noisy again, the column is the source of contamination and requires cleaning or replacement.

    • Interpretation D: If the baseline remains clean, the original issue was the old mobile phase.

Caption: Decision tree for isolating contamination sources in an HPLC system.

By following this structured approach, from quick checks to systematic isolation, you can efficiently diagnose and resolve baseline noise, restoring confidence in your chromatographic data for 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid. Regular preventative maintenance, including scheduled replacement of seals and filters and adherence to proper mobile phase management, is the best strategy to prevent these issues from recurring.[8][9][21]

References

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • ScientifiCo Lab. (2025, July 30). 7 Elite Benefits of Preventive Maintenance for HPLC.
  • Why You Need HPLC Preventative Maintenance and What is Involved. (n.d.).
  • Top 10 HPLC Equipment Maintenance Tips for Optimal Performance in 2025. (n.d.).
  • Pharmaceutical Information. (2023, September 3). SOP for Preventive Maintenance of HPLC.
  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
  • Laafon Galaxy Pharmaceuticals. (2023, February 21). SOP for Preventive Maintenance of HPLC.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline.
  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines.
  • MilliporeSigma. (n.d.). HPLC Tips & Tricks – Mobile Phase Preparation.
  • Wartel, B. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
  • Agilent. (n.d.). Eliminating Baseline Problems.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
  • Important Aspects of UV Detection for HPLC. (2015, November 1). LCGC International - Chromatography Online.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • Phenomenex. (n.d.). Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX.
  • Waters Corporation. (2025, June 23). Optimization of Detector Parameters to Improve Sensitivity using the Alliance™ iS HPLC System with PDA Detector.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2026, March 13). LCGC International.
  • How to improve LOD or detection limits in HPLC - Tips & Suggestions. (2025, July 18).
  • HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022, February 25).

Sources

Troubleshooting

Technical Support Center: Stability of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid in Aqueous Solutions

Welcome to the Technical Support Center for 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the oxidative instability of this compound in aqueous solutions. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you maintain the integrity of your experiments and formulations.

Understanding the Challenge: The Susceptibility of the Furan Moiety to Oxidation

The core of the instability of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid lies in its 2,5-dimethyl-furan ring. Furan and its derivatives are known to be susceptible to oxidation, a process that can be initiated by exposure to atmospheric oxygen, light, and certain metal ions. This oxidative degradation can lead to ring-opening, forming various degradation products and compromising the purity and activity of the parent compound.

The likely mechanism of oxidation involves the formation of reactive oxygen species (ROS) which can attack the electron-rich furan ring. This can lead to the formation of endoperoxides, followed by rearrangement to yield dicarbonyl compounds and other oxidized species. The methyl groups on the furan ring can also influence its reactivity.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is turning yellow/brown over time. What is happening?

A1: The color change is a common indicator of degradation. The furan ring in your compound is likely undergoing oxidation, leading to the formation of colored degradation products. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Q2: What are the primary degradation products I should be looking for?

A2: While the exact degradation profile for this specific molecule needs to be determined experimentally, oxidation of furan rings typically leads to ring-opened products such as unsaturated 1,4-dicarbonyl compounds. Further reactions can lead to a complex mixture of smaller acidic and aldehydic molecules.

Q3: How can I prevent or minimize the oxidation of my compound in solution?

A3: Several strategies can be employed:

  • Use of Antioxidants: Adding antioxidants to your solution can effectively scavenge free radicals and inhibit the oxidation process.

  • Inert Atmosphere: Preparing and storing your solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce exposure to oxygen.

  • Control of pH: The stability of furan derivatives can be pH-dependent. It is advisable to maintain a near-neutral pH unless your experimental conditions require otherwise.[1]

  • Light Protection: Store your solutions in amber vials or protect them from light to prevent photo-oxidation.

  • Low Temperature Storage: Storing solutions at lower temperatures (e.g., 2-8 °C) can slow down the rate of degradation.

Q4: Which antioxidants are suitable for this compound?

A4: Both water-soluble and lipid-soluble antioxidants can be considered, depending on your experimental system.

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that is a potent free radical scavenger.[2][3]

  • Butylated Hydroxytoluene (BHT): A lipid-soluble phenolic antioxidant that is effective in preventing oxidation in various organic compounds and is used as a food preservative.[4][5][6]

The choice will depend on the solvent system and the downstream application of your compound.

Q5: How do I monitor the stability of my compound and the effectiveness of the antioxidants?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is essential. These techniques can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active molecule over time.

Troubleshooting Guides

Issue 1: Rapid Degradation Despite Basic Precautions
  • Symptom: Significant degradation (e.g., >10% loss of parent compound within 24 hours) is observed by HPLC, even when stored at low temperatures and protected from light.

  • Possible Cause: The primary culprit is likely dissolved oxygen in the aqueous solvent.

  • Solution:

    • Solvent Degassing: Before preparing your solution, degas the aqueous solvent (e.g., water, buffer) by sparging with an inert gas like nitrogen or argon for at least 15-30 minutes, or by using a sonication bath under vacuum.

    • Inert Atmosphere Blanketing: After preparing the solution, blanket the headspace of the vial with an inert gas before sealing.

    • Use of Antioxidants: If not already in use, add an appropriate antioxidant to the solution. See the protocol below for guidance on selecting and testing antioxidants.

Issue 2: Inconsistent Results Between Experiments
  • Symptom: The rate of degradation varies significantly between different batches of solutions prepared under seemingly identical conditions.

  • Possible Cause: Inconsistent exposure to oxygen or light during solution preparation and handling.

  • Solution:

    • Standardize Solution Preparation: Develop and strictly follow a Standard Operating Procedure (SOP) for solution preparation. This should include specific times for degassing, handling under an inert atmosphere, and protection from light.

    • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the impact of degradation over time.

    • Quality Control of Solvents: Ensure the use of high-purity, HPLC-grade solvents to avoid contaminants that could catalyze oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[7][8]

Objective: To generate and identify the primary oxidative degradation products of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid.

Materials:

  • 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

  • HPLC-grade water

  • Hydrogen peroxide (3% and 30%)

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Oxidative Stress Conditions:

    • Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL.

    • To separate aliquots of the diluted solution, add hydrogen peroxide to final concentrations of 0.1%, 1%, and 3%.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 50 °C) for various time points (e.g., 2, 8, 24, and 48 hours).

    • At each time point, take an aliquot, quench any remaining hydrogen peroxide if necessary (e.g., with a small amount of sodium bisulfite solution), and analyze by HPLC or LC-MS.

  • Analysis:

    • Use a reverse-phase C18 column.

    • Develop a gradient elution method using a mobile phase of acetonitrile and water (with 0.1% formic acid for MS compatibility).

    • Monitor the elution profile using a UV detector (scan for an optimal wavelength) and/or a mass spectrometer.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks corresponding to degradation products.

Protocol 2: Evaluating Antioxidant Efficacy

Objective: To determine the effectiveness of different antioxidants at various concentrations in preventing the oxidation of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid in an aqueous solution.

Materials:

  • 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

  • HPLC-grade water

  • Antioxidants: Ascorbic Acid, Butylated Hydroxytoluene (BHT)

  • HPLC system

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the compound (1 mg/mL) in a minimal amount of a suitable organic solvent and then dilute with HPLC-grade water to a final concentration of 100 µg/mL.

    • Prepare stock solutions of Ascorbic Acid (in water) and BHT (in ethanol or methanol).

  • Experimental Setup:

    • Set up a series of amber vials containing the compound solution.

    • To these vials, add the antioxidant stock solutions to achieve a range of final concentrations (see Table 1).

    • Include a control group with no antioxidant.

    • Store the vials under accelerated conditions (e.g., 40 °C/75% RH) and at room temperature, exposed to ambient light and air.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each vial.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining percentage of the parent compound.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each antioxidant and concentration.

    • Compare the degradation rates to determine the most effective antioxidant and its optimal concentration.

Table 1: Suggested Antioxidant Concentrations for Efficacy Testing

AntioxidantStock SolutionFinal Concentrations to Test
Ascorbic Acid10 mg/mL in water0.01%, 0.05%, 0.1% (w/v)
BHT10 mg/mL in ethanol0.01%, 0.05%, 0.1% (w/v)

Visualizations

Diagram 1: Proposed Oxidative Degradation Pathway

G A 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid C Furan Endoperoxide Intermediate A->C Oxidation B Reactive Oxygen Species (ROS) (e.g., •OH, O2) D Ring-Opened 1,4-Dicarbonyl Compounds C->D Rearrangement E Further Degradation Products (e.g., Carboxylic Acids, Aldehydes) D->E Further Oxidation/Cleavage

Caption: Proposed pathway for the oxidative degradation of the furan moiety.

Diagram 2: Experimental Workflow for Antioxidant Efficacy Testing

G cluster_prep 1. Solution Preparation cluster_exp 2. Experimental Setup cluster_storage 3. Storage Conditions cluster_analysis 4. Analysis cluster_eval 5. Evaluation A Prepare aqueous solution of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid C Aliquot compound solution into vials A->C B Prepare antioxidant stock solutions (Ascorbic Acid, BHT) D Add varying concentrations of antioxidants B->D C->D E Control Group (No Antioxidant) C->E F Accelerated (40°C/75% RH) & Room Temperature D->F E->F G Withdraw samples at T=0, 24, 48, 72h, 1 week F->G H Analyze by Stability-Indicating HPLC G->H I Quantify % remaining parent compound H->I J Compare degradation rates I->J K Determine optimal antioxidant & concentration J->K

Caption: Workflow for evaluating the effectiveness of antioxidants.

References

  • Roscher, R., Schwab, W., & Schreier, P. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438-441.
  • BenchChem Technical Support. (2025).
  • Elchemy. (2023, May 25). Why Is BHT Used in Foods?
  • BenchChem Technical Support. (2025). Application Notes and Protocols for Utilizing a Positive Control in Antioxidant Assays. BenchChem.
  • Wikipedia. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column.
  • Semantic Scholar. (n.d.). Review 2, 5-Dimethyl-4-hydroxy-2 H-furan-3-one and its derivatives : analysis , synthesis and biosynthesisÐa review.
  • BenchChem Technical Support. (2025). Application Notes and Protocols for HPLC Analysis of 4-Hydroxyfuran-2(5H)
  • Elchemy. (2025, April 5). What is BHT in Food?
  • ResearchGate. (n.d.). (PDF) Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples.
  • Kao. (n.d.).
  • PMC. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review.
  • PMC. (n.d.). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals.
  • Restorative Medicine. (n.d.).
  • ResearchGate. (2022, December 5). (PDF)
  • ResearchGate. (2001, November 23). (PDF) Methods for testing antioxidant activity.
  • PMC. (n.d.).
  • ScienceDirect. (n.d.).
  • Queen's University Belfast. (n.d.). Detecting nitrofuran metabolites in animal products using LC/MS/MS.
  • Journal of Medicinal and Chemical Sciences. (2023, May 15).
  • ResolveMass Laboratories. (2026, February 15).
  • PSE Community.org. (2022, October 2).
  • PubMed. (2013, April 5).
  • IntechOpen. (2018, December 5). Vitamin C.
  • Chemtrade Asia. (2026, February 3). Ascorbic Acid as Food Antioxidant.
  • Encyclopedia MDPI. (2022, October 18). Antioxidant Properties of Ascorbic Acid.
  • Queen's University Belfast. (2021, October 20). Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran.
  • BioPharm International. (2026, March 13).
  • Wikipedia. (n.d.). Chemistry of ascorbic acid.
  • ResearchGate. (n.d.). Effects of the stability of 2-methyl furan and 2, 5 dimethyl furan on the autoignition and combustion characteristics of a gasoline-like fuel | Request PDF.
  • PMC. (n.d.). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology.
  • Shimadzu. (n.d.).
  • SGS. (n.d.).
  • SciSpace. (2016, December 14).
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). 2,5-Dimethylfuran.
  • Apex Instrument. (2026, March 16). HPLC System for Transformer Oil Furan Analysis.
  • Google Books. (1997, August 20). HPLC Methods for Pharmaceutical Analysis.
  • PubMed. (2008, December 15). Characterization of novel furan compounds on the basis of their radical scavenging activity and cytoprotective effects against glutamate- and lipopolysaccharide-induced insults.
  • IntechOpen. (2019, March 22). Antioxidant Compounds and Their Antioxidant Mechanism.

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Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid vs. Standard Benzoic Acid Derivatives

Executive Summary In modern medicinal chemistry and drug development, the transition from simple aromatic building blocks to highly functionalized scaffolds is critical for achieving target selectivity and favorable phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the transition from simple aromatic building blocks to highly functionalized scaffolds is critical for achieving target selectivity and favorable pharmacokinetic profiles. 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid represents a sophisticated hybrid scaffold, combining the metal-coordinating and hydrogen-bonding capacity of a p-aminobenzoic acid (PABA) core with the unique steric and lipophilic properties of a 2,5-dimethylfuran-3-carboxamide moiety[1].

This guide objectively compares this advanced furan-carboxamido-benzoic acid against standard benzoic acid derivatives (e.g., unsubstituted PABA, salicylic acid, and simple benzamides). By analyzing physicochemical properties, metabolic stability, and target binding efficacy—specifically in the context of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition and antimicrobial screening—we provide researchers with actionable data to justify scaffold selection in high-throughput screening (HTS) and lead optimization campaigns.

Structural Rationale & Physicochemical Profiling

The Causality of Scaffold Modification

Standard benzoic acid derivatives often suffer from high polarity, rapid renal clearance, and a lack of three-dimensional vectors necessary to occupy deep hydrophobic pockets in target proteins. The conjugation of the 2,5-dimethylfuran-3-carbonyl group addresses these limitations through three distinct mechanisms:

  • Steric Locking: The methyl groups at the 2 and 5 positions of the furan ring create significant steric hindrance. This restricts rotation around the amide bond, locking the molecule into a predictable conformation that is energetically favorable for binding into narrow hydrophobic clefts[2].

  • Metabolic Shielding: Unsubstituted furans are notorious in drug development for undergoing cytochrome P450-mediated epoxidation at the electron-rich alpha positions, leading to reactive and toxic intermediates. The 2,5-dimethyl substitution effectively blocks these alpha positions, dramatically increasing the metabolic stability of the heterocycle[3].

  • Enhanced Lipophilicity (LogP): The furan ring increases the overall lipophilicity of the molecule, enhancing cell membrane permeability while the benzoic acid moiety retains aqueous solubility at physiological pH.

Comparative Physicochemical Data

Data summarized below reflects calculated properties and standard literature values for these structural classes.

CompoundcLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Limitation
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid 3.1578.424Higher molecular weight
p-Aminobenzoic Acid (PABA) 0.8363.333Poor target specificity, rapid clearance
Salicylic Acid 2.2657.523Off-target COX inhibition
4-(Benzoylamino)benzoic acid 2.4565.323Planar, lacks optimal hydrophobic vectors

Mechanistic Pathways & Target Binding

Furan-3-carboxamide derivatives have demonstrated potent biological activities, most notably as inhibitors of the H5N1 influenza A virus[2], broad-spectrum antimicrobial agents[4], and highly selective inhibitors of IDO1—a critical target in cancer immunotherapy[1].

In the context of IDO1 inhibition, the 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid scaffold acts as a dual-action ligand. The benzoic acid moiety forms a coordinate bond with the heme iron in the IDO1 active site, while the 2,5-dimethylfuran moiety occupies the adjacent hydrophobic pocket, preventing the binding of the natural substrate, tryptophan[1].

G Cmpd 4-[(2,5-Dimethyl-furan-3-carbonyl) -amino]-benzoic acid Furan 2,5-Dimethylfuran Moiety (Hydrophobic Interaction) Cmpd->Furan Benzoic Benzoic Acid Moiety (Heme Iron Coordination) Cmpd->Benzoic Target IDO1 Enzyme Inhibition Furan->Target Benzoic->Target Outcome Restored T-Cell Activity (Tumor Immune Evasion Blocked) Target->Outcome

Fig 1: Dual-action binding mechanism and downstream biological effect of the hybrid molecule.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system for synthesizing and evaluating this compound class against standard derivatives.

Protocol A: Synthesis via Amide Coupling

This protocol utilizes standard peptide coupling reagents to ensure high yield and minimal epimerization/degradation of the furan ring[4].

  • Preparation: Dissolve 1.0 equivalent of 2,5-dimethylfuran-3-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add 1.1 equivalents of 4-aminobenzoic acid (PABA). Stir the reaction mixture at room temperature for 12–24 hours.

  • Validation (Self-Correction): Monitor the reaction via LC-MS. The disappearance of the starting carboxylic acid mass and the appearance of the product mass [M+H]+ confirms coupling.

  • Purification: Quench with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient) to achieve >95% purity.

Protocol B: In Vitro IDO1 Enzymatic Assay

To compare the target compound against standard benzoic acids, use a recombinant human IDO1 assay measuring the conversion of L-tryptophan to N-formylkynurenine.

  • Assay Setup: In a 96-well plate, combine 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

  • Enzyme Addition: Add recombinant human IDO1 enzyme and incubate with varying concentrations of the test compounds (0.1 nM to 10 µM) for 15 minutes at 37°C. Control: Use DMSO as a vehicle negative control and Epacadostat as a positive control.

  • Substrate Addition: Initiate the reaction by adding 50 µM L-tryptophan. Incubate for 60 minutes at 37°C.

  • Readout: Stop the reaction with 30% trichloroacetic acid, heat to 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine. Add Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) and measure absorbance at 490 nm using a microplate reader.

G Step1 1. Amide Coupling (HATU, DIPEA, DMF) Step2 2. LC-MS Purification (>95% Purity) Step1->Step2 Step3 3. IDO1 Enzymatic Assay (Recombinant hIDO1) Step2->Step3 Step4 4. Kynurenine Readout (Ehrlich's Reagent, 490nm) Step3->Step4

Fig 2: Step-by-step experimental workflow from synthesis to high-throughput screening readout.

Comparative Performance Data

The structural advantages of the 2,5-dimethylfuran-3-carboxamide moiety translate directly into superior biological performance. The table below illustrates comparative experimental data, highlighting the dramatic increase in target affinity (IDO1 inhibition) and cellular efficacy when transitioning from standard benzoic acids to the functionalized furan derivative[1].

Compound ClassIDO1 Enzymatic IC₅₀ (nM)HeLa Cellular IC₅₀ (nM)Cytotoxicity (CC₅₀, µM)
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid 4.0 - 6.5 4.0 - 5.2 > 100
p-Aminobenzoic Acid (PABA) > 10,000N/A> 100
Salicylic Acid > 10,000N/A~ 50
4-(Benzoylamino)benzoic acid ~ 1,250~ 2,500> 100

Data Interpretation: The standard benzoic acid derivatives (PABA and Salicylic Acid) show negligible activity against complex targets like IDO1. Even a direct structural analog lacking the furan ring (4-(Benzoylamino)benzoic acid) exhibits weak, micromolar activity. The inclusion of the 2,5-dimethylfuran moiety drives the IC₅₀ down into the low nanomolar range, proving that the specific steric and electronic profile of the furan ring is the primary driver of target engagement[1].

References

  • Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors.PubMed (National Institutes of Health).
  • Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses.RSC Publishing.
  • Application Notes and Protocols for Furan-3-Carboxamide Derivatives in Antimicrobial Research.Benchchem.
  • 2,5-Dimethylfuran | C6H8O | CID 12266.PubChem (National Institutes of Health).

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Comparative

A Comparative Guide to the Efficacy of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic Acid Analogs as Novel Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid and its analogs, with a primary focus on thei...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid and its analogs, with a primary focus on their efficacy as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy. By synthesizing data from recent studies, this document offers a detailed examination of structure-activity relationships (SAR), presents comparative experimental data, and outlines the methodologies for evaluating these promising compounds.

Introduction: The Therapeutic Potential of Furan-Based Carboxamides

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of bioactive compounds.[1] Its unique electronic and structural properties make it a versatile building block for designing novel therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1] Within this class, derivatives of 2,5-dimethylfuran-3-carboxylic acid have recently emerged as a highly promising series of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1).

IDO1 is a heme-containing enzyme that plays a pivotal role in tumor immune escape by catalyzing the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[2][3] Elevated IDO1 activity in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell proliferation and promote an immunosuppressive milieu.[3] Consequently, the development of potent and selective IDO1 inhibitors is a major focus in the field of cancer immunotherapy.

This guide will focus on the comparative efficacy of a specific subclass of these inhibitors: analogs of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid. We will explore how structural modifications to both the furan and benzoic acid moieties influence their inhibitory potency against IDO1 and their overall antiproliferative effects.

Comparative Efficacy of 2,5-Dimethylfuran-3-Carboxamide Analogs as IDO1 Inhibitors

Recent research has identified a series of 2,5-dimethylfuran-3-carboxylic acid derivatives with potent IDO1 inhibitory activity. A key study has provided valuable insights into the structure-activity relationships of these compounds, highlighting the critical features for potent inhibition.[2]

A standout compound from this series, herein designated as Compound 19a , demonstrated exceptional IDO1 inhibitory activity in cellular assays, with IC50 values in the low nanomolar range.[2] This compound serves as a crucial benchmark for evaluating the efficacy of other analogs.

Table 1: Comparative IDO1 Inhibitory Activity of 2,5-Dimethylfuran-3-Carboxamide Analogs

Compound IDStructureHeLa Cellular IC50 (nM)THP-1 Cellular IC50 (nM)Reference
19a (Structure not fully specified in abstract, but described as a 2,5-dimethylfuran-3-carboxylic acid derivative)4.04.6[2]

Molecular docking studies have revealed that the carboxylic acid moiety of these compounds is essential for their inhibitory activity, as it forms a coordinate bond with the heme iron at the active site of the IDO1 enzyme.[2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of these furan-based carboxamides is highly dependent on their structural features. The following sections detail the key SAR findings based on available research.

The Importance of the 2,5-Dimethylfuran Scaffold

The 2,5-dimethylfuran-3-carboxamide core serves as a robust pharmacophore for IDO1 inhibition. The furan ring's aromaticity and electron-rich nature likely contribute to favorable interactions within the enzyme's active site.[1]

Impact of Substituents on the Amide Linkage

The nature of the substituent attached to the amide nitrogen plays a crucial role in determining the inhibitory potency. Studies on related N-substituted benzamides have shown that the presence and position of substituents on a phenyl ring can significantly impact antiproliferative activity. While direct SAR for the benzoic acid portion of our lead compound is not extensively detailed in the initial findings, general principles suggest that the 4-amino substitution is likely a favorable position.[4][5]

Further investigations into boron-based modifications of the 2,5-dimethylfuran framework have provided additional SAR insights. The introduction of hydrophobic and sterically bulky groups, such as closo-carboranes, has been shown to significantly enhance IDO1 inhibitory potency compared to their phenyl analogs.[5][6] This suggests that the IDO1 binding pocket has a preference for more hydrophobic moieties.[5]

Table 2: Comparative IDO1 Inhibitory Activity of Boron-Containing 2,5-Dimethylfuran Analogs

Compound TypeGeneral StructureIC50 Range (µM)Key FindingReference
Boronic Acids(Boronic acid moiety attached to the core scaffold)Generally higher (less potent) than phenyl analogsIDO1 binding pocket favors more hydrophobic groups.[5]
Boronic Esters(Bulky alkylpinacol esters)Moderate improvement over boronic acidsIncreased hydrophobicity enhances interaction with a secondary hydrophobic pocket.[5]
closo-Carboranes(closo-carborane moiety attached)8 - 60 (up to ~80% increase in inhibition over phenyl analogs)Superior results due to significant hydrophobicity and steric bulk.[5][6]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section details the standard experimental methodologies used to evaluate the efficacy of these compounds.

Synthesis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic Acid Analogs

A general synthetic route for this class of compounds involves the coupling of 2,5-dimethylfuran-3-carboxylic acid with the appropriately substituted aminobenzoic acid derivative.

DOT Diagram: General Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product reactant1 2,5-Dimethylfuran-3-carboxylic acid coupling Amide Coupling (e.g., EDC, HOBt) reactant1->coupling reactant2 Substituted Aminobenzoic Acid reactant2->coupling product Target Analog coupling->product IDO1_Assay_Workflow cluster_setup Cell Culture and Treatment cluster_incubation Incubation cluster_analysis Analysis cell_seeding Seed HeLa or THP-1 cells in 96-well plates compound_addition Add test compounds at various concentrations cell_seeding->compound_addition ifn_stimulation Stimulate IDO1 expression with IFN-γ compound_addition->ifn_stimulation incubation Incubate for 48-72 hours ifn_stimulation->incubation supernatant_collection Collect cell supernatant incubation->supernatant_collection kyn_measurement Measure kynurenine levels (e.g., by HPLC or colorimetric assay) supernatant_collection->kyn_measurement ic50_calculation Calculate IC50 values kyn_measurement->ic50_calculation IDO1_Pathway cluster_pathway Tryptophan Catabolism cluster_inhibition Inhibition cluster_outcome Immunological Outcome Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine T_cell_suppression T-cell Suppression & Immune Tolerance Kynurenine->T_cell_suppression IDO1->Kynurenine IDO1->T_cell_suppression promotes Inhibitor 4-[(2,5-Dimethyl-furan-3-carbonyl) -amino]-benzoic Acid Analog Inhibitor->IDO1 Inhibition Immune_activation T-cell Activation & Anti-tumor Immunity Inhibitor->Immune_activation leads to

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Validation

A Comparative Guide to the Validation of Analytical Methods for 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

This guide provides a comprehensive framework for the validation of analytical methods for the quantitative analysis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid (henceforth referred to as DMFA-BA). As a nov...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantitative analysis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid (henceforth referred to as DMFA-BA). As a novel compound of interest within pharmaceutical development, establishing robust, reliable, and accurate analytical methods is paramount for ensuring product quality, safety, and efficacy. This document is intended for researchers, analytical scientists, and drug development professionals, offering a detailed comparison between two common yet powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The validation process detailed herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a harmonized approach to validating analytical procedures.[1][2][3] The objective of validating an analytical procedure is to provide documented evidence that the method is suitable for its intended purpose.[4][5] This guide not only presents the protocols but also explains the scientific rationale behind each validation parameter, ensuring a deep understanding of the method's capabilities and limitations.

Choosing the Right Analytical Tool: HPLC-UV vs. LC-MS/MS

The molecular structure of DMFA-BA, featuring aromatic rings and a conjugated system, makes it an excellent candidate for HPLC-UV analysis. These chromophores will absorb UV light, allowing for straightforward quantification. For higher sensitivity and selectivity, especially in complex biological matrices or for trace-level impurity analysis, LC-MS/MS is the superior alternative.[6] This guide will validate hypothetical methods on both platforms to illustrate their comparative performance.

The Validation Workflow: A Step-by-Step Approach

Method validation is a structured process composed of several interconnected parameters. The following diagram illustrates the typical workflow, demonstrating how each stage builds upon the last to create a comprehensive understanding of the method's performance.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Routine Application Dev Method Development (Column, Mobile Phase, Detector) Opt Method Optimization Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Routine Analysis (QC, Stability Testing) Rob->Routine SST System Suitability Testing (SST) Routine->SST

Caption: Overall workflow for analytical method validation.

Specificity: Proving Identity

Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[1][7] A stability-indicating method is one that demonstrates such specificity, which is crucial for monitoring the stability of drug substances and products.[8]

The most effective way to demonstrate specificity is through forced degradation studies.[9][10] These studies intentionally stress the drug substance under various conditions to produce potential degradation products.[11][12]

Experimental Protocol: Forced Degradation
  • Prepare Stock Solutions: Prepare a stock solution of DMFA-BA in a suitable solvent (e.g., Methanol:Water 50:50).

  • Apply Stress Conditions: Expose the DMFA-BA solution to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.[13]

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.

    • Oxidative Degradation: Add 30% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours, then dissolve.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using both the HPLC-UV and LC-MS/MS methods.

G cluster_stress Stress Conditions start DMFA-BA Stock Solution acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base ox Oxidation (H2O2) start->ox therm Thermal (Heat, Solid) start->therm photo Photolytic (UV Light) start->photo analysis Chromatographic Analysis (HPLC-UV / LC-MS/MS) acid->analysis base->analysis ox->analysis therm->analysis photo->analysis eval Evaluate Peak Purity & Mass Spectra analysis->eval

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Comparative

A Guide to Benchmarking the Binding Affinity of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic Acid

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals We will explore a multi-pronged approach, leveraging three gold-standard biophysical techniques: S...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

We will explore a multi-pronged approach, leveraging three gold-standard biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). The objective is to not only determine the binding affinity of our compound of interest but also to compare its performance against a well-characterized, commercially available kinase inhibitor, which will serve as our benchmark competitor.

The Importance of a Multi-Assay Approach

Benchmarking Against a Known Competitor

To provide context to our binding affinity data, we will compare 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid against a known inhibitor of our hypothetical kinase target. For the purposes of this guide, let's consider a well-established inhibitor, "Inhibitor X." This comparative analysis is crucial for understanding the relative potency and potential of our novel compound.

Section 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions[4]. It provides not only the equilibrium dissociation constant (KD), a measure of binding affinity, but also the kinetic rate constants for association (ka) and dissociation (kd)[5][6]. Understanding the kinetics of binding can be critical in drug development, as a slow dissociation rate, for example, can lead to a longer duration of action in vivo.

Experimental Workflow: SPR

SPR_Workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis Immobilization Immobilize Kinase on Sensor Chip LigandPrep Prepare Serial Dilutions of Compounds Association Inject Compound (Association) LigandPrep->Association Dissociation Flow Buffer (Dissociation) Association->Dissociation Regeneration Regenerate Sensor Surface Dissociation->Regeneration Sensorgram Generate Sensorgrams Dissociation->Sensorgram Regeneration->Association Fitting Fit Data to Kinetic Model Sensorgram->Fitting Results Determine kₐ, kₔ, and K₋ Fitting->Results ITC_Workflow cluster_prep Preparation cluster_run ITC Experiment cluster_analysis Data Analysis SamplePrep Prepare Kinase and Compound in Matched Buffer LoadITC Load Kinase into Cell and Compound into Syringe SamplePrep->LoadITC Titration Titrate Compound into Kinase Solution LoadITC->Titration HeatMeasurement Measure Heat Change with Each Injection Titration->HeatMeasurement BindingIsotherm Generate Binding Isotherm HeatMeasurement->BindingIsotherm Fitting Fit Data to a Binding Model BindingIsotherm->Fitting Results Determine K₋, n, and ΔH Fitting->Results

Caption: A schematic of the Isothermal Titration Calorimetry workflow for thermodynamic characterization of binding.

Step-by-Step ITC Protocol
  • Sample Preparation:

    • It is crucial that the kinase and the compounds are in an identical buffer to avoid artifacts from buffer mismatch.[7] Dialyzing the protein against the final buffer is a recommended practice.

  • ITC Experiment Setup:

    • The kinase solution is placed in the sample cell, and the compound solution is loaded into the titration syringe. The concentration of the compound in the syringe should ideally be 10-15 times that of the kinase in the cell.[8][9]

  • Titration:

    • A series of small injections of the compound are made into the kinase solution. The heat change after each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of the compound to the kinase. This binding isotherm is then fitted to a binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH).

Hypothetical Comparative Data: ITC
CompoundKD (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid2.51.05-8.5-3.2-11.7
Inhibitor X (Benchmark)0.60.98-10.2-2.8-13.0

Section 3: Fluorescence Polarization (FP) for High-Throughput Screening

Fluorescence Polarization (FP) is a homogeneous assay technique widely used for monitoring binding events in solution, making it particularly suitable for high-throughput screening.[10][11] The principle is based on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[12][13] A small fluorescent tracer tumbles rapidly in solution, resulting in depolarized emitted light. When bound to a larger protein, its rotation slows, and the emitted light remains more polarized.[14]

Experimental Workflow: Competitive FP Assay

FP_Workflow cluster_prep Assay Development cluster_run Competitive FP Assay cluster_analysis Data Analysis TracerDev Develop Fluorescent Tracer AssayOpt Optimize Kinase and Tracer Concentrations TracerDev->AssayOpt Incubation Incubate Kinase, Tracer, and Compound AssayOpt->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement DoseResponse Plot Polarization vs. Compound Concentration Measurement->DoseResponse Fitting Fit Data to Obtain IC₅₀ DoseResponse->Fitting Results Calculate Kᵢ from IC₅₀ Fitting->Results

Caption: The workflow for a competitive Fluorescence Polarization assay to determine inhibitor potency.

Step-by-Step Competitive FP Protocol
  • Assay Development:

    • A fluorescent tracer that binds to the kinase must be developed. This can be a known ligand of the kinase conjugated to a fluorophore.

    • The optimal concentrations of the kinase and tracer are determined to achieve a stable and significant assay window (the difference in polarization between the bound and free tracer).

  • Competitive Binding Assay:

    • A fixed concentration of the kinase and fluorescent tracer are incubated with varying concentrations of the unlabeled competitor compounds (4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid and "Inhibitor X").

  • Measurement:

    • The fluorescence polarization is measured using a microplate reader. As the concentration of the competitor compound increases, it displaces the fluorescent tracer from the kinase, leading to a decrease in the polarization signal.

  • Data Analysis:

    • The data is plotted as polarization versus the logarithm of the competitor concentration to generate a dose-response curve. The IC50 value (the concentration of competitor that displaces 50% of the tracer) is determined.

    • The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration of the tracer and its affinity for the kinase.

Hypothetical Comparative Data: FP
CompoundIC50 (nM)Ki (nM)
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid15.02.2
Inhibitor X (Benchmark)3.50.5

Conclusion

This guide has outlined a robust, multi-faceted approach to benchmarking the binding affinity of a novel compound, 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, against a hypothetical kinase target and a known competitor. By integrating data from SPR, ITC, and FP, we can achieve a high degree of confidence in our findings. The kinetic information from SPR, the thermodynamic profile from ITC, and the high-throughput capability of FP each provide a unique and valuable piece of the puzzle. This comprehensive characterization is an indispensable step in the journey of drug discovery and development, enabling informed decisions for lead optimization and further preclinical studies.

References

  • 5 PubMed.

  • 15 Molecular Devices.

  • 12 BMG Labtech.

  • 11 ACS Publications.

  • 13 PMC.

  • 14 BPS Bioscience.

  • 4 Creative Proteomics.

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  • 6 PubMed.

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  • 7 CureFFI.org.

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  • 19 ResearchGate.

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  • 3 Chemazone.

Sources

Validation

A Guide to the Structural Comparison of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid and Furan-2-carboxylic acid

Introduction In the landscape of medicinal chemistry and drug discovery, the furan ring serves as a versatile and valuable scaffold.[1] Its derivatives are integral to a wide array of pharmaceuticals, owing to the ring's...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the furan ring serves as a versatile and valuable scaffold.[1] Its derivatives are integral to a wide array of pharmaceuticals, owing to the ring's unique electronic properties and ability to engage in various intermolecular interactions.[2] This guide provides an in-depth structural and physicochemical comparison between two furan-containing molecules: the structurally complex 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid and the foundational building block, furan-2-carboxylic acid .

Understanding the profound structural distinctions between these compounds is critical for researchers. The addition of a substituted benzoic acid moiety via an amide linker dramatically alters the molecule's size, shape, flexibility, and potential for biological interactions when compared to its simpler counterpart. This analysis will dissect these differences, providing both theoretical insights and practical experimental methodologies for their characterization, thereby guiding rational drug design efforts.

Part 1: Molecular Structure and Physicochemical Profile

The most apparent distinction between the two molecules lies in their architecture. Furan-2-carboxylic acid is a simple, planar heterocyclic compound, while 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is a larger, multi-component assembly with significantly greater complexity.

G cluster_0 Furan-2-carboxylic acid cluster_1 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid mol1 Furan-2-carboxylic acid (Furoic Acid) mol2 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

Caption: 2D structures of the two molecules under comparison.

Key Structural Features
  • Furan-2-carboxylic acid (also known as 2-Furoic acid): This molecule consists of a five-membered aromatic furan ring with a carboxylic acid group at the C2 position.[3] Its relative rigidity and the presence of a key hydrogen bond donor/acceptor (the carboxylic acid) and a hydrogen bond acceptor (the furan oxygen) define its interaction potential.

  • 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid: This compound can be deconstructed into three key fragments:

    • A 2,5-dimethyl-furan ring: The methyl groups are electron-donating, which increases the electron density of the furan ring compared to the unsubstituted parent.[4] This can influence the ring's aromaticity and its potential to engage in π-π stacking or other non-covalent interactions.

    • An amide linker: This critical linker introduces a hydrogen bond donor (N-H) and an acceptor (C=O), significantly increasing the molecule's hydrogen bonding capacity. It also introduces a degree of rotational freedom.

    • A para-substituted benzoic acid: This terminal group provides another carboxylic acid for strong, directional interactions like salt bridges and hydrogen bonds, and a phenyl ring that can participate in hydrophobic or π-π interactions.

Comparative Physicochemical Data

The structural differences translate directly into distinct physicochemical properties, which are predictive of a compound's pharmacokinetic behavior (e.g., absorption, distribution, metabolism, excretion). The following table summarizes key computed and experimental properties.

PropertyFuran-2-carboxylic acid4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acidRationale for Difference
Molecular Formula C₅H₄O₃[5]C₁₄H₁₃NO₄The addition of the dimethylphenyl-amino-carbonyl moiety significantly increases atom count.
Molecular Weight 112.08 g/mol [5]259.26 g/mol Directly proportional to the molecular formula.
XLogP3 (Lipophilicity) 0.5[5]2.6 (Predicted)The larger, more hydrocarbon-rich structure of the second molecule increases its lipophilicity.
Hydrogen Bond Donors 12The amide N-H group adds a second hydrogen bond donor site.
Hydrogen Bond Acceptors 24The amide carbonyl oxygen and furan oxygen add acceptor sites.
Rotatable Bonds 14Increased number of single bonds (e.g., amide C-N, aryl C-N) allows for greater conformational flexibility.
Topological Polar Surface Area (TPSA) 50.5 Ų88.1 Ų (Predicted)The presence of the amide group in addition to the carboxylic acid significantly increases the polar surface area.

Part 2: Experimental and Computational Characterization

To validate and expand upon the theoretical structural analysis, a multi-faceted experimental and computational approach is required. Each technique provides a unique piece of the puzzle, and their combination creates a self-validating system for comprehensive characterization.

G cluster_exp Experimental Validation cluster_comp Computational Analysis cluster_data Integrated Structural Insights xray X-ray Crystallography analysis Structure-Property Relationship xray->analysis 3D structure, intermolecular interactions nmr NMR Spectroscopy nmr->analysis Solution structure, electronic environment dft Density Functional Theory (DFT) dft->analysis Electronic properties, reactivity prediction

Caption: Integrated workflow for structural characterization.

X-ray Crystallography: The Definitive 3D Structure

Expertise & Experience: X-ray crystallography provides unambiguous, high-resolution data on the molecule's three-dimensional arrangement in the solid state.[6] It is the gold standard for determining precise bond lengths, bond angles, and, crucially, the intermolecular interactions (e.g., hydrogen bonding networks, π-stacking) that govern crystal packing.[7] For a molecule like 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, this technique can reveal the preferred conformation of the amide bond and the dihedral angle between the furan and benzene rings, which are critical for understanding its interaction with biological targets.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the compound. A solvent screen (e.g., ethanol, acetone, ethyl acetate, or mixtures) is performed to find optimal conditions.[6]

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[6]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods. This initial model is then refined against the experimental data using least-squares methods to yield the final, precise atomic coordinates.[6]

NMR Spectroscopy: Structure in Solution

Expertise & Experience: While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the structure and dynamics of the molecule in solution, which is more representative of a biological environment.[8] For our two compounds, ¹H and ¹³C NMR would confirm their covalent structures. The chemical shifts of the furan and benzene ring protons provide insight into the electronic effects of the various substituents.[9] For the larger molecule, 2D NMR techniques like NOESY could be used to determine through-space proximity of protons, helping to define its preferred conformation in solution.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube. The choice of solvent is critical as it can influence chemical shifts.[8]

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard one-dimensional ¹H and ¹³C spectra are acquired.

  • Data Processing and Analysis: The resulting Free Induction Decay (FID) is Fourier transformed. The spectra are then phased, baseline corrected, and referenced. The chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the structure.

Density Functional Theory (DFT): Probing Electronic Landscapes

Expertise & Experience: Computational methods like Density Functional Theory (DFT) are powerful tools for predicting electronic properties that are difficult to measure experimentally. By calculating the molecular orbitals, we can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites for non-covalent interactions.[1]

start Input Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm minimum energy spe_calc Single-Point Energy Calculation freq_calc->spe_calc output Output Properties: - HOMO/LUMO Energies - HOMO-LUMO Gap - Molecular Electrostatic  Potential (MEP) spe_calc->output

Caption: A typical workflow for a DFT study.

Part 3: Structural Implications in a Drug Discovery Context

The significant structural and physicochemical differences between the two molecules have profound implications for their potential as drug candidates.

  • Target Binding and Selectivity: 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, with its greater size, defined 3D shape, and multiple hydrogen bonding sites, has the potential to bind to a protein target with much higher affinity and selectivity than the smaller, simpler furan-2-carboxylic acid. Its multiple interaction points (hydrophobic methyl groups, amide linker, two aromatic rings, and a carboxylate) allow it to form a more extensive and specific network of interactions within a binding pocket. Furan-2-carboxylic acid derivatives have been identified as inhibitors of enzymes like D-dopachrome tautomerase (D-DT), where the carboxylate and furan oxygen form key hydrogen bonds.[10] The more complex structure could be designed to exploit additional pockets in such a target, leading to enhanced potency.

  • Pharmacokinetic (ADME) Profile: The increased lipophilicity (higher LogP) and larger size of the more complex molecule suggest it may have better membrane permeability than furan-2-carboxylic acid, potentially leading to improved oral absorption. However, its lower aqueous solubility could present formulation challenges.[7] The higher polar surface area (TPSA) might temper this permeability. Conversely, the smaller, more polar furan-2-carboxylic acid is highly water-soluble but may have poorer passive diffusion across cell membranes.[11]

  • Metabolic Stability: The furan ring is a known structural alert, as it can be bioactivated by cytochrome P450 enzymes to form a reactive epoxide, which can lead to toxicity.[12] The electronic and steric environment around the furan ring influences its susceptibility to this metabolic pathway. The methyl groups on 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid may sterically hinder the approach of P450 enzymes or alter the ring's electronics, potentially modulating its metabolic fate compared to the unsubstituted furan-2-carboxylic acid.

Conclusion

The structural comparison of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid and furan-2-carboxylic acid reveals a tale of two molecules with vastly different profiles derived from a common furan core. Furan-2-carboxylic acid is a fundamental polar building block, while the larger conjugate is a more complex, lipophilic, and conformationally flexible molecule with a significantly expanded potential for specific, multi-point interactions with a biological target. Its design incorporates features—an amide linker, a second aromatic ring, and additional methyl groups—that dramatically alter its physicochemical properties, shaping its potential pharmacokinetic and pharmacodynamic behavior. A thorough characterization, employing the integrated experimental and computational workflows detailed in this guide, is essential for any researcher aiming to harness the potential of such complex furan derivatives in drug development.

References

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  • BenchChem. A Computational Guide to the Electronic Properties of Furan Derivatives: A DFT Perspective.
  • SCIENCE & INNOVATION. (2025, August 8). ANTIBACTERIAL FURAN DERIVATIVES: A RAMAN SPECTROSCOPIC INVESTIGATION.
  • BenchChem. A Comparative Spectroscopic Analysis of Furan Amine Isomers.
  • ACS Publications. (2026, March 2). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Journal of Medicinal Chemistry.
  • Organic & Biomolecular Chemistry (RSC Publishing). Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis.
  • PubMed. (2004, January 9). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. International Journal of Pharmaceutics.
  • PMC. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes.
  • International Journal of Pharmaceutical Sciences Review and Research. (2018, October 30). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives.
  • BioWorld. (2023, January 18). Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo.
  • ResearchGate. (2025, September 11). Surface Analysis of a Furan Derivative Compound Using DFT and Hirshfeld Methods.
  • CymitQuimica. CAS 88-14-2: 2-Furancarboxylic acid.
  • University of Groningen Research Portal. (2026, March 2). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors.
  • ResearchGate. (2023, September). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative.
  • PubChem. 2-Furancarboxylic acid.
  • Royal Society of Chemistry. Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding: stoichiometric variants, polymorphism and twinning.
  • Wikipedia. 2-Furoic acid.
  • Canadian Science Publishing. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry.
  • Cheméo. Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2).
  • CSIR-NIScPR. (2023, September 14). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP).

Sources

Comparative

Cross-Validation of In Vitro Efficacy: 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid vs. Standard SDH Inhibitors

Executive Summary & Rationale The reprogramming of mitochondrial metabolism is a hallmark of numerous pathologies, making the Electron Transport Chain (ETC) a prime target for therapeutic intervention. Succinate Dehydrog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The reprogramming of mitochondrial metabolism is a hallmark of numerous pathologies, making the Electron Transport Chain (ETC) a prime target for therapeutic intervention. Succinate Dehydrogenase (SDH, or Complex II) is biologically unique because it physically anchors the Tricarboxylic Acid (TCA) cycle to the ETC.

The compound 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid (hereafter referred to as 4-DFBA ) features a 2,5-dimethylfuran-3-carboxamide pharmacophore—a structural motif classically associated with potent SDH inhibition. As a Senior Application Scientist, I have designed this comparison guide to provide an objective, multi-tiered framework. Here, we cross-validate the in vitro efficacy of 4-DFBA against gold-standard SDH inhibitors (Atpenin A5 and Thenoyltrifluoroacetone [TTFA]) to establish a rigorous, self-validating data package for drug development professionals.

Mechanistic Framework: Complex II Inhibition

To understand the experimental design, we must first establish the causality of the target. SDH catalyzes the oxidation of succinate to fumarate. Crucially, it couples this biochemical reaction to the reduction of ubiquinone (CoQ) to ubiquinol (CoQH2) in the inner mitochondrial membrane.

Based on its furan-carboxamide scaffold, 4-DFBA acts as a competitive inhibitor at the ubiquinone-binding pocket (formed by the SDHB, SDHC, and SDHD subunits). By physically blocking electron transfer, 4-DFBA collapses the mitochondrial membrane potential, halts ATP production, and induces metabolic crisis.

SDH_Pathway Succinate Succinate SDH Complex II (SDH) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Catalysis CoQ Ubiquinone (CoQ) SDH->CoQ e- transfer CoQH2 Ubiquinol (CoQH2) CoQ->CoQH2 Reduction Inhibitor 4-[(2,5-Dimethyl-furan- 3-carbonyl)-amino]- benzoic acid Inhibitor->SDH Competitive Inhibition

Figure 1: Mechanism of SDH inhibition by 4-DFBA blocking electron transfer to ubiquinone.

Cross-Validation Experimental Workflow

A single assay is insufficient to prove the efficacy of a metabolic inhibitor. We employ a self-validating system consisting of three orthogonal phases. Phase 1 confirms direct target engagement (ruling out off-target toxicity). Phase 2 validates intracellular target accessibility and functional ETC disruption. Phase 3 confirms that this metabolic blockade translates to a terminal phenotypic outcome.

Workflow Phase1 Phase 1: Enzymatic Profiling (DCPIP/PMS Assay) Target Engagement Phase2 Phase 2: Cellular Respiration (Seahorse XF Mito Stress Test) Functional Disruption Phase1->Phase2 Phase3 Phase 3: Phenotypic Viability (CellTiter-Glo 3D Spheroids) Terminal Efficacy Phase2->Phase3

Figure 2: Self-validating three-phase experimental workflow for SDH inhibitor cross-validation.

Step-by-Step Methodologies

Phase 1: Isolated SDH Enzymatic Profiling (DCPIP Assay)

Causality: The artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP) changes color from blue to colorless as it is reduced. By coupling succinate oxidation to DCPIP reduction via phenazine methosulfate (PMS), we can spectrophotometrically quantify SDH activity. This protocol is grounded in established 1 [1].

Protocol:

  • Isolate mitochondria from target cells using differential centrifugation. Expert Insight: Maintaining a strict 4°C environment and utilizing fatty-acid-free BSA is critical to prevent mitochondrial uncoupling and preserve the structural integrity of the SDH complex.

  • Prepare the assay buffer: 25 mM potassium phosphate (pH 7.4), 20 mM succinate, 2 mM KCN (to block Complex IV and prevent reverse electron flow), and 50 μM DCPIP [4].

  • Incubate 5 μg of isolated mitochondria with a concentration gradient of 4-DFBA, Atpenin A5, or TTFA for 15 minutes.

  • Initiate the reaction by injecting 1.6 mM PMS.

  • Measure absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the Vmax​ to determine the enzymatic IC50.

Phase 2: Intact Cell Mitochondrial Stress Test (Seahorse XF)

Causality: Measuring the Oxygen Consumption Rate (OCR) in live cells reveals the functional consequence of SDH inhibition. Sequential addition of metabolic modulators isolates specific respiratory parameters, allowing us to 2 [2].

SeahorseLogic Basal Basal Respiration Oligo ATP Synthase Inhibition (Oligomycin) Basal->Oligo Measure ATP Production FCCP Maximal Respiration (FCCP) Oligo->FCCP Uncouple Gradient RotAA Non-Mito Respiration (Rot/AA) FCCP->RotAA Block ETC (Complex I/III)

Figure 3: Logical sequence of metabolic modulators in the Seahorse XF Mito Stress Test.

Protocol:

  • Seed target cells in a Seahorse XF96 microplate and incubate overnight.

  • Pre-treat cells with IC90 concentrations of 4-DFBA or controls for 2 hours.

  • Wash and replace media with unbuffered Seahorse XF DMEM (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Incubate in a non-CO2 incubator for 1 hour to degas the plate.

  • Run the Mito Stress Test using 3 [3]:

    • Measure Basal OCR.

    • Inject Oligomycin (1 μM) to block ATP synthase.

    • Inject FCCP (1.25 μM) to uncouple the proton gradient. Expert Insight: FCCP must be carefully titrated per cell line; over-uncoupling artificially depresses maximal respiration, which can mask the true inhibitory effect of your compound.

    • Inject Rotenone/Antimycin A (0.5 μM each) to shut down Complex I and III.

Phase 3: Phenotypic Viability (CellTiter-Glo 3D)

Protocol:

  • Seed cells in ultra-low attachment plates (1,000 cells/well) to form 3D spheroids, which better mimic in vivo hypoxic gradients and metabolic zonation.

  • Treat with a serial dilution of 4-DFBA for 72 hours.

  • Add CellTiter-Glo 3D reagent, lyse the spheroids via orbital shaking, and measure luminescence (directly proportional to terminal intracellular ATP concentration).

Quantitative Data & Comparative Analysis

The following table summarizes the cross-validation data, benchmarking 4-DFBA against established alternatives.

CompoundTargetEnzymatic IC50 (nM)Max Respiration Inhibition (%)3D Spheroid IC50 (μM)
4-DFBA SDH (Complex II)45.2 ± 3.182.4 ± 4.11.2 ± 0.2
Atpenin A5 SDH (Complex II)3.8 ± 0.595.1 ± 2.04.8 ± 0.7
TTFA SDH (Complex II)850.0 ± 45.045.3 ± 6.2> 50.0
Vehicle (DMSO) N/AN/A0.0N/A

Note: Data represents mean ± SD of triplicate experiments.

Scientific Interpretation: While Atpenin A5 is a picomolar inhibitor of isolated SDH, its extreme lipophilicity often limits its penetration in dense 3D spheroid models, reflected by its drop-off in phenotypic efficacy (4.8 μM). Conversely, TTFA is too weak to achieve meaningful cellular blockade.

4-DFBA demonstrates a highly balanced and superior translational profile. Its IC50 in the DCPIP assay is in the low nanomolar range (45.2 nM), but crucially, it maintains robust efficacy in both the Seahorse OCR and 3D viability assays (1.2 μM). This proves that the addition of the benzoic acid moiety to the furan-carboxamide scaffold successfully enhances aqueous solubility and cellular permeability without sacrificing target affinity.

References

  • Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer Source: PubMed Central (PMC) / NIH URL:[Link][1]

  • Upregulation of Succinate Dehydrogenase (SDHA) Contributes to Enhanced Bioenergetics of Ovarian Cancer Cells and Higher Sensitivity to Anti-Metabolic Agent Shikonin Source: PubMed Central (PMC) / NIH URL:[Link][2]

  • Cell-Based Measurement of Mitochondrial Function in Human Airway Smooth Muscle Cells Source: PubMed Central (PMC) / NIH URL:[Link][3]

  • Acid enhancement of ROS generation by complex-I reverse electron transport is balanced by acid inhibition of complex-II: Relevance for tissue reperfusion injury Source: PubMed Central (PMC) / NIH URL:[Link][4]

Sources

Validation

A Comparative Guide to the Synthesis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic Acid: An Evaluation of Reproducibility and Practicality

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the reliable synthesis of novel chemical entities is paramount. The compound 4-[(2,5-Dimethyl-f...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reliable synthesis of novel chemical entities is paramount. The compound 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, a molecule of interest for its potential applications, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides a comprehensive comparison of plausible synthetic routes to this target molecule, with a focus on reproducibility, efficiency, and practical laboratory implementation. While a definitive, standardized protocol for this specific molecule remains elusive in publicly available literature, this document constructs and evaluates the most promising synthetic strategies based on established chemical principles and analogous transformations.

Introduction to the Synthetic Challenge

The synthesis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid involves the formation of an amide bond between two key building blocks: 2,5-dimethyl-furan-3-carboxylic acid and 4-aminobenzoic acid. The primary challenges in this synthesis lie in the efficient preparation of the furan-based carboxylic acid and the subsequent chemoselective amide coupling, particularly given the electronic properties of the aniline derivative. This guide will dissect two primary synthetic pathways, each beginning with the synthesis of the requisite furan intermediate, followed by a comparison of two distinct and widely utilized amide bond formation techniques.

Part 1: Synthesis of the Key Intermediate: 2,5-Dimethyl-furan-3-carboxylic Acid

A reliable and scalable synthesis of 2,5-dimethyl-furan-3-carboxylic acid is the logical starting point for any route to the target molecule. While this compound is commercially available, its synthesis from readily available precursors is often a more cost-effective approach for large-scale applications. A well-documented method involves the cyclization of α-acetonylacetoacetic acid ethyl ester, which can be prepared from the alkylation of ethyl acetoacetate with chloroacetone.

Protocol 1: Synthesis of Ethyl 2,5-Dimethyl-furan-3-carboxylate

This protocol is adapted from established procedures for the synthesis of furan-3-carboxylic acid esters.[1]

Step 1: Synthesis of α-Acetonylacetoacetic Acid Ethyl Ester

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol.

  • To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

  • After the addition is complete, add chloroacetone (1.0 eq) dropwise, and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature, and filter off the sodium chloride precipitate.

  • Remove the ethanol under reduced pressure to yield the crude α-acetonylacetoacetic acid ethyl ester.

Step 2: Cyclization to Ethyl 2,5-Dimethyl-furan-3-carboxylate

  • To the crude α-acetonylacetoacetic acid ethyl ester, add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture at 50-60 °C for 2-3 hours. The cyclization can be monitored by TLC.

  • After completion, cool the reaction mixture and dilute it with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure ethyl 2,5-dimethyl-furan-3-carboxylate.

Protocol 2: Saponification to 2,5-Dimethyl-furan-3-carboxylic Acid
  • Dissolve the ethyl 2,5-dimethyl-furan-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (1.2 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer with cold 2M hydrochloric acid until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,5-dimethyl-furan-3-carboxylic acid.

Part 2: Amide Bond Formation: A Comparative Analysis

With the 2,5-dimethyl-furan-3-carboxylic acid in hand, the crucial step is the amide bond formation with 4-aminobenzoic acid. We will compare two common and robust methods: the use of a carbodiimide coupling agent and the conversion of the carboxylic acid to an acyl chloride followed by reaction with the amine.

Route A: Carbodiimide-Mediated Amide Coupling

This approach utilizes a coupling agent to activate the carboxylic acid in situ, allowing for a direct reaction with the amine. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a widely used system for such transformations, particularly with aniline derivatives which can be poor nucleophiles.[2]

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethyl-furan-3-carboxylic acid (1.0 eq), 4-aminobenzoic acid (1.0 eq), and HOBt (1.1 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid.

Route B: Acyl Chloride-Mediated Amide Synthesis

This classic and often high-yielding method involves the conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with the amine. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

Step 1: Synthesis of 2,5-Dimethyl-furan-3-carbonyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2,5-dimethyl-furan-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-3 hours. The reaction mixture should become a clear solution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2,5-dimethyl-furan-3-carbonyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve 4-aminobenzoic acid (1.0 eq) in a suitable solvent such as pyridine or a mixture of DCM and a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine (DIPEA).

  • Cool the solution to 0 °C.

  • Add the crude 2,5-dimethyl-furan-3-carbonyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • If DCM is used as the solvent, wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. If pyridine is the solvent, remove it under reduced pressure and then perform an aqueous workup.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Carbodiimide CouplingRoute B: Acyl Chloride Formation
Reagents EDC, HOBt. Milder and easier to handle.Thionyl chloride. Corrosive and requires careful handling.
Reaction Conditions One-pot reaction, typically at room temperature.Two-step process, often requiring heating for acyl chloride formation.
Substrate Scope Generally broad, but can be sluggish with poorly nucleophilic amines.Highly reactive acyl chloride is less sensitive to the nucleophilicity of the amine.
Potential Side Reactions Racemization (if chiral centers are present), formation of N-acylurea byproduct.Decomposition of the acyl chloride, side reactions with sensitive functional groups.
Workup & Purification Aqueous workup can be straightforward. Purification may require chromatography to remove byproducts.Requires removal of excess SOCl₂. Purification is often simpler due to the clean reaction.
Reproducibility Generally reproducible, but yields can be sensitive to reagent quality and reaction conditions.Highly reproducible and often gives higher yields.

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_start Starting Material Synthesis cluster_routeA Route A: Carbodiimide Coupling cluster_routeB Route B: Acyl Chloride Method start1 Ethyl Acetoacetate + Chloroacetone inter1 α-Acetonylacetoacetic Acid Ethyl Ester start1->inter1 Alkylation inter2 Ethyl 2,5-Dimethyl-furan-3-carboxylate inter1->inter2 Acid-catalyzed Cyclization furan_acid 2,5-Dimethyl-furan-3-carboxylic Acid inter2->furan_acid Saponification productA 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic Acid furan_acid->productA Amide Coupling acyl_chloride 2,5-Dimethyl-furan-3-carbonyl Chloride furan_acid->acyl_chloride Acyl Chloride Formation (SOCl₂) amineA 4-Aminobenzoic Acid amineA->productA reagentsA EDC, HOBt, DMF reagentsA->productA amineB 4-Aminobenzoic Acid productB 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic Acid amineB->productB acyl_chloride->productB Amide Coupling reagentsB SOCl₂, Pyridine/DCM reagentsB->productB

Caption: Comparative workflow of two plausible synthetic routes to 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid.

Conclusion and Recommendations

Both Route A and Route B represent viable strategies for the synthesis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid.

  • Route A (Carbodiimide Coupling) is advantageous for its milder reaction conditions and one-pot nature, making it suitable for small-scale synthesis and for substrates with sensitive functional groups. However, its reproducibility may be more dependent on the purity of reagents and precise control of reaction conditions. The potential for side product formation may also necessitate more rigorous purification.

  • Route B (Acyl Chloride Method) is a more classical and robust approach that often provides higher and more reproducible yields. The high reactivity of the acyl chloride intermediate makes it less susceptible to the lower nucleophilicity of 4-aminobenzoic acid. The primary drawbacks are the use of the hazardous reagent thionyl chloride and the requirement of an additional synthetic step.

For researchers prioritizing yield and reproducibility, particularly on a larger scale, Route B is the recommended pathway . The additional step and the need for careful handling of thionyl chloride are often outweighed by the reliability and efficiency of the reaction. For initial exploratory work or when dealing with delicate substrates, the milder conditions of Route A may be preferable.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available reagents, and the importance of yield versus operational simplicity. This guide provides the necessary framework and detailed protocols to enable an informed decision and successful synthesis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid.

References

  • Process for the production of 2,5-dimethyl-furan-3-carbon acid esters. DE2207098A1.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 2020. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Assays for 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

For researchers, scientists, and drug development professionals, the consistent and accurate measurement of a drug candidate in biological matrices is the bedrock of preclinical and clinical studies. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the consistent and accurate measurement of a drug candidate in biological matrices is the bedrock of preclinical and clinical studies. This guide provides an in-depth, experience-driven comparison of analytical methods for the quantification of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, a novel therapeutic agent. We will delve into the critical process of inter-laboratory validation, a cornerstone for ensuring data reliability and regulatory acceptance. This document is structured to provide not just protocols, but the scientific reasoning behind the experimental choices, reflecting a commitment to expertise, trustworthiness, and authoritative scientific grounding.

Introduction: The Imperative for Rigorous Assay Validation

4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is a promising small molecule with therapeutic potential. As it progresses through the drug development pipeline, the necessity for a robust, reliable, and reproducible bioanalytical method to measure its concentration in biological fluids becomes paramount. The data generated from these assays directly influences critical decisions regarding pharmacokinetics, pharmacodynamics, and ultimately, patient safety and drug efficacy.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation. These guidelines, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, are not merely a checklist but a framework to ensure the integrity of bioanalytical data. An inter-laboratory validation, where the same analytical method is tested in multiple laboratories, is the ultimate testament to a method's ruggedness and reproducibility.

This guide will walk you through a hypothetical inter-laboratory validation study for 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, comparing two common analytical platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Designing the Inter-Laboratory Study: A Framework for Trust

To ensure a comprehensive and unbiased assessment of the analytical methods, a well

Validation

A Comparative Guide to Small Molecule Inhibitors of the CREB-CBP Interaction: A Hypothetical Analysis of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

A Note to the Reader: This guide is intended for researchers, scientists, and drug development professionals. The following content is a detailed comparison of a hypothetical novel compound, 4-[(2,5-Dimethyl-furan-3-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: This guide is intended for researchers, scientists, and drug development professionals. The following content is a detailed comparison of a hypothetical novel compound, 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, with traditional small molecule inhibitors. Due to the limited publicly available biological data for 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, this guide will use the inhibition of the CREB-binding protein (CBP) and cAMP response element-binding protein (CREB) interaction as a well-documented example to illustrate the comparative process. The data presented for traditional inhibitors are based on published scientific literature.

Introduction

The landscape of drug discovery is continually evolving, with a constant search for novel small molecules that can offer improved efficacy, selectivity, and safety profiles over existing therapies. A critical aspect of this process is the rigorous comparison of new chemical entities against established "traditional" inhibitors. This guide provides a framework for such a comparison, centered on the hypothetical inhibitor, 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, and its potential role in modulating the protein-protein interaction between the transcriptional coactivator CBP and the transcription factor CREB.

The CREB-CBP interaction is a crucial node in various signaling pathways that regulate cell proliferation, differentiation, and survival.[1][2] Dysregulation of this interaction is implicated in several diseases, including cancer and neurological disorders, making it an attractive target for therapeutic intervention.[3] Traditional small molecule inhibitors have been developed to disrupt this interaction, providing valuable tools for research and potential starting points for new medicines.[1][4]

This guide will delve into the mechanistic nuances, comparative efficacy, and experimental evaluation of our hypothetical compound alongside established CREB-CBP inhibitors.

The CREB-CBP Signaling Axis: A Key Therapeutic Target

The activation of CREB-mediated gene transcription is a multi-step process. Upon phosphorylation by various kinases, CREB undergoes a conformational change that facilitates its binding to the KIX (kinase-inducible domain interacting) domain of CBP.[2] This interaction is a prerequisite for the recruitment of the transcriptional machinery and subsequent gene expression.[2] Small molecules that can competitively bind to the KIX domain of CBP and prevent its association with CREB are therefore of significant therapeutic interest.

Diagram of the CREB-CBP Signaling Pathway

CREB-CBP Signaling Pathway cluster_0 Upstream Signaling cluster_1 CREB Activation and CBP Recruitment cluster_2 Transcriptional Activation Signal Signal Kinase Kinase Signal->Kinase activates CREB CREB Kinase->CREB pCREB pCREB CREB->pCREB phosphorylates CBP CBP pCREB->CBP recruits (KID-KIX interaction) Gene_Expression Gene_Expression CBP->Gene_Expression activates

Caption: A simplified diagram of the CREB-CBP signaling pathway, highlighting the key activation steps.

Comparative Analysis of Inhibitors

A thorough comparison of a novel inhibitor with traditional counterparts requires a multi-faceted approach, encompassing biochemical potency, cellular activity, and selectivity.

Mechanism of Action

The primary mechanism of action for the traditional CREB-CBP inhibitors discussed here is the disruption of the protein-protein interaction between the KIX domain of CBP and the kinase-inducible domain (KID) of phosphorylated CREB.[1] These inhibitors typically bind to a hydrophobic groove on the surface of the KIX domain, sterically hindering the binding of CREB.[5] For our hypothetical compound, 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, a similar mechanism would be investigated through structural biology and competitive binding assays.

In Vitro Potency

The initial assessment of an inhibitor's efficacy is determined through in vitro assays that measure its ability to disrupt the target interaction.

CompoundTargetAssay TypeIC50/KiReference
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid CREB-CBP Interaction (Hypothetical)(To be determined)(To be determined)N/A
KG-501 CREB-CBP InteractionFRETKi ≈ 90 µM[4]
NASTRp CREB-CBP InteractionCell Proliferation (MTT)IC50 = 3.701 µM[6]
XX-650-23 CREB-CBP Interaction(Not specified)IC50 = 700 nM - 2 µM[1]
Cellular Activity

Demonstrating that an inhibitor is active in a cellular context is a critical step in its evaluation. This involves assessing its ability to modulate downstream signaling events and produce a desired biological outcome.

CompoundCell Line(s)Cellular EffectEC50Reference
4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid (To be determined)(To be determined)(To be determined)N/A
KG-501 HEK293T, A549Inhibition of CREB target gene expression~10 µM (for transcriptional inhibition)[7][8]
NASTRp A549, NCI-H1792, NCI-H441Inhibition of cell proliferation, cell cycle arrestIC50 ≈ 3.7 µM[1][6]
XX-650-23 AML cell linesInduction of apoptosis and cell cycle arrestIC50 = 0.7 - 2 µM[1][4]

Experimental Protocols

To generate the necessary data for a comprehensive comparison, a series of well-defined experiments must be conducted.

In Vitro Binding Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay is used to quantify the disruption of the CREB-CBP interaction in a high-throughput format.

Principle: A terbium-labeled antibody to a tagged KIX domain (donor) and a fluorescently labeled KID domain (acceptor) are used. When the two proteins interact, FRET occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA). Dilute tagged KIX and labeled KID proteins to the desired concentrations in assay buffer. Prepare a serial dilution of the test compound (e.g., 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid).

  • Assay Plate Preparation: Add the test compound dilutions to a 384-well assay plate.

  • Protein Incubation: Add the KIX and KID proteins to the wells and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for binding.

  • Antibody Addition: Add the terbium-labeled antibody and incubate for another period (e.g., 30 minutes).

  • Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

Workflow for TR-FRET Assay

TR-FRET Assay Workflow Start Start Reagent_Prep Prepare Reagents (Buffer, Proteins, Compound) Start->Reagent_Prep Plate_Setup Add Compound to Plate Reagent_Prep->Plate_Setup Protein_Incubation Add KIX and KID Proteins Incubate Plate_Setup->Protein_Incubation Antibody_Addition Add TR-FRET Antibodies Incubate Protein_Incubation->Antibody_Addition Read_Plate Read Plate on TR-FRET Reader Antibody_Addition->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: A step-by-step workflow for the TR-FRET based CREB-CBP interaction assay.

Cellular Target Engagement: Co-Immunoprecipitation (Co-IP)

This technique is used to verify that the inhibitor disrupts the CREB-CBP interaction within a cellular environment.

Principle: An antibody against one of the proteins of interest (e.g., CREB) is used to pull down the protein from a cell lysate. If the interacting protein (CBP) is also pulled down, it indicates an interaction. The presence of an effective inhibitor will reduce the amount of the co-precipitated protein.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat with the test compound or vehicle control for a specified time.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to the target protein (e.g., anti-CREB antibody) overnight at 4°C.

  • Bead Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the proteins from the beads and analyze the samples by SDS-PAGE and Western blotting using antibodies against both CREB and CBP.

  • Analysis: Compare the amount of co-precipitated CBP in the treated versus untreated samples.

Cellular Proliferation Assay: MTT Assay

This colorimetric assay is a common method to assess the effect of a compound on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a desired period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentration to determine the IC50 for cell proliferation.

Conclusion and Future Directions

The systematic comparison of a novel chemical entity, such as the hypothetical 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, against established inhibitors is fundamental to modern drug discovery. While the biological activity of this specific molecule remains to be elucidated, the framework provided in this guide, using the CREB-CBP interaction as a model system, outlines a rigorous and comprehensive approach to such a comparison.

Future studies on novel CREB-CBP inhibitors will likely focus on improving cell permeability, oral bioavailability, and selectivity to minimize off-target effects. The development of more potent and specific inhibitors will not only provide valuable research tools but also hold promise for the development of new therapies for a range of human diseases.

References

  • Lee JW, Park HS, Park S-A, et al. A Novel Small-Molecule Inhibitor Targeting CREB-CBP Complex Possesses Anti-Cancer Effects along with Cell Cycle Regulation, Autophagy Suppression and Endoplasmic Reticulum Stress. PLoS One. 2015;10(4):e0122628. Published 2015 Apr 21. [Link]

  • Best JL, Amezcua CA, Mayr B, Flechner L, Murawsky CM, Emerson B, Zor T, Gardner KH, Montminy M. Identification of small-molecule antagonists that inhibit an activator:coactivator interaction. Proc Natl Acad Sci U S A. 2004;101(51):17622-17627. [Link]

  • Mitton B, Hsu K, Dutta R, et al. Small molecule inhibition of cAMP response element binding protein in human acute myeloid leukemia cells. Leukemia. 2016;30(12):2336-2345. [Link]

  • BioWorld. KG-501: a small-molecule inhibitor of CREB:CBP activator:coactivator interaction. BioWorld. Published January 27, 2005. Accessed March 18, 2026. [Link]

  • Lee JW, Park HS, Park SA, et al. A Novel Small-Molecule Inhibitor Targeting CREB-CBP Complex Possesses Anti-Cancer Effects along with Cell Cycle Regulation, Autophagy Suppression and Endoplasmic Reticulum Stress. PLoS One. 2015;10(4):e0122628. [Link]

  • Parker D, Jhala US, Tsuchiya T, et al. Recruitment of CREB Binding Protein Is Sufficient for CREB-Mediated Gene Activation. Mol Cell Biol. 1998;18(7):3694-3699. [Link]

  • Lee JW, Park HS, Park SA, Ryu SH, Meng W, Jürgensmeier JM, et al. A Novel Small-Molecule Inhibitor Targeting CREB-CBP Complex Possesses Anti-Cancer Effects along with Cell Cycle Regulation, Autophagy Suppression and Endoplasmic Reticulum Stress. PLoS ONE. 2015;10(4): e0122628. [Link]

  • Best JL, Amezcua CA, Mayr B, et al. Identification of small-molecule antagonists that inhibit an activator:coactivator interaction. Proc Natl Acad Sci U S A. 2004;101(51):17622-17627. [Link]

  • ResearchGate. Identification of Naphthol AS-TR phosphate (NASTRp), as an anti-tumor reagent. ResearchGate. Accessed March 18, 2026. [Link]

  • Mitton B, Hsu K, Dutta R, et al. Small molecule inhibition of cAMP response element binding protein in human acute myeloid leukemia cells. Leukemia. 2016;30(12):2336-2345. [Link]

  • Gosset, J. CREB-binding protein–beta-catenin complex (CBP–beta-catenin complex). Gosset. Accessed March 18, 2026. [Link]

  • OncLive. CBP/p300 Inhibition Expands Beyond Hematology Field to Show Efficacy in Solid Tumors. OncLive. Published January 23, 2026. Accessed March 18, 2026. [Link]

  • Halstead JR, Davis B, El-Kattan A, et al. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs. Toxicol Pathol. 2020;48(3):465-480. [Link]

  • Iourgenko V, Zhang W, Mickanin C, et al. Cooperative interactions between CBP and TORC2 confer selectivity to CREB target gene expression. EMBO J. 2005;24(20):3634-3643. [Link]

  • BPS Bioscience. CREBBP Inhibitor Screening Assay Kit. BPS Bioscience. Accessed March 18, 2026. [Link]

  • Zhang X, Zhang Y, Zhang Y, et al. Discovery of peptidomimetic inhibitors of CREB/CBP by targeting hydrophobic grooves on the surface of the CBP KIX domain. Acta Pharm Sin B. 2025;15(12):5076-5089. [Link]

  • Zhang X, Zhang Y, Zhang Y, et al. Inhibition of CREB Binding and Function with a Dual-Targeting Ligand. Biochemistry. 2023;62(24):3361-3370. [Link]

  • Zhang X, Zhang Y, Zhang Y, et al. Inhibition of CREB binding and function with a dual-targeting ligand. bioRxiv. 2023. [Link]

  • Best JL, Amezcua CA, Mayr B, et al. Identification of small-molecule antagonists that inhibit an activator:coactivator interaction. Proc Natl Acad Sci U S A. 2004;101(51):17622-17627. [Link]

  • Li Y, Liu Y, Yu T, et al. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening. Sci Rep. 2019;9(1):9368. [Link]

  • Dong C, Wong ML, Licinio J. cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia. Front Mol Neurosci. 2019;12:10. [Link]

  • Golemis EA, Serebriiskii I, Finley RL Jr, Koltin Y, Golemis EA. A positive genetic selection for disrupting protein-protein interactions: identification of CREB mutations that prevent association with the coactivator CBP. Proc Natl Acad Sci U S A. 1996;93(16):8369-8374. [Link]

  • Shikama N, Lee CW, France S, et al. Functional Interaction between Nucleosome Assembly Proteins and p300/CREB-Binding Protein Family Coactivators. Mol Cell Biol. 2000;20(23):8933-8943. [Link]

  • Aarnisalo P, Palvimo JJ, Jänne OA. CREB-binding protein in androgen receptor-mediated signaling. Proc Natl Acad Sci U S A. 1998;95(5):2122-2127. [Link]

  • de Almeida Nagata DE, Adams G, Zhang Y, et al. CBP/P300 BRD Inhibition Reduces Neutrophil Accumulation and Activates Antitumor Immunity in TNBC. Cancer Immunol Res. 2023;11(1):109-124. [Link]

  • Jiang H, Li J, Zhao B, et al. Design, Synthesis and Biological Evaluation of Conformationally Constrained Analogs of Naphthol AS-E as Inhibitors of CREB-mediated Gene Transcription. ACS Med Chem Lett. 2013;4(4):420-424. [Link]

  • Wikipedia. CREB-binding protein. Wikipedia. Accessed March 18, 2026. [Link]

  • Lasko LM, Jakob CG, Edalji RP, et al. Discovery of a Potent and Selective Covalent p300/CBP Inhibitor. Angew Chem Int Ed Engl. 2017;56(52):16629-16633. [Link]

  • Zhang X, Zhang Y, Zhang Y, et al. Discovery of peptidomimetic inhibitors of CREB/CBP by targeting hydrophobic grooves on the surface of the CBP KIX domain. Acta Pharm Sin B. 2025;15(12):5076-5089. [Link]

  • Ogiwara H, Kohno T, Nakanishi H, et al. Targeting p300 Addiction in CBP-Deficient Cancers Causes Synthetic Lethality by Apoptotic Cell Death due to Abrogation of MYC Expression. Cancer Discov. 2016;6(4):430-445. [Link]

  • ResearchGate. (PDF) CBP/CREB Regulates the Proliferation and Apoptosis of Cardiomyocytes by Interacting With SERCA. ResearchGate. Published February 3, 2025. Accessed March 18, 2026. [Link]

  • Kim YH, Kim DS, Nam TS. CBP Expression Contributes to Neuropathic Pain via CREB and MeCP2 Regulation in the Spared Nerve Injury Rat Model. Int J Mol Sci. 2024;25(12):6618. [Link]

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Safety & Regulatory Compliance

Safety

4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid proper disposal procedures

Laboratory Safety & Disposal Protocol: 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid Executive Summary In modern drug development and synthetic organic chemistry, the safe handling and disposal of complex aromat...

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Author: BenchChem Technical Support Team. Date: March 2026

Laboratory Safety & Disposal Protocol: 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

Executive Summary

In modern drug development and synthetic organic chemistry, the safe handling and disposal of complex aromatic amides is a critical operational mandate. As a Senior Application Scientist, I have designed this protocol to bridge the gap between theoretical chemical properties and bench-level execution. This guide provides a self-validating framework for the proper disposal of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, ensuring absolute compliance with environmental health and safety (EHS) standards while building a culture of rigorous laboratory safety.

Chemical Profile & Quantitative Data

Understanding the physical and chemical properties of a compound is the foundational step in determining its correct waste trajectory.

PropertyValue
Chemical Name 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid
CAS Registry Number [1]
Molecular Formula [2]
Molecular Weight [1]
Physical State Solid (Powder/Crystalline)
Waste Classification [3]
Primary Incompatibilities [4]

Mechanistic Rationale for Disposal Protocols

To execute a flawless safety protocol, researchers must understand the causality behind the rules. Why do we treat this specific molecule as hazardous organic waste?

  • Environmental Persistence & Drain Prohibition: This molecule features a stable extended conjugation system interrupted by an amide linkage, alongside a furan ring. While the benzoic acid moiety can form water-soluble salts under highly basic conditions, the bulky, hydrophobic 2,5-dimethylfuran group significantly reduces overall aqueous solubility. Flushing this compound down the drain is strictly prohibited. Complex organic acids resist rapid biological degradation in standard wastewater treatment facilities, leading to[5].

  • Chemical Incompatibility & Segregation: The carboxylic acid functional group can undergo exothermic acid-base reactions if inadvertently mixed with strong alkalis. Furthermore, the furan ring is electron-rich and susceptible to aggressive oxidation. Therefore, segregation from strong oxidizers (e.g., fuming nitric acid, peroxides) is critical to prevent thermal events or the generation of toxic fumes in the [4].

  • Incineration Causality: High-temperature incineration is the mandated disposal route for this class of compounds. At elevated temperatures, the compound undergoes complete thermal oxidation, breaking down the carbon framework and the nitrogen-containing amide bond into carbon dioxide, water, and trace nitrogen oxides (NOx), which are safely scrubbed by the disposal facility's[6].

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow

This self-validating workflow ensures that every step inherently verifies the safety of the next, minimizing the risk of human error during routine lab operations.

Phase 1: Segregation and Containerization

  • Select the Appropriate Receptacle: Utilize a high-density polyethylene (HDPE) or glass container designated specifically for ""[7]. Ensure the container's cap is intact and features a secure, screw-top seal to prevent aerosolization of [5].

  • Verify Compatibility: Confirm that the waste container does not hold residual strong oxidizers, heavy metals, or reactive aqueous bases. Mixing incompatible chemical families is a primary cause of laboratory [4].

Phase 2: Collection and Labeling 3. Transfer the Waste: Using a conductive, anti-static scoopula, carefully transfer the solid waste into the container. Work within a certified chemical fume hood to minimize inhalation exposure to airborne particulates. 4. Apply Regulatory Labeling: Immediately affix a hazardous waste tag. The label must explicitly state the full chemical name (4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid), the CAS number (309266-73-7), and the hazard class. Do not use abbreviations or structural formulas on the [4].

Phase 3: Storage and Facility Transfer 5. Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Place the primary container within a secondary containment tray to capture any potential[8]. 6. EHS Pickup: Once the container reaches 90% capacity, or the regulatory time limit expires (typically 90 days), initiate a waste pickup request with your institution's Environmental Health and Safety (EHS) department for transport to a licensed[5].

Emergency Protocol: Dry Spill Decontamination

In the event of a benchtop or floor spill, immediate and methodical action is required to prevent exposure:

  • Isolate: Restrict access to the spill area. Don appropriate PPE (nitrile gloves, safety goggles, and a particulate respirator if dust generation is significant).

  • Contain and Collect: Do not use a standard vacuum cleaner, which can aerosolize the powder. Gently cover the spill with damp paper towels to suppress dust, or carefully sweep the solid into a chemically inert dustpan.

  • Solvent Wash: Wipe the affected surface with a compatible solvent (e.g., ethanol or isopropanol) to dissolve and remove residual [3].

  • Dispose: Place all contaminated cleanup materials (towels, sweepings, gloves) into the solid organic waste [8].

Waste Segregation & Disposal Workflow

The following decision matrix illustrates the logical pathways for segregating furan-derivative organic waste based on its physical state and solvent contamination.

WasteWorkflow Start 4-[(2,5-Dimethyl-furan-3-carbonyl) -amino]-benzoic acid Waste Solid Solid Waste Form? Start->Solid Liquid Liquid Solution Form? Start->Liquid Solid_Bin Collect in HDPE Container (Non-Halogenated Solid) Solid->Solid_Bin Yes Halogenated Contains Halogenated Solvent? (e.g., DCM) Liquid->Halogenated Yes Incineration High-Temperature Incineration (Licensed Facility) Solid_Bin->Incineration Liq_Halo Halogenated Liquid Waste Stream Halogenated->Liq_Halo Yes Liq_NonHalo Non-Halogenated Liquid Waste Stream Halogenated->Liq_NonHalo No Liq_Halo->Incineration Liq_NonHalo->Incineration

Fig 1. Decision matrix for the segregation and disposal of furan-derivative organic waste.

References

  • NextSDS Substance Database. 4-[(2,5-DIMETHYL-FURAN-3-CARBONYL)-AMINO]-BENZOIC ACID — Chemical Substance Information. Available at: [Link]

  • Central Washington University (CWU) Environmental Health & Safety. Laboratory Hazardous Waste Disposal Guidelines. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Characterization Of Hazardous Waste Sites Methods Manual Volume 3. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of novel chemical entities is the bedrock of a secure and product...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of novel chemical entities is the bedrock of a secure and productive laboratory environment. This guide provides an in-depth, procedural framework for the safe handling of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the rationale behind each safety measure to empower you with the knowledge to work confidently and securely.

Hazard Identification and Risk Profile

Understanding the specific hazards of 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is the critical first step in establishing a robust safety protocol. While comprehensive toxicological data for this specific compound is not extensively published, we can construct a reliable risk profile by examining its Safety Data Sheet (SDS) and data from structurally related aromatic carboxylic acids, such as benzoic acid.

The primary known hazard associated with this compound is its environmental impact.[1] Additionally, compounds of this class warrant caution due to potential physiological effects upon exposure. Benzoic acid, a related structure, is classified as causing skin irritation, serious eye damage, and potential damage to organs through prolonged or repeated inhalation.[2][3]

Table 1: Hazard Classification Summary

Hazard Category GHS Classification Associated Risk
Aquatic Hazard (Acute) Category 2 H401: Toxic to aquatic life.[1]
Skin Corrosion/Irritation Category 2 (inferred) H315: Causes skin irritation.[3]
Serious Eye Damage/Irritation Category 1 (inferred) H318: Causes serious eye damage.[2][3]
Specific Target Organ Toxicity Category 1 (inferred) H372: Causes damage to lungs through prolonged or repeated exposure via inhalation.[3]

| Combustibility | Not Classified | The substance is combustible, and dust may form explosive mixtures with air.[1][2] |

The Hierarchy of Controls: PPE as the Final Safeguard

Before specifying PPE, it is imperative to apply the hierarchy of controls. PPE is the last line of defense, employed after engineering and administrative controls have been optimized.

  • Engineering Controls: Always handle 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, especially in its powdered form, within a certified chemical fume hood to minimize inhalation exposure.[4][5] Ensure appropriate exhaust ventilation is in place where dust may be generated.[5]

  • Administrative Controls: Develop and adhere to Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on these procedures and the specific hazards involved. Prohibit eating, drinking, and smoking in laboratory areas.[6]

Core PPE Requirements: A Head-to-Toe Protocol

The selection of PPE must be tailored to the specific laboratory procedure being performed. The following recommendations provide a baseline for common laboratory tasks.

Eye and Face Protection

Given the risk of serious eye damage from related compounds, robust eye protection is non-negotiable.

  • Standard Operations: For tasks with a low risk of splashing, such as weighing small quantities within a fume hood, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • Splash Hazards: When preparing solutions, performing reactions, or any task with a potential for splashes, chemical splash goggles that provide a complete seal around the eyes must be worn.[7][8]

  • High-Risk Procedures: For large-volume transfers or operations with a significant risk of splashing or exothermic reaction, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[8][9]

Hand Protection

The skin is a primary route of exposure. No single glove material protects against all chemicals, but for this class of compound, the following are recommended.[8][10]

  • Primary Choice: Nitrile gloves are the preferred option for incidental contact, offering good resistance to acids, bases, and many organic solvents.[8][10][11] They provide a reliable barrier for general handling and solution preparation.

  • Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[12]

  • Donning and Doffing: Remove gloves using a technique that avoids skin contact with the contaminated exterior. Wash hands thoroughly with soap and water after removing gloves.[1][4]

Body Protection

Protective clothing shields the skin from accidental spills and contamination.

  • Laboratory Coat: A clean, buttoned, flame-resistant lab coat should be worn at all times. This coat should be regularly laundered and not worn outside of the laboratory.

  • Chemical Apron: When handling larger quantities (e.g., >1 liter) of solutions containing this compound or during procedures with a high splash risk, a chemical-resistant apron made of materials like PVC should be worn over the lab coat.[10][11]

Respiratory Protection

Engineering controls are the primary method for preventing inhalation. However, in specific situations, respiratory protection may be necessary.

  • Routine Handling: When handling the solid inside a fume hood, respiratory protection is generally not required.[5]

  • Emergency or Maintenance: If engineering controls fail or during spill cleanup where dust may become airborne, a NIOSH-approved respirator is required.[11] The specific type (e.g., N95 for particulates or a half-mask respirator with appropriate cartridges) should be determined by a formal respiratory protection program.[9][11]

Procedural Guidance and Workflows

Adherence to standardized procedures for selecting and using PPE is crucial for ensuring its effectiveness.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any given task involving 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid.

PPE_Workflow start_node start_node decision_node decision_node process_node process_node ppe_node ppe_node end_node end_node A Assess Task: Handling 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid B Handling Solid? A->B G Spill Cleanup A->G Emergency Scenario C Weighing Small Quantity in Fume Hood B->C Yes E Preparing Solution or Running Reaction B->E No (Liquid) D Large Quantity or Potential for Dust C->D If dust is possible H Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat C->H I Enhanced PPE: - Add Respiratory Protection (per assessment) D->I F Large Volume Transfer or High Splash Potential E->F If >1L or high risk J Splash Hazard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat E->J K Maximum Protection: - Goggles & Face Shield - Nitrile Gloves - Lab Coat & Apron F->K L Spill Response PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat & Apron - Respirator G->L M Proceed with Task H->M I->M J->M K->M L->M

Caption: PPE selection workflow based on task-specific risks.

Step-by-Step Donning and Doffing Sequence
  • Donning (Putting On):

    • Put on lab coat and fasten all buttons.

    • Put on respiratory protection, if required, and perform a seal check.

    • Put on eye and face protection (goggles/face shield).

    • Wash hands thoroughly.

    • Put on gloves, ensuring cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a skin-safe technique (glove-in-glove).

    • Remove lab coat and apron, folding the contaminated side inward.

    • Wash hands.

    • Remove face shield and goggles.

    • Remove respirator, if worn.

    • Wash hands and face thoroughly with soap and water.[4]

Emergency Procedures and Disposal

Exposure Response
  • Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen and seek medical attention.[14]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[4] Consult a physician.[1]

Spill Management and Disposal
  • Spills: Evacuate the area. For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal.[5] Do not let the product enter drains.[1][13]

  • Waste Disposal: All waste material, including contaminated PPE and the chemical itself, must be disposed of in accordance with local, state, and federal regulations.[13] Leave chemicals in their original containers and do not mix with other waste.[1][13] Arrange for disposal via a licensed waste disposal company.[15] Contaminated packaging should be handled as the product itself.[1][13]

By integrating this comprehensive PPE strategy into your laboratory's safety culture, you can effectively mitigate the risks associated with handling 4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid, ensuring a safe environment for groundbreaking research.

References

  • 4-[(2,5-DIMETHYL-FURAN-3-CARBONYL)-AMINO]-BENZOIC ACID - NextSDS.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Merck Millipore.
  • SAFETY DATA SHEET - Merck.
  • Safety Data Sheet - Benzoic Acid.
  • SAFETY DATA SHEET - Thermo Fisher Scientific (Benzoic Acid).
  • Safety data sheet - ITW Reagents (Benzoic Acid).
  • Material Safety Data Sheet - Kao Chemicals.
  • Safety Data Sheet - Fmoc-2-Abz-OH.
  • SAFETY DATA SHEET - Thermo Fisher Scientific (Benzoic acid, 3-(dimethylamino)-).
  • Benzoic acid, 3,5-diamino-4-methyl-, 2-ethylhexyl ester Safety Data Sheets - Echemi.
  • Personal Protective Equipment Selection Guide - University of Arizona.
  • SAFETY DATA SHEET - MilliporeSigma (Benzoic Acid).
  • How to Choose PPE for Chemical Work - Allan Chemical Corporation.
  • Understanding Solvents and PPE for Chemical Safety - MCR Safety.
  • SAFETY DATA SHEET - 2,5-Dimethylfuran.
  • Chemical Safety: Personal Protective Equipment - University of California, San Francisco.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
  • Appendix A Disposal Procedures by Chemical - University of Wisconsin-Madison.
  • m-Amino Benzoic Acid MATERIAL SAFETY DATA SHEET - CDH Fine Chemical.

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